Ethyl 2-(oxetan-3-ylidene)acetate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 2-(oxetan-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZGHWOZWYWLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693399 | |
| Record name | Ethyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922500-91-2 | |
| Record name | Ethyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(oxetan-3-ylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-(oxetan-3-ylidene)acetate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate
Abstract
This compound is a valuable and versatile building block in modern medicinal chemistry. The incorporation of the strained oxetane ring can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, while offering a unique three-dimensional structural motif.[1][2][3] This compound serves as a key intermediate, often utilized as a Michael acceptor, for the synthesis of more complex 3,3-disubstituted oxetanes.[1][4][5] Its relevance is highlighted by its application as a potential CBL-B inhibitor for cancer therapy.[6] This guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the mechanistic underpinnings, comparative analysis of methods, and a field-proven experimental protocol.
Introduction to Synthetic Strategy: The Olefination of Oxetan-3-one
The synthesis of this compound is fundamentally an olefination reaction, converting the carbonyl group of oxetan-3-one into the target exocyclic α,β-unsaturated ester. This transformation is most effectively achieved through phosphorus-based olefination chemistry. Two principal methodologies dominate this field: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[7]
The choice between these two powerful methods depends on several factors, including the desired stereoselectivity (though not a factor for this specific product), the reactivity of the starting materials, and, most critically, the ease of purification.[7] This guide will dissect both pathways, providing the causal logic behind procedural choices to empower researchers in their synthetic design.
Pathway I: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[8][9] The reaction involves a triphenylphosphonium ylide, which acts as a carbon nucleophile, attacking the carbonyl carbon.[10][11][12]
Mechanism and Rationale
The synthesis proceeds via a well-established mechanism. The key reagent, a stabilized ylide named ethyl (triphenylphosphoranylidene)acetate, is reacted with oxetan-3-one.[6][13][14][15]
The core mechanistic steps are:
-
[2+2] Cycloaddition: The phosphonium ylide attacks the ketone, proceeding through a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane.[8][9][10][16]
-
Oxaphosphetane Decomposition: This intermediate is unstable and rapidly decomposes. The thermodynamic driving force is the formation of the exceptionally strong phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide (TPPO).[11][16] This collapse yields the desired alkene, this compound.
Caption: The Wittig reaction mechanism for this compound synthesis.
Practical Considerations
While effective, the Wittig reaction's primary drawback is the formation of triphenylphosphine oxide. TPPO is a high-boiling solid that can be challenging to separate from the desired product, often requiring careful column chromatography for complete removal.[7]
Pathway II: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely adopted modification of the Wittig reaction that addresses its main purification challenge.[17][18] It utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide, and generates a water-soluble phosphate byproduct.[7][17]
Mechanism and Rationale
The HWE reaction provides a more streamlined and efficient route for many applications.
-
Carbanion Formation: A phosphonate ester, such as triethyl phosphonoacetate, is deprotonated by a base (e.g., NaH, DBU) to form a stabilized phosphonate carbanion.[17][19][20]
-
Nucleophilic Addition: This highly nucleophilic carbanion attacks the oxetan-3-one carbonyl, leading to an intermediate that cyclizes to an oxaphosphetane.[17][19]
-
Elimination: Similar to the Wittig pathway, the intermediate collapses. However, the byproduct is a dialkyl phosphate salt, which is typically water-soluble and easily removed during an aqueous workup.[17][18]
A study describes a similar synthesis of the methyl ester analog using methyl-2-(dimethoxyphosphoryl)acetate and DBU as the base, demonstrating the applicability of this method.[4][20]
Practical Advantages
The key advantage of the HWE reaction is the simple removal of the phosphate byproduct by aqueous extraction, which significantly simplifies purification and makes the process more scalable and cost-effective.[7][18] This makes the HWE reaction the preferred method in many industrial and large-scale laboratory settings.
Comparative Analysis: Wittig vs. HWE
The selection of a synthetic route is a critical decision based on a balance of efficiency, cost, and scalability.
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate ester (e.g., triethyl phosphonoacetate) | Phosphonium ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) |
| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide (TPPO) |
| Purification | Generally straightforward (aqueous extraction)[7][18] | Often requires chromatography to remove solid TPPO[7] |
| Reagent Nucleophilicity | More nucleophilic carbanion[7][17] | Less nucleophilic ylide[7] |
| Reactivity with Ketones | Generally very effective[7] | Can be less effective with sterically hindered ketones[8] |
| Stereoselectivity | Predominantly yields (E)-alkenes with stabilized phosphonates[17] | Yields (E)-alkenes with stabilized ylides[8] |
Validated Experimental Protocol: Wittig Synthesis
The following protocol is a proven, self-validating system for the synthesis of this compound on a laboratory scale, adapted from established literature procedures.[5][6][21]
Reaction Parameters
| Parameter | Value | Source |
| Starting Material 1 | Oxetan-3-one (1.0 eq) | [6] |
| Starting Material 2 | Ethyl (triphenylphosphoranylidene)acetate (1.1 eq) | [6] |
| Solvent | Dichloromethane (DCM) | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 15 minutes (after warming) | [6] |
| Reported Yield | 79-89% | [5][6] |
Step-by-Step Methodology
Caption: Experimental workflow for the Wittig synthesis of the target compound.
Materials & Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Standard glassware for organic synthesis
-
Silica gel for filtration
-
Rotary evaporator
-
Oxetan-3-one
-
Ethyl (triphenylphosphoranylidene)acetate (CAS 1099-45-2)[13]
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate and petroleum ether (or hexanes) for elution
Procedure:
-
Reaction Setup: Charge a dry round-bottom flask with oxetan-3-one (e.g., 500 mg, 6.94 mmol). Dissolve it in anhydrous dichloromethane (15 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (2.66 g, 7.63 mmol, 1.1 equivalents) to the cooled solution in one portion.
-
Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, directly filter the reaction mixture through a short plug of silica gel. Elute with a mixture of 30% ethyl acetate in petroleum ether to separate the product from the triphenylphosphine oxide byproduct.[6][21]
-
Isolation: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to afford this compound as a colorless viscous oil.[6][21]
Characterization Data
The identity and purity of the final compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 1.29 (t, 3H), 4.18 (q, 2H), 5.32-5.34 (m, 2H), 5.52-5.54 (m, 2H), 5.64-5.66 (m, 1H) ppm.[6][21]
Conclusion
The synthesis of this compound is readily achievable through standard olefination methodologies. The Wittig reaction provides a rapid and high-yielding route, with a well-documented protocol that is highly reliable on a lab scale.[6][21] For applications requiring greater scalability and simplified purification, the Horner-Wadsworth-Emmons reaction presents a superior alternative due to its water-soluble byproduct.[7][18] The choice of method should be guided by the specific requirements of the research or development program, balancing factors of speed, cost, and ease of handling. This guide provides the necessary technical foundation for scientists to confidently implement either pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. This compound | 922500-91-2 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. guidechem.com [guidechem.com]
- 14. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 15. CAS 1099-45-2: Ethyl triphenylphosphoranylideneacetate [cymitquimica.com]
- 16. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 18. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 20. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound | 922500-91-2 [amp.chemicalbook.com]
- 22. This compound|CAS 922500-91-2 [rlavie.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(oxetan-3-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(oxetan-3-ylidene)acetate is a unique molecule that has garnered interest in the field of medicinal chemistry. Its structure, which incorporates both an α,β-unsaturated ester and a strained oxetane ring, presents a fascinating case study in physicochemical properties. The oxetane moiety, in particular, is increasingly utilized as a bioisostere for carbonyl and gem-dimethyl groups, often leading to improved metabolic stability and aqueous solubility. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar compounds.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Synonyms: ethyl 3-oxetanylideneacetate, (Oxetane-3-ylidene)acetic acid ethyl ester[1][2]
-
Molecular Formula: C₇H₁₀O₃[2]
-
Molecular Weight: 142.15 g/mol [3]
-
Chemical Structure:
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source/Comment |
| Physical Form | Colorless to light yellow viscous oil/liquid | [2][4] |
| Boiling Point | 207.1 °C at 760 mmHg | [5] |
| Melting/Freezing Point | No data available. Predicted to be below room temperature. | [5] |
| Density | 1.228 g/cm³ | [5] |
| Flash Point | 78 °C | [5] |
| Solubility | No quantitative data available. Expected to have moderate solubility in water and good solubility in common organic solvents like ethanol, acetone, and dichloromethane. | The oxetane ring generally enhances aqueous solubility compared to its carbocyclic analogues. |
| pKa | Not available. The α-proton is weakly acidic. | |
| LogP | -0.2 (Predicted) | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.
-
Reported ¹H NMR Data (400 MHz, CDCl₃): [4]
-
δ 1.29 (t, 3H)
-
δ 4.18 (q, 2H)
-
δ 5.32-5.34 (m, 2H)
-
δ 5.52-5.54 (m, 2H)
-
δ 5.64-5.66 (m, 1H)
-
-
Interpretation:
-
The triplet at 1.29 ppm and the quartet at 4.18 ppm are characteristic of an ethyl group (-CH₂CH₃).
-
The multiplets between 5.32 and 5.66 ppm correspond to the vinylic proton and the protons on the oxetane ring.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹³C NMR Chemical Shifts:
-
~14 ppm: -CH₃ of the ethyl group.
-
~60 ppm: -O-CH₂- of the ethyl group.
-
~70-80 ppm: -CH₂- groups of the oxetane ring.
-
~115-125 ppm: Vinylic =CH- carbon.
-
~150-160 ppm: Vinylic =C< carbon.
-
~165-175 ppm: Carbonyl C=O carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule.
-
Expected Characteristic IR Absorptions:
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl and oxetane groups.
-
~1710-1730 cm⁻¹: Strong C=O stretching vibration of the α,β-unsaturated ester.[7]
-
~1640-1680 cm⁻¹: C=C stretching vibration.
-
~1150-1250 cm⁻¹: C-O stretching vibrations of the ester and oxetane ether linkages.[7]
-
~950-1000 cm⁻¹: Characteristic ring vibrations of the oxetane.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 142.
-
Loss of ethoxy group (-OCH₂CH₃): m/z = 97.
-
Loss of ethyl group (-CH₂CH₃): m/z = 113.
-
McLafferty rearrangement: A characteristic fragmentation for esters, though less likely for α,β-unsaturated esters.
-
Fragments characteristic of the oxetane ring cleavage.
-
Stability and Reactivity
The stability of this compound is influenced by both the oxetane ring and the α,β-unsaturated ester moiety.
-
Oxetane Ring Stability: The 3-substituted oxetane ring is generally considered to be chemically stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strong acidic conditions, a reaction that is often catalyzed by Lewis or Brønsted acids.
-
α,β-Unsaturated Ester Stability: This functional group is susceptible to nucleophilic attack at the β-carbon (Michael addition). It can also undergo hydrolysis under both acidic and basic conditions, although it is generally more stable to hydrolysis than its saturated counterparts. The double bond can also be subject to reduction or oxidation reactions.[8]
-
Storage: For long-term stability, it is recommended to store the compound in a dry, sealed container in a freezer at -20°C.[3]
Experimental Protocols
The following protocols are provided as a guide for the analysis of this compound.
Solubility Determination
This protocol provides a qualitative and semi-quantitative method for assessing solubility.
Caption: Workflow for determining solubility.
Procedure:
-
Weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone, dichloromethane) to the vial.
-
Vortex the mixture vigorously for 1 minute at ambient temperature.
-
Visually inspect the solution against a dark background. A clear, homogeneous solution indicates solubility. The presence of suspended particles or a cloudy appearance indicates partial or no solubility.
-
For a more quantitative measure, a serial dilution approach can be employed to determine the approximate solubility limit.
NMR Sample Preparation and Acquisition
Caption: NMR sample preparation and data acquisition workflow.
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Acquire the ¹H spectrum. Typical parameters for a 400 MHz spectrometer include 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C spectrum. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
Caption: Workflow for IR spectroscopy of a liquid sample.
Procedure:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry solvent like dichloromethane.
-
Acquire a background spectrum of the empty instrument.
-
Place a small drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Clean the salt plates thoroughly with a suitable solvent after analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: GC-MS analysis workflow.
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Set up the GC-MS instrument with a suitable capillary column (e.g., a non-polar column like DB-5ms or equivalent).
-
A typical temperature program could be: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Set the injector temperature to 250°C and the MS transfer line to 280°C.
-
Set the mass spectrometer to scan in electron ionization (EI) mode at 70 eV over a mass range of m/z 40-400.
-
Inject 1 µL of the sample solution.
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
Safety Information
-
Hazard Statements: H302 (Harmful if swallowed).[3]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][9]
-
Signal Word: Warning.[3]
-
Pictograms: GHS07 (Exclamation mark).[3]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of fire, use alcohol-resistant foam, CO₂, or dry powder.[10]
Conclusion
This compound is a molecule with a rich chemical character, defined by the interplay of its α,β-unsaturated ester and oxetane functionalities. This guide has synthesized the available data on its physicochemical properties and provided a framework for its experimental analysis. While some experimental data, particularly for ¹³C NMR, IR, and mass spectrometry, are not yet publicly available, the provided predictions and protocols offer a solid foundation for researchers. As the use of oxetane-containing building blocks in drug discovery continues to grow, a thorough understanding of their physicochemical properties will be paramount to the successful design of new therapeutic agents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound|CAS 922500-91-2 [rlavie.com]
- 3. This compound | 922500-91-2 [sigmaaldrich.com]
- 4. This compound | 922500-91-2 [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]
- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 922500-91-2 [amp.chemicalbook.com]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)acetate (CAS 922500-91-2)
Author: Gemini, Senior Application Scientist
Introduction: The Emerging Role of an Oxetane Building Block in Medicinal Chemistry
This compound, bearing the CAS number 922500-91-2, is a specialized heterocyclic building block that has garnered increasing interest within the drug discovery landscape. Its structure features a strained four-membered oxetane ring, which imparts unique physicochemical properties that are highly advantageous for modulating the characteristics of bioactive molecules.[1][2] The oxetane motif is recognized as a versatile tool for enhancing aqueous solubility, reducing lipophilicity, and improving metabolic stability when incorporated into drug candidates.[2][3] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, a validated synthesis protocol, spectroscopic characterization, and its applications as a strategic component in modern medicinal chemistry.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective application in synthesis and drug design. This compound is typically supplied as a colorless to light yellow liquid.[4][5] Proper handling and storage are crucial for maintaining its integrity; it should be stored in a freezer under -20°C, sealed in a dry environment.[4][6]
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 922500-91-2 | [7] |
| Molecular Formula | C₇H₁₀O₃ | [4] |
| Molecular Weight | 142.15 g/mol | [4] |
| Boiling Point | 207°C | [4] |
| Density | 1.228 g/cm³ | [4] |
| Flash Point | 78°C | [4] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Storage | Sealed in dry, store in freezer, under -20°C | [4][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The following ¹H NMR data has been reported for this compound.
| Data Type | Parameters | Reported Values | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃) | δ 1.29 (t, 3H), 4.18 (q, 2H), 5.32-5.34 (m, 2H), 5.52-5.54 (m, 2H), 5.64-5.66 (m, 1H) ppm | [4][7] |
Synthesis Protocol: A Validated Approach
The most common and efficient synthesis of this compound is achieved through a Wittig-type reaction, specifically the Horner-Wadsworth-Emmons reaction. This method involves the reaction of oxetan-3-one with a stabilized phosphorus ylide.[7][8] The following protocol is a self-validating system, providing expected yields and characterization data for verification.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
Oxetan-3-one (1.0 eq)
-
(Ethoxycarbonylmethylene)triphenylphosphine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve oxetan-3-one (e.g., 500 mg, 6.938 mmol) in anhydrous dichloromethane (15.00 mL).[7]
-
Causality: Anhydrous DCM is used as the solvent due to its inertness and ability to dissolve both reactants. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Cooling: Cool the solution to 0 °C using an ice bath.[7]
-
Causality: The initial cooling helps to control the exothermic nature of the Wittig reaction, preventing the formation of byproducts.
-
-
Reagent Addition: Add (ethoxycarbonylmethylene)triphenylphosphine (e.g., 2.659 g, 7.632 mmol) to the cooled solution.[7]
-
Causality: This stabilized ylide is the key reagent that reacts with the ketone (oxetan-3-one) to form the desired alkene product. A slight excess ensures complete conversion of the starting ketone.
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 15 minutes.[4][7]
-
Causality: The reaction is typically rapid. Monitoring by Thin Layer Chromatography (TLC) can be performed to confirm the consumption of the starting material.
-
-
Purification: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with a mixture of 30% ethyl acetate in petroleum ether.[4][7]
-
Causality: This step removes the triphenylphosphine oxide byproduct, which is polar and adsorbs onto the silica gel, allowing the less polar product to be eluted.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a colorless viscous oil.[4][7]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a strategic building block in the synthesis of more complex molecules, particularly in the field of drug discovery.
Role as a Bioisostere and Physicochemical Modulator
The oxetane ring is increasingly used by medicinal chemists as a bioisosteric replacement for less favorable functional groups like gem-dimethyl or carbonyl groups.[1][2] This substitution can lead to significant improvements in a compound's drug-like properties:
-
Enhanced Solubility: The polar nature of the oxetane ring can increase the aqueous solubility of a parent molecule, a critical factor for bioavailability.[2]
-
Reduced Lipophilicity (LogD): By replacing lipophilic groups, the oxetane moiety can help to optimize the lipophilicity of a drug candidate, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Metabolic Stability: The oxetane ring can be used to block sites of metabolic degradation within a molecule, thereby increasing its half-life.[2]
-
Three-Dimensionality: The non-flat, sp³-rich structure of the oxetane ring introduces three-dimensionality into molecules, which can lead to improved target selectivity and potency.[1][9]
Specific Applications and Reactivity
This compound serves as a versatile intermediate. The exocyclic double bond is an α,β-unsaturated ester, making it susceptible to a variety of chemical transformations.
Caption: Key chemical transformations of this compound.
One notable application is its use as an inhibitor of Casitas B-lineage lymphoma proto-oncogene B (CBL-B), which is being explored in the context of cancer therapy.[4][7] The molecule can be further elaborated through reactions such as Michael additions to introduce diverse functionalities at the 3-position of the oxetane ring.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: The compound is known to cause skin irritation and serious eye irritation.[4]
-
Precautionary Measures:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4][10]
-
Use in a well-ventilated area or under a chemical fume hood.[11]
-
In case of contact with eyes, rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so. Continue rinsing and seek medical attention if irritation persists.[4]
-
If skin irritation occurs, wash the affected area with soap and water and seek medical advice.[4]
-
Conclusion
This compound is more than just a chemical intermediate; it is a key enabling tool for the modern medicinal chemist. Its unique structural and physicochemical properties offer a reliable strategy for overcoming common challenges in drug development, such as poor solubility and metabolic instability. The well-defined synthesis and predictable reactivity of this building block, as detailed in this guide, provide researchers with a robust platform for the design and synthesis of novel therapeutics. As the demand for drug candidates with optimized ADME profiles continues to grow, the importance of specialized building blocks like this compound is set to increase significantly.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 922500-91-2 [amp.chemicalbook.com]
- 5. This compound|CAS 922500-91-2 [rlavie.com]
- 6. This compound | 922500-91-2 [sigmaaldrich.com]
- 7. This compound | 922500-91-2 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
Ethyl 2-(oxetan-3-ylidene)acetate molecular structure and weight
An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)acetate
Introduction
This compound is a valuable heterocyclic building block increasingly recognized for its utility in medicinal chemistry and organic synthesis. The incorporation of the strained oxetane ring, a four-membered cyclic ether, into molecular scaffolds can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a desirable motif in drug design.[1] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound, offering field-proven insights for its effective application in research and development. The molecule's unique structure, featuring an exocyclic α,β-unsaturated ester appended to the oxetane ring, presents a versatile platform for further chemical modification.[2] It has been identified as a useful research chemical and a potential inhibitor of Casitas B-lineage lymphoma B (CBL-B), a target of interest in cancer therapy.[3][4][5]
Molecular Profile and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. Understanding these properties is the first step in designing experimental work and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 922500-91-2 | [3][4][6][7] |
| Molecular Formula | C₇H₁₀O₃ | [3][6][7] |
| Molecular Weight | 142.15 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid/viscous oil | [3][5][7] |
| Boiling Point | 207 °C | [5] |
| Density | 1.228 g/cm³ | [5] |
| Flash Point | 78 °C | [5] |
| Storage | Store in freezer (-20°C), sealed in dry conditions | [5][6][8] |
Molecular Structure Analysis
The structure of this compound is defined by two key features: the strained oxetane ring and the conjugated ethyl ester group. The exocyclic double bond creates a planar, electron-deficient system ripe for nucleophilic addition, while the oxetane moiety introduces a polar, three-dimensional element.
Synthesis and Purification: A Mechanistic Approach
The most prevalent and efficient method for synthesizing this compound is a Wittig-type olefination reaction, specifically the Horner-Wadsworth-Emmons (HWE) or standard Wittig reaction.[2][3][5] This choice is mechanistically sound as it provides excellent control for forming the exocyclic C=C double bond from a ketone precursor.
Causality of Experimental Choice: The reaction utilizes a stabilized phosphorus ylide (e.g., ethoxycarbonylmethylene triphenylphosphine) which is less reactive and more selective than unstabilized ylides. This selectivity is crucial for reacting efficiently with the relatively stable oxetan-3-one without promoting ring-opening or other side reactions. The reaction proceeds via a nucleophilic attack of the ylide on the ketone's carbonyl carbon, forming a betaine intermediate which then collapses to form the desired alkene and a phosphine oxide byproduct.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[3][5]
-
Reagent Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (1.0 eq, e.g., 500 mg, 6.94 mmol).
-
Dissolve the ketone in anhydrous dichloromethane (DCM) (approx. 15 mL) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
-
Wittig Reaction:
-
In a separate container, weigh ethoxycarbonylmethylene triphenylphosphine (1.1 eq, e.g., 2.66 g, 7.63 mmol).
-
Slowly add the phosphorus ylide to the cooled solution of oxetan-3-one with vigorous stirring. The addition is performed at 0 °C to control the initial exothermic reaction.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for approximately 15-30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, the reaction mixture contains the product and triphenylphosphine oxide byproduct.
-
Set up a silica gel plug (a short column of silica gel in a fritted funnel).
-
Pass the entire reaction mixture through the silica gel plug, eluting with a solvent system such as 30% ethyl acetate in petroleum ether. This step is crucial as it efficiently removes the highly polar triphenylphosphine oxide.[3][5]
-
Collect the filtrate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.
-
-
Final Product:
Spectroscopic Characterization
Structural confirmation is paramount. While a full suite of analytical techniques (¹³C NMR, IR, HRMS) is recommended for complete characterization, ¹H NMR provides highly diagnostic information.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the molecule's structure. Based on reported data, the following signals are expected (400 MHz, CDCl₃):[3][5]
-
δ 1.29 (t, 3H): This triplet corresponds to the three protons of the methyl group (-CH₃) in the ethyl ester moiety. The triplet pattern arises from coupling to the adjacent methylene group (-CH₂-).
-
δ 4.18 (q, 2H): This quartet represents the two protons of the methylene group (-O-CH₂-) in the ethyl ester. The quartet is a result of coupling to the three protons of the adjacent methyl group.
-
δ 5.32-5.34 (m, 2H) & 5.52-5.54 (m, 2H): These two multiplets correspond to the four protons on the oxetane ring (-CH₂-O-CH₂-). The complex pattern is due to their distinct chemical environments and coupling to each other.
-
δ 5.64-5.66 (m, 1H): This multiplet represents the single vinylic proton (=CH-). Its chemical shift is downfield due to the deshielding effect of the conjugated ester group.
Applications in Research and Drug Development
This compound serves as a versatile intermediate for introducing the oxetane motif.
-
Scaffold for Drug Discovery: The exocyclic double bond is a Michael acceptor, making it susceptible to conjugate addition reactions. This allows for the straightforward introduction of various nucleophiles (amines, thiols, etc.) to create more complex 3,3-disubstituted oxetanes, which are of significant interest in medicinal chemistry.[2][9]
-
Bioisosteric Replacement: The oxetane ring is often used as a polar bioisostere for gem-dimethyl or carbonyl groups, improving aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[1]
-
CBL-B Inhibition: The compound has been specifically noted as a potential inhibitor of CBL-B, an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[3][5] Inhibiting CBL-B is a promising strategy in immuno-oncology to enhance the immune response against tumors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 922500-91-2 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 922500-91-2 [amp.chemicalbook.com]
- 6. This compound | 922500-91-2 [sigmaaldrich.com]
- 7. This compound|CAS 922500-91-2 [rlavie.com]
- 8. 922500-91-2|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
Ethyl 2-(oxetan-3-ylidene)acetate: A Technical Guide for the Modern Medicinal Chemist
Executive Summary: Ethyl 2-(oxetan-3-ylidene)acetate (CAS No. 922500-91-2) has emerged as a pivotal building block in contemporary drug discovery. Its value lies not in its intrinsic biological activity but in its role as a versatile and efficient precursor for introducing the highly sought-after oxetane motif into complex molecules. The oxetane ring, a polar, three-dimensional, and metabolically robust isostere for gem-dimethyl and carbonyl groups, offers a powerful strategy to overcome common challenges in lead optimization, such as poor solubility and metabolic instability.[1][2] This guide provides an in-depth analysis of the commercial availability, synthesis, characterization, and synthetic utility of this compound, equipping researchers with the practical knowledge to leverage this reagent in their drug design campaigns.
The Strategic Value of the Oxetane Motif in Medicinal Chemistry
The pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a central challenge in medicinal chemistry. The oxetane moiety has gained significant traction as a "smart" structural element that can confer profound benefits on a parent molecule.[2] Its incorporation can lead to:
-
Enhanced Aqueous Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane can increase aqueous solubility by orders of magnitude, a critical factor for improving oral bioavailability.[1]
-
Improved Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, particularly when compared to sterically accessible carbonyl groups or methylene groups that can be sites of oxidative metabolism.[1]
-
Reduced Lipophilicity: The inherent polarity of the oxetane reduces the overall lipophilicity (LogD) of a compound, which can mitigate off-target toxicities and improve drug-like properties.[3]
-
Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of a proximal amine, a useful tactic for detuning high basicity that can lead to hERG channel inhibition or poor permeability.[1][3]
This compound serves as a key entry point to this valuable chemical space, providing an electrophilic handle for the straightforward installation of a 3-substituted oxetane core.
Commercial Availability and Procurement
This compound is readily available from a variety of commercial suppliers, ensuring a reliable supply chain for research and development activities. The compound is typically sold as a liquid with purity levels ranging from 97% to over 99%.
| Supplier | CAS Number | Typical Purity | Notes |
| Sigma-Aldrich | 922500-91-2 | 97% | Available in quantities from 100 mg to 100 g.[4] |
| ChemicalBook | 922500-91-2 | 98% min | Lists multiple vendors and provides safety information. |
| Ambeed, Inc. | 922500-91-2 | 97% | Distributed through partners like Sigma-Aldrich.[5] |
| CymitQuimica | 922500-91-2 | 97% | Offers a wide range of quantities from 100 mg to 1 kg.[6] |
| BLD Pharm | 922500-91-2 | ≥97% | Requires cold-chain transportation. |
When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity. For long-term storage, the compound should be sealed in a dry, inert atmosphere and stored in a freezer at or below -20°C to maintain its integrity.[5]
Synthesis and Characterization
While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs. The most common and reliable method is a Wittig-type olefination reaction.
Recommended Synthesis Protocol (Wittig Reaction)
This protocol is based on a well-documented procedure involving the reaction of commercially available oxetan-3-one with a stabilized phosphorane ylide. The stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphine, is favored due to its ease of handling and high selectivity for the desired E-alkene geometry, although in this case, the product is a single geometric isomer due to the cyclic nature of the ketone.
Caption: Workflow for the Wittig Synthesis of this compound.
Step-by-Step Methodology:
-
Dissolve oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add (ethoxycarbonylmethylene)triphenylphosphine (1.1 eq) to the cooled solution portion-wise with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the triphenylphosphine oxide byproduct will precipitate. For simplified purification, concentrate the reaction mixture and filter it through a short plug of silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 30% ethyl acetate).
-
Combine the filtrate and concentrate under reduced pressure to yield this compound as a colorless to yellow oil. A typical yield for this reaction is approximately 79%.
Spectroscopic Data
The identity and purity of the synthesized product should be confirmed by spectroscopic analysis. The following ¹H NMR data is characteristic of the compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.66 - 5.64 | m | 1H | =CH |
| 5.54 - 5.52 | m | 2H | O-CH₂ |
| 5.34 - 5.32 | m | 2H | O-CH₂ |
| 4.18 | q | 2H | O-CH₂-CH₃ |
| 1.29 | t | 3H | O-CH₂-CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz. |
Reactivity and Synthetic Utility: A Versatile Michael Acceptor
The primary synthetic value of this compound lies in its function as an α,β-unsaturated ester, making it an excellent Michael acceptor. This reactivity allows for the stereoselective formation of a quaternary center at the 3-position of the oxetane ring through 1,4-conjugate addition.
Caption: General Scheme of Conjugate Addition to this compound.
This reaction pathway is highly valuable for building molecular complexity and accessing novel 3,3-disubstituted oxetanes that are otherwise difficult to synthesize.[7]
Protocol: Rhodium-Catalyzed 1,4-Aryl Addition
This method demonstrates the addition of an aryl group to the oxetane scaffold, a common transformation in medicinal chemistry for exploring structure-activity relationships (SAR).[7]
Step-by-Step Methodology:
-
To a flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a rhodium catalyst such as {RhCl(cod)}₂ (5 mol%).
-
Add 1,4-dioxane as the solvent, followed by an aqueous solution of a base, such as potassium hydroxide (1.3 eq).
-
Stir the biphasic mixture vigorously at room temperature for 6-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup. Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-3-(ethoxycarbonylmethyl)oxetane.
Protocol: Base-Catalyzed Aza-Michael Addition
The addition of nitrogen nucleophiles is a powerful method for creating novel oxetane-containing amino acid derivatives or for linking the oxetane motif to other heterocyclic scaffolds.
Step-by-Step Methodology:
-
Dissolve the amine nucleophile (1.0 eq) and this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile.
-
Add a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 45-65 °C) for 4-24 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting adduct via flash chromatography.
Applications in Drug Discovery: A Gateway to Novel 3,3-Disubstituted Oxetanes
The true power of this compound is realized when its reactivity is applied to solve tangible problems in drug design. By serving as a versatile and reactive scaffold, it enables medicinal chemists to strategically introduce the oxetane ring to enhance the properties of lead compounds.
Bioisosteric Replacement Strategies
As previously mentioned, the 3,3-disubstituted oxetane core, readily accessed from this compound, is an excellent bioisostere for gem-dimethyl and carbonyl groups.[1][2] For instance, a metabolically labile ketone in a lead compound could be replaced by a stable oxetane ring. The conjugate addition chemistry of this compound provides a direct route to synthesize such analogs, allowing for a head-to-head comparison of properties and biological activity.
Enhancing Physicochemical Properties
The ability to append a wide variety of nucleophiles—from simple amines to complex heterocyclic fragments—onto the oxetane core allows for systematic fine-tuning of a molecule's physicochemical profile. The addition of polar, amine-containing side chains via the aza-Michael reaction, for example, can be used to increase solubility and modulate pKa, directly addressing common liabilities in late-stage lead optimization.[1]
Conclusion
This compound is more than a simple reagent; it is a strategic tool for the modern medicinal chemist. Its commercial availability and straightforward synthesis provide ready access, while its well-defined reactivity as a Michael acceptor offers a reliable and versatile method for constructing novel 3,3-disubstituted oxetanes. By leveraging this key building block, researchers can efficiently introduce the beneficial oxetane motif to enhance the drug-like properties of their compounds, accelerating the journey from hit-to-lead and lead optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 922500-91-2 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to the Characterization of Ethyl 2-(oxetan-3-ylidene)acetate as a Putative CBL-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (CBL-B) has emerged as a critical intracellular immune checkpoint, negatively regulating T-cell and Natural Killer (NK) cell activation.[1][2] Its inhibition presents a compelling therapeutic strategy in immuno-oncology to lower the threshold for immune cell activation and enhance anti-tumor immunity.[3] This guide focuses on Ethyl 2-(oxetan-3-ylidene)acetate, a compound identified as a potential CBL-B inhibitor, and provides a comprehensive framework for its technical evaluation. While direct, peer-reviewed evidence detailing its specific inhibitory activity is emerging, its oxetane-containing scaffold represents a class of structures with favorable medicinal chemistry properties.[4] This document serves as a detailed roadmap for researchers, outlining the essential biochemical, biophysical, and cellular assays required to rigorously characterize and validate this compound or similar molecules as bona fide CBL-B inhibitors.
Introduction: CBL-B as a High-Value Immuno-Oncology Target
CBL-B is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold for T-lymphocytes.[5] In the absence of co-stimulation (Signal 2), CBL-B ubiquitinates key proteins in the T-cell receptor (TCR) signaling cascade, such as Phospholipase C gamma 1 (PLCγ1) and the p85 subunit of PI3K, targeting them for degradation and thereby preventing T-cell activation.[2][6] Genetic knockout of CBL-B in mice results in T-cells that can be activated by TCR engagement alone, leading to spontaneous rejection of tumors.[1] This powerful anti-tumor activity underscores the therapeutic potential of small molecule inhibitors that can phenocopy this genetic deletion.
Small molecule inhibitors of CBL-B, such as NX-1607 which is currently in clinical trials, have been shown to lock the protein in an inactive conformation, acting as an "intramolecular glue".[7][8] This prevents the conformational changes required for its E3 ligase activity. This compound, containing a strained oxetane ring, represents an intriguing chemical scaffold. The oxetane moiety is increasingly utilized in drug discovery to improve properties like aqueous solubility and metabolic stability while providing a rigid, three-dimensional structural element.[4]
This guide will delineate a systematic, multi-tiered approach to validate and characterize the potential of this compound as a CBL-B inhibitor, from initial biochemical confirmation to cellular proof-of-concept.
The CBL-B Signaling Pathway and Points of Inhibition
CBL-B exerts its negative regulatory function downstream of the TCR. Understanding this pathway is critical to designing and interpreting cellular assays.
Caption: CBL-B's role in negatively regulating TCR signaling.
Experimental Validation Workflow
A rigorous validation cascade is essential to confirm the activity, potency, and mechanism of a putative inhibitor. This workflow progresses from direct target engagement and biochemical inhibition to functional consequences in a cellular context.
Caption: A tiered workflow for characterizing CBL-B inhibitors.
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achievable via a Wittig reaction, a standard method in organic chemistry.
Protocol:
-
Dissolve Oxetan-3-one (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add Ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for 15-30 minutes.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with a mixture of ethyl acetate and petroleum ether.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.[6]
Tier 1: Biochemical and Biophysical Characterization
4.2.1 Direct Binding Affinity via Surface Plasmon Resonance (SPR)
-
Causality: SPR is a primary method to confirm direct physical interaction between the compound and the target protein. It provides kinetic data (association and dissociation rates) and affinity (KD).
-
Protocol:
-
Immobilize biotinylated recombinant human CBL-B protein on a streptavidin-coated sensor chip.[9]
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the compound solutions over the CBL-B-coated and a reference flow cell.
-
Monitor the change in response units (RU) over time to measure association and dissociation.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).[9]
-
4.2.2 Biochemical Potency via TR-FRET Assay
-
Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a quantitative measure of the compound's ability to inhibit CBL-B's E3 ligase activity in a high-throughput format. This assay can be configured to measure auto-ubiquitination.[10]
-
Protocol:
-
Reagents: GST-tagged CBL-B, biotin-labeled Ubiquitin, E1 and E2 (UbcH5b) enzymes, ATP, and a TR-FRET detection pair (e.g., Terbium-labeled anti-GST antibody and Streptavidin-d2).[1]
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, combine the E1, E2, GST-CBL-B, biotin-ubiquitin, and ATP with the test compound.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for auto-ubiquitination.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot against compound concentration to determine the IC50 value.[11]
-
4.2.3 In Vitro Auto-ubiquitination Assay (Orthogonal Validation)
-
Causality: This gel-based assay provides a direct, visual confirmation of the inhibition of ubiquitin chain formation on CBL-B, serving as a crucial orthogonal validation of the TR-FRET results.
-
Protocol:
-
Set up ubiquitination reactions in microcentrifuge tubes containing E1, E2, ubiquitin, ATP, and recombinant CBL-B.[12]
-
Add varying concentrations of this compound or DMSO vehicle control.
-
Incubate the reactions at 37°C for 60-90 minutes.[13]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Perform a Western blot using an anti-CBL-B or anti-ubiquitin antibody to visualize the high molecular weight smear characteristic of poly-ubiquitination.[14]
-
Observe the reduction in the ubiquitin smear in the presence of the inhibitor.
-
Tier 2: Cellular Activity and Functional Outcomes
4.3.1 Cellular Target Engagement: ZAP70 Phosphorylation
-
Causality: CBL-B ubiquitinates ZAP70, a key kinase in the TCR signaling pathway.[2] Inhibition of CBL-B should lead to an accumulation of phosphorylated, active ZAP70 (pZAP70) in T-cells upon stimulation.
-
Protocol:
-
Culture Jurkat T-cells or primary human PBMCs.
-
Pre-treat cells with a dose range of this compound for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).[15]
-
Immediately lyse the cells in a phosphatase inhibitor-containing buffer.
-
Analyze cell lysates by Western blot using antibodies specific for phospho-ZAP70 (Tyr493) and total ZAP70.
-
Quantify the band intensities to determine the dose-dependent increase in pZAP70 levels.
-
4.3.2 T-Cell Activation Assay: IL-2 Production
-
Causality: The ultimate functional consequence of relieving CBL-B's negative regulation is enhanced T-cell activation, which can be quantified by measuring the production of the cytokine Interleukin-2 (IL-2).[16]
-
Protocol:
-
Isolate primary human CD4+ T-cells from healthy donor blood.
-
Plate the T-cells and pre-treat with a dose range of this compound for 1 hour.
-
Stimulate the cells with suboptimal concentrations of plate-bound anti-CD3 antibody (to create a dependency on co-stimulation that CBL-B inhibition can overcome).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a standard ELISA or a bead-based immunoassay (e.g., Luminex).
-
Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value.[4]
-
Data Presentation and Interpretation
Quantitative data from the validation workflow should be summarized for clear comparison and decision-making.
| Assay | Parameter Measured | Endpoint | Example Target Value |
| Surface Plasmon Resonance (SPR) | Direct Binding Affinity | KD (nM) | < 1,000 nM |
| TR-FRET Auto-ubiquitination | Biochemical Inhibition | IC50 (nM) | < 500 nM |
| T-Cell IL-2 Production | Cellular Function | EC50 (µM) | < 5 µM |
| pZAP70 Western Blot | Cellular Target Engagement | Fold-Increase | > 2-fold at 1 µM |
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive evaluation of this compound as a potential CBL-B inhibitor. By progressing from direct biophysical binding and biochemical inhibition to cellular target engagement and functional T-cell activation, researchers can build a compelling data package to validate this, or any other, novel chemical entity. Each experimental step is designed to answer a critical question, ensuring that resources are directed toward compounds with a genuine therapeutic potential in the exciting field of immuno-oncology.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. woongbee.com [woongbee.com]
- 14. scispace.com [scispace.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic applications of Ethyl 2-(oxetan-3-ylidene)acetate
An In-Depth Technical Guide to the Therapeutic Potential of Ethyl 2-(oxetan-3-ylidene)acetate
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone of modern medicinal chemistry. Its unique ability to modulate key physicochemical properties—such as aqueous solubility, metabolic stability, and lipophilicity—has made it an invaluable tool in drug discovery.[1][2][3] This guide focuses on a specific oxetane-containing compound, this compound, identified as a promising inhibitor of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) E3 ubiquitin ligase.[4][5] Cbl-b is a critical negative regulator of T-cell activation, making it a high-value target for cancer immunotherapy. This document provides a comprehensive overview of the rationale behind using the oxetane scaffold, the synthesis of this compound, its proposed mechanism of action as a Cbl-b inhibitor, and detailed experimental protocols for its evaluation, aimed at researchers, scientists, and drug development professionals in the field of oncology and immunology.
Part 1: The Oxetane Moiety in Modern Medicinal Chemistry
Introduction to Oxetanes: A Unique Scaffold
For decades, the strained four-membered oxetane ring was considered a synthetic curiosity. However, pioneering work has established it as a powerful functional group in drug design.[3] Unlike its highly reactive three-membered cousin, the oxirane, the oxetane ring offers a compelling balance of metabolic stability and polarity.[1][6] Its three-dimensional, non-flat structure is particularly advantageous in an era where drug candidates are increasingly moving beyond flat, sp²-heavy profiles to explore more complex chemical space, which is often correlated with higher target selectivity.[7]
Physicochemical Impact of Oxetane Incorporation
The true power of the oxetane lies in its ability to predictably and profoundly alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Its introduction as a bioisosteric replacement for other common chemical groups can lead to significant improvements in a compound's drug-like characteristics.
Key benefits of incorporating an oxetane moiety include:
-
Enhanced Aqueous Solubility: The polar ether oxygen acts as a strong hydrogen bond acceptor, often leading to a dramatic increase in aqueous solubility when replacing lipophilic groups.[1][8]
-
Reduced Lipophilicity (LogD): In an effort to reduce off-target toxicity and improve pharmacokinetic profiles, medicinal chemists often seek to lower lipophilicity. Replacing a gem-dimethyl group with an oxetane can significantly reduce LogD while occupying a similar steric volume.[2][8]
-
Improved Metabolic Stability: The gem-dimethyl group is often used to block sites of metabolic oxidation. The oxetane serves as an excellent replacement, offering metabolic stability without the associated increase in lipophilicity.[3][9]
-
Modulation of Basicity (pKa): The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity of nearby amines. Placing an oxetane alpha to an amine can reduce its pKa by approximately 2.7 units, a crucial tactic for mitigating issues like hERG channel inhibition or improving cell permeability.[2][7]
The following table summarizes quantitative data from matched molecular pair analyses, illustrating the impact of incorporating an oxetane moiety.
| Property | Comparison Group | Effect of Oxetane Introduction | Reference |
| Aqueous Solubility | gem-Dimethyl | Increase by a factor of 4 to >4000 | [8] |
| Lipophilicity (cLogP) | Methylene | Reduction of ~0.7 log units | [8] |
| Amine Basicity (pKa) | Methylene (alpha) | Reduction of ~2.7 pKa units | [7] |
| Metabolic Clearance | gem-Dimethyl | Generally reduced intrinsic clearance | [1] |
The Oxetane Ring as a Versatile Bioisostere
Bioisosterism—the strategy of replacing one functional group with another to retain or enhance biological activity while improving physicochemical properties—is a fundamental concept in drug design.[10][11] The oxetane ring has proven to be a highly effective bioisostere for two of the most common groups in medicinal chemistry: the gem-dimethyl group and the carbonyl group.[3][9][12][13]
-
As a gem-Dimethyl Isostere: The oxetane provides a polar, metabolically stable alternative that maintains a similar three-dimensional footprint.[1][3]
-
As a Carbonyl Isostere: The oxetane oxygen's lone pairs are spatially arranged similarly to those of a carbonyl oxygen, allowing it to act as a comparable hydrogen bond acceptor.[9] However, the oxetane is not susceptible to the same metabolic pathways (e.g., reduction) or chemical instabilities (e.g., hydrolysis of esters/amides) as carbonyls.[9]
Part 2: this compound: Synthesis and Chemical Profile
Rationale for Design
This compound combines the beneficial properties of the oxetane scaffold with an α,β-unsaturated ester moiety. This specific combination is critical for its function as a Cbl-b inhibitor. The α,β-unsaturated system serves as a Michael acceptor, a reactive group often employed in targeted covalent inhibitors. The oxetane ring likely contributes to optimal positioning within the target's binding pocket and provides favorable physicochemical properties for the molecule as a whole.
Synthetic Protocol: A Wittig-Based Approach
The synthesis of this compound is readily achievable via a standard Wittig reaction, a robust and well-understood transformation in organic chemistry.[4][5] The protocol involves the reaction of a commercially available ketone, oxetan-3-one, with a stabilized ylide.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), cool the mixture to 0 °C using an ice bath.
-
Ylide Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the cooled solution portion-wise over 5 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 15-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (oxetan-3-one) is consumed.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, or by filtering through a plug of silica gel, eluting with a suitable solvent system (e.g., 30% ethyl acetate in petroleum ether) to afford the pure this compound as a colorless or pale yellow oil.[4][5]
Physicochemical Properties
| Property | Value | Source/Note |
| CAS Number | 922500-91-2 | [4][5][14][15] |
| Molecular Formula | C₇H₁₀O₃ | [14] |
| Molecular Weight | 142.15 g/mol | [16] |
| Appearance | Colorless to yellow liquid/oil | [4][14] |
| Storage | Store at -20°C, sealed in dry conditions | [16] |
Part 3: Primary Therapeutic Application: Inhibition of the Cbl-b E3 Ubiquitin Ligase
The Role of Cbl-b in Immune Regulation and Cancer
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that functions as a crucial intracellular checkpoint protein, negatively regulating T-lymphocyte activation. When a T-cell is stimulated through its T-cell receptor (TCR), Cbl-b targets key downstream signaling proteins for ubiquitination and subsequent degradation. This action raises the threshold for T-cell activation, preventing spurious immune responses and maintaining immune tolerance.
However, in the context of cancer, this regulatory function can be detrimental. Tumors can exploit this natural checkpoint to evade immune destruction. By dampening the anti-tumor T-cell response, Cbl-b activity within the tumor microenvironment can contribute significantly to immune escape.
Cbl-b as a Therapeutic Target for Immuno-Oncology
Inhibiting Cbl-b presents a highly attractive strategy for cancer immunotherapy. By blocking the function of Cbl-b, the brakes on T-cell activation are effectively released. This leads to a more robust and sustained anti-tumor immune response. The therapeutic hypothesis is that a Cbl-b inhibitor would lower the activation threshold for tumor-infiltrating lymphocytes, enabling them to recognize and eliminate cancer cells more effectively. This approach is distinct from and potentially synergistic with existing checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.
Proposed Mechanism of Action for this compound
This compound is classified as a Cbl-b inhibitor.[4][5] Given its structure, specifically the α,β-unsaturated ester, a plausible mechanism of action is targeted covalent inhibition. It is hypothesized that a nucleophilic cysteine residue within the active site of the Cbl-b protein attacks the electrophilic β-carbon of the acetate moiety (a Michael addition). This covalent bond formation would irreversibly inactivate the E3 ligase activity of the enzyme, preventing it from ubiquitinating its target proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 922500-91-2 [amp.chemicalbook.com]
- 5. This compound | 922500-91-2 [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. baranlab.org [baranlab.org]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound|CAS 922500-91-2 [rlavie.com]
- 15. This compound | CymitQuimica [cymitquimica.com]
- 16. 922500-91-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(oxetan-3-ylidene)acetate
Abstract
Ethyl 2-(oxetan-3-ylidene)acetate is a valuable building block in medicinal chemistry, prized for its unique combination of a strained oxetane ring and a reactive α,β-unsaturated ester. This guide provides a comprehensive technical overview of the factors governing its chemical stability and outlines field-proven protocols for its appropriate storage, handling, and stability assessment. We delve into the intrinsic liabilities of its core functional groups—the oxetane, the ethyl ester, and the Michael acceptor system—to predict and characterize potential degradation pathways. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its stability profile to ensure the integrity of their experimental outcomes and the quality of their synthesized materials.
Chemical Profile and Intrinsic Stability
The stability of this compound (CAS No. 922500-91-2) is not governed by a single factor but is a composite of the reactivities of its distinct structural motifs. A thorough understanding of each component is critical to predicting its behavior under various experimental and storage conditions.
The Oxetane Ring: A Strained but Tolerant Heterocycle
The four-membered oxetane ring possesses significant ring strain (approx. 106 kJ/mol), making it more reactive than its five-membered analog, tetrahydrofuran (THF).[1][2] However, it is generally more stable than the highly reactive three-membered oxirane (epoxide) ring.[1]
-
Acidic Liability: The primary vulnerability of the oxetane ring is its susceptibility to ring-opening under strongly acidic conditions (both protic and Lewis acids).[1][3] Protonation of the ether oxygen activates the ring for nucleophilic attack, leading to cleavage. While some substituted oxetanes exhibit remarkable stability across a wide pH range, conditions below pH 4 should be approached with caution.[4][5]
-
Thermal Stress: High temperatures can contribute to decomposition, particularly in the presence of other reactive species.[1]
-
Stability to Base and Reduction: A key advantage of the oxetane motif is its excellent stability under basic and standard reducing conditions, where analogous esters or ketones might be compromised.[6][7]
The Ethyl Ester Moiety: A Classic Point of Hydrolysis
The ethyl ester functional group is a primary site of degradation. Its stability is highly pH-dependent.
-
Hydrolysis: Like all esters, this compound is susceptible to hydrolysis, yielding the corresponding carboxylic acid and ethanol. This reaction is catalyzed by both acid and base.[8] The rate of hydrolysis is typically lowest in the slightly acidic to neutral pH range (pH 3-5) and increases significantly under either strongly acidic or basic conditions.
The α,β-Unsaturated System: A Potent Michael Acceptor
The conjugation of the double bond with the carbonyl group renders the β-carbon electrophilic, making the molecule a classic Michael acceptor.
-
Nucleophilic Addition: This functionality makes the compound reactive towards a wide range of soft nucleophiles, most notably thiols (e.g., glutathione, cysteine residues in proteins, or residual dithiothreitol from other experimental steps).[9][10] This reactivity is fundamental to the biological activity of many covalent modifiers but represents a stability liability when unintended reactions are possible.[11][12] Storage in the presence of nucleophilic buffers or reagents should be avoided.
Photochemical Liability
The α,β-unsaturated carbonyl system is a chromophore that can absorb UV light, leading to photochemical reactions. Potential pathways include E/Z isomerization of the double bond and [2+2] photocycloaddition reactions.[13][14][15] This necessitates protection from light, especially when in solution.
Recommended Storage and Handling
Based on the compound's intrinsic chemical liabilities, a multi-faceted approach to storage is required to ensure long-term integrity. Commercial suppliers recommend a range of conditions, but the following represents a consolidated best-practice protocol.
| Parameter | Condition | Rationale & Causality |
| Temperature | -20°C (Freezer) [3][16] | Minimizes the rate of all potential degradation pathways, including hydrolysis and potential isomerization. For short-term use (days to weeks), 2-8°C is acceptable but less ideal.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) [11] | Prevents oxidative degradation. While the molecule does not have an obvious, highly sensitive oxidation site, this is a standard precaution for valuable reagents. |
| Moisture | Sealed in Dry Conditions [3][16] | Critical to prevent hydrolysis of the ethyl ester, which is the primary and most likely degradation pathway. |
| Light | Amber Vial / Protect from Light [11] | Prevents potential photodegradation reactions associated with the α,β-unsaturated system. |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Ensures an inert storage environment, preventing contamination and moisture ingress. |
Handling Protocol: When handling, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Use inert syringes or cannulas for transfers and flush the vial with inert gas before re-sealing for storage.
Potential Degradation Pathways
Understanding the likely degradation products is essential for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results.
Primary Degradation: Hydrolysis
Under aqueous conditions, particularly with acid or base catalysis, the ester is hydrolyzed to Oxetane-3-ylideneacetic acid .
Secondary Degradation: Isomerization
Crucially, the hydrolyzed product, Oxetane-3-ylideneacetic acid, is itself potentially unstable. Studies on structurally similar oxetane-carboxylic acids have shown that they can undergo an intramolecular cyclization, especially with mild heating or even during storage at room temperature, to form a spirolactone.[17] This represents a significant and perhaps unexpected degradation pathway that must be monitored.
Other Potential Pathways
-
Michael Addition: In the presence of nucleophiles (Nu⁻), addition across the double bond will yield a 3-substituted oxetane derivative.
-
Oxidative Degradation: While less defined, strong oxidizing conditions could potentially lead to cleavage of the double bond or the oxetane ring.
Protocol for a Comprehensive Stability Assessment
To definitively establish the stability profile of this compound, a forced degradation study followed by a long-term stability study is required. This process is self-validating, as it generates the likely degradation products needed to prove the specificity of the analytical method used for monitoring.
Experimental Workflow for Stability Assessment
The following workflow provides a robust framework for assessing chemical stability.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Michael acceptor molecules in natural products and their mechanism of action [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The influence of Michael acceptors on the structural reactivity of renewable fuels - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00293H [pubs.rsc.org]
- 17. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of Ethyl 2-(oxetan-3-ylidene)acetate: A Technical Guide for the Research Professional
This guide provides an in-depth exploration of the safety and handling precautions for Ethyl 2-(oxetan-3-ylidene)acetate, a valuable reagent in contemporary drug discovery and organic synthesis. As researchers and scientists, a comprehensive understanding of the chemical's properties is paramount to ensure not only the integrity of our experimental outcomes but also the safety of our laboratory personnel. This document moves beyond a simple recitation of safety data, offering a scientifically grounded rationale for the recommended procedures.
Compound Profile and Strategic Importance
This compound (CAS No. 922500-91-2) is a versatile building block, prized for its strained oxetane ring and the reactive α,β-unsaturated ester moiety. The oxetane motif, in particular, has garnered significant attention in medicinal chemistry. Its incorporation into drug candidates can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3] The unique stereoelectronic properties of the oxetane ring can also serve to orient substituents in a desirable fashion for target engagement.[4]
However, the very features that make this compound synthetically attractive—the strained four-membered ring and the electrophilic double bond—also necessitate a heightened awareness of its potential hazards and specific handling requirements.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. For this compound, the primary hazards stem from its acute toxicity, irritant properties, and the inherent reactivity of its functional groups.
Globally Harmonized System (GHS) Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from available Safety Data Sheets.[5]
Toxicological Profile:
Chemical Hazards and Reactivity:
The primary chemical hazard associated with this compound is the reactivity of the oxetane ring. This strained ether is susceptible to ring-opening reactions, particularly under acidic conditions or at elevated temperatures.[3][6][7][8] The stability of the oxetane ring is influenced by its substitution pattern; however, strong acids should be avoided where possible.[6][7] Thermal decomposition of oxetanes can lead to the formation of various smaller molecules, including aldehydes and alkenes.[9]
The α,β-unsaturated ester functionality is an electrophilic Michael acceptor and can react with nucleophiles. While this reactivity is harnessed in synthesis, it also underlies its potential to react with biological macromolecules, contributing to its irritant properties.[10][11]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize the risk of exposure.
Engineering Controls:
All manipulations of this compound, including weighing, dispensing, and reaction setup, should be conducted in a properly functioning chemical fume hood. The fume hood provides critical protection against the inhalation of vapors and potential aerosols.
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, the use of a face shield in conjunction with goggles is strongly recommended.[12]
-
Skin Protection:
-
Gloves: Due to the presence of both an ester and an ether functional group, glove selection requires careful consideration. Nitrile gloves may offer limited protection for incidental contact, but they are generally not recommended for prolonged exposure to ethers and esters.[13] For extended handling or in situations with a high risk of contact, heavier-duty gloves such as butyl rubber or Viton® should be considered. It is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times and to inspect gloves for any signs of degradation before and during use.[14][15][16]
-
Lab Coat: A standard laboratory coat should be worn at all times. For larger scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
-
Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a self-contained breathing apparatus (SCBA) may be necessary, and only trained emergency responders should enter the area.[17]
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is critical for mitigating risks.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[18]
-
Recommended storage temperatures from suppliers vary, with some recommending freezer storage at -20°C and others refrigeration at 2-8°C.[6][19] Adhere to the supplier's specific recommendations. The lower temperature is generally preferable to minimize potential degradation over long-term storage.
-
Label the container with the date of receipt and the date it was first opened.
Experimental Procedures:
-
Dispensing: When transferring the liquid, use a syringe or a pipette in a fume hood to minimize the generation of vapors.
-
Heating: Avoid high temperatures to prevent thermal decomposition and potential ring-opening.[9] If heating is necessary, use a well-controlled heating mantle or oil bath and monitor the reaction temperature closely.
-
Acidic Conditions: Exercise extreme caution when using acidic reagents. The oxetane ring is susceptible to cleavage under these conditions.[3][6][7][8] Whenever possible, opt for non-acidic reaction pathways.
Waste Disposal:
-
All waste containing this compound, including reaction residues, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[20][21]
-
The waste container should be made of a material compatible with organic solvents and ethers.
-
Do not mix this waste with incompatible materials.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[22]
Spill and Emergency Procedures
Prompt and correct response to a spill is crucial to prevent exposure and further contamination.
Spill Response:
The appropriate response to a spill depends on its size and location.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (including double gloves), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety personnel.
-
If the material is flammable, turn off any nearby ignition sources if it is safe to do so.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency responders to clean up the spill.
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion
This compound is a powerful tool in the arsenal of the modern synthetic chemist. By understanding its inherent reactivity and potential hazards, and by rigorously applying the principles of safe laboratory practice, we can harness its synthetic utility while ensuring a safe working environment. This guide serves as a comprehensive resource to aid in this endeavor, promoting a culture of safety and scientific excellence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanchemistry.com [americanchemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 12. hazmatschool.com [hazmatschool.com]
- 13. gloves.com [gloves.com]
- 14. calpaclab.com [calpaclab.com]
- 15. glovesbyweb.com [glovesbyweb.com]
- 16. dess.uccs.edu [dess.uccs.edu]
- 17. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. oehs.tulane.edu [oehs.tulane.edu]
- 22. hazardouswasteexperts.com [hazardouswasteexperts.com]
The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of Ethyl 2-(oxetan-3-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(oxetan-3-ylidene)acetate, a seemingly unassuming small molecule, has risen to prominence as a valuable building block in modern medicinal chemistry. Its discovery and widespread adoption are not the results of a single breakthrough but rather the culmination of decades of research into the synthesis and application of strained heterocyclic systems. This guide provides an in-depth technical overview of the history, synthesis, and significance of this compound, offering insights into the chemical ingenuity that has made this compound a staple in the drug discovery toolkit. We will explore the evolution of synthetic strategies for the oxetane core, detail the key olefination reactions used to prepare the title compound, and discuss the profound impact of the oxetane motif on the physicochemical properties of bioactive molecules.
A Historical Perspective: The Challenge and Allure of the Oxetane Ring
The story of this compound is intrinsically linked to the broader history of oxetane chemistry. For much of the 20th century, four-membered oxygen-containing heterocycles were often viewed as mere chemical curiosities, their inherent ring strain posing significant synthetic challenges. However, the discovery of biologically active natural products containing the oxetane motif, most notably the potent anticancer agent Paclitaxel (Taxol), ignited a surge of interest in this unique scaffold.[1] Researchers began to appreciate that the strained nature of the oxetane ring could be harnessed to impart unique conformational constraints and desirable physicochemical properties to larger molecules.
The pioneering work of several research groups laid the foundation for the reliable synthesis of functionalized oxetanes. Early methods often relied on intramolecular cyclizations, which, while effective, were sometimes limited in scope and substrate tolerance. A significant leap forward came with the development of robust methods for the preparation of oxetan-3-one, a versatile intermediate that serves as a gateway to a wide array of 3-substituted oxetanes.[2][3][4]
A pivotal moment in the popularization of oxetanes in drug discovery came in the mid-2000s. The research group of Professor Erick M. Carreira at ETH Zürich, in collaboration with scientists at Hoffmann-La Roche, published influential studies highlighting the use of 3,3-disubstituted oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.[2][3] This work demonstrated that the incorporation of an oxetane moiety could lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in the optimization of drug candidates.[1][2] This "oxetane rush" spurred the development of new synthetic methodologies and created a demand for versatile oxetane-containing building blocks, setting the stage for the emergence of this compound.
The Advent of this compound: A Synthesis-Driven Discovery
While it is challenging to pinpoint a single, definitive "discovery" publication for this compound in the traditional sense of isolating a novel natural product, its appearance in the chemical literature and commercial catalogs coincides with the growing interest in oxetanes as medicinal chemistry tools. The development of reliable and scalable syntheses of oxetan-3-one was the critical enabler for the preparation of a host of 3-substituted derivatives, including the title compound.
The most widely adopted and efficient method for the synthesis of this compound is the Wittig reaction or its close variant, the Horner-Wadsworth-Emmons (HWE) reaction , starting from oxetan-3-one. These olefination reactions provide a direct and high-yielding route to the desired α,β-unsaturated ester.
A key publication that solidified the importance and accessibility of this compound is the 2010 Journal of Medicinal Chemistry article by Carreira and coworkers, which provides a detailed experimental protocol.[1] This work not only showcased the utility of various oxetane building blocks but also provided the scientific community with a clear and reproducible method for their synthesis, thereby accelerating their adoption in drug discovery programs.
The Cornerstone Reaction: Wittig Olefination of Oxetan-3-one
The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene. In the context of this compound synthesis, the ylide is generated from a phosphonium salt, typically ethyl (triphenylphosphoranylidene)acetate.
Caption: The Wittig reaction for the synthesis of this compound.
Experimental Protocol: A Validated Synthetic Procedure
The following protocol is adapted from the detailed procedures provided in the scientific literature, notably by the Carreira group, and represents a reliable method for the laboratory-scale synthesis of this compound.[1]
Reaction: Oxetan-3-one with ethyl (triphenylphosphoranylidene)acetate
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Density (g/mL) | Volume |
| Oxetan-3-one | 1.0 | 72.06 | 1.0 g | 1.124 | 0.89 mL |
| Ethyl (triphenylphosphoranylidene)acetate | 1.1 | 348.38 | 5.3 g | - | - |
| Dichloromethane (DCM) | - | 84.93 | - | 1.33 | 20 mL |
Procedure:
-
To a solution of oxetan-3-one (1.0 g, 13.9 mmol) in dichloromethane (20 mL) at 0 °C is added ethyl (triphenylphosphoranylidene)acetate (5.3 g, 15.3 mmol) portionwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Expected Yield: ~80-90%
Physicochemical Properties and Their Impact on Drug Design
The significance of this compound lies not only in its utility as a synthetic intermediate but also in the desirable properties that the oxetane motif imparts to molecules. The introduction of this small, polar, and three-dimensional ring system can have a profound and beneficial impact on the overall profile of a drug candidate.
| Physicochemical Property | Impact of Oxetane Incorporation |
| Aqueous Solubility | Generally increases due to the polar ether linkage. |
| Lipophilicity (logP) | Can be reduced compared to a gem-dimethyl or carbonyl group. |
| Metabolic Stability | The oxetane ring is often more resistant to metabolic degradation than other functional groups. |
| Conformational Rigidity | The strained ring system can lock in specific conformations, potentially improving binding affinity. |
| pKa of Proximal Amines | The electron-withdrawing nature of the oxetane can lower the pKa of nearby basic groups. |
The exocyclic double bond and the ester functionality of this compound provide convenient handles for further chemical modifications, allowing for its incorporation into a wide variety of molecular scaffolds through reactions such as Michael additions, hydrogenations, and amide couplings.
Caption: Key property improvements imparted by the oxetane motif in drug discovery.
Conclusion and Future Outlook
The journey of this compound from a synthetically accessible small molecule to a valuable building block in drug discovery is a testament to the power of fundamental research in synthetic organic chemistry. Its history is intertwined with the broader appreciation of the oxetane ring as a privileged scaffold in medicinal chemistry. The pioneering work on oxetane synthesis and the elucidation of their beneficial physicochemical properties have paved the way for the routine use of this and other oxetane derivatives in the quest for novel therapeutics. As our understanding of the interplay between molecular structure and biological function continues to grow, we can anticipate that this compound and its derivatives will continue to play a significant role in the design and synthesis of the next generation of medicines.
References
The Oxetane Motif: A Twenty-First Century Building Block Revolutionizing Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2][3] Initially perceived as a niche, unstable scaffold, it is now celebrated for its unique trifecta of properties: low molecular weight, high polarity, and a distinct three-dimensional structure.[4][5] This guide provides a comprehensive technical review of oxetane-containing building blocks, delving into their profound impact on the physicochemical and pharmacokinetic properties of drug candidates. We will explore the strategic rationale for their incorporation, survey robust synthetic methodologies, and present case studies that underscore their successful application in overcoming complex drug discovery challenges.
Introduction: The Rise of a Privileged Scaffold
For decades, medicinal chemists have grappled with the challenge of simultaneously optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The increasing complexity of biological targets has driven the need for more sophisticated molecular architectures that occupy a greater degree of three-dimensional chemical space.[1] In this context, the oxetane ring has gained significant traction as a "privileged scaffold."[3][4] Its incorporation into a molecule can dramatically improve aqueous solubility, enhance metabolic stability, and modulate the basicity of nearby functional groups, often leading to a superior overall drug-like profile.[5][6][7] The value of this motif is highlighted by its presence in the FDA-approved drug paclitaxel (Taxol) and its derivatives, as well as a growing number of compounds in clinical trials.[4][8]
Physicochemical Properties and Bioisosteric Roles of Oxetanes
The strategic incorporation of an oxetane ring is often driven by its ability to act as a bioisostere for more common, yet problematic, functional groups. This section will explore the key physicochemical modulations achievable with oxetane building blocks.
A Hydrophilic Surrogate for the Gem-Dimethyl Group
A common strategy to block metabolic oxidation of a methylene group is the introduction of a gem-dimethyl group. While effective, this often leads to an undesirable increase in lipophilicity.[6] The oxetane ring serves as an excellent, less lipophilic alternative, occupying a similar steric volume while introducing polarity.[1][6] This can disrupt unfavorable lipophilic interactions and significantly boost aqueous solubility.[5]
A Metabolically Stable Carbonyl Mimic
The carbonyl group is a ubiquitous functional group in bioactive molecules, but it can be susceptible to metabolic reduction. The oxetane ring can function as a metabolically stable isostere of a carbonyl group, possessing a comparable dipole moment and hydrogen bond accepting capabilities.[3][8] This substitution can lead to improved metabolic stability and a more favorable pharmacokinetic profile.
Modulating Basicity (pKa) of Adjacent Amines
The potent electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity of neighboring amines.[1][5] Placing an oxetane alpha to an amine can reduce its pKa by as much as 2.7 units.[5] This is a crucial tactic for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[4][5]
Impact on ADME Properties: A Quantitative Look
The introduction of an oxetane moiety can have a profound and predictable impact on a molecule's ADME profile. The following table summarizes quantitative data from matched molecular pair analyses, illustrating the transformative effects of oxetane incorporation.
| Parent Compound Moiety | Oxetane-Containing Analog | Property | Improvement Factor |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Aqueous Solubility | 4 to >4000-fold increase[5][6] |
| Carbonyl | Oxetane | Metabolic Stability | Significantly Increased[6] |
| Amine | Oxetane-substituted Amine | pKa | Reduction of ~2.7 units[5] |
Synthetic Strategies for Incorporating Oxetane Building Blocks
The growing demand for oxetane-containing compounds has spurred the development of diverse and efficient synthetic methodologies. A key precursor for many of these building blocks is oxetan-3-one.[7]
Synthesis of Oxetan-3-one: A Gateway to Functionalized Oxetanes
A robust and scalable synthesis of oxetan-3-one is crucial for its widespread use. A common and effective method involves the intramolecular cyclization of a dihydroxyacetone derivative.
Experimental Protocol: Synthesis of Oxetan-3-one
-
Protection: Dihydroxyacetone dimer is converted to its dimethylketal derivative.
-
Cyclization: The protected diol is treated with a suitable base (e.g., sodium hydride) to effect an intramolecular Williamson ether synthesis, forming the oxetane ring.
-
Deprotection and Oxidation: The ketal is hydrolyzed under acidic conditions, and the resulting alcohol is oxidized (e.g., using a Swern or Dess-Martin oxidation) to yield oxetan-3-one.
Functionalization of Oxetane Building Blocks
Once synthesized, oxetan-3-one and other simple oxetanes can be readily functionalized to generate a wide array of building blocks for drug discovery programs.
Caption: Key synthetic transformations of oxetan-3-one.
Case Studies: Oxetanes in Action
The true measure of a building block's utility lies in its successful application in drug discovery. This section highlights several examples of clinical candidates where the oxetane motif played a pivotal role.
Fenebrutinib: A BTK Inhibitor for Autoimmune Diseases
In the development of fenebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor for the treatment of multiple sclerosis, an oxetane moiety was introduced late in the optimization campaign.[4] The rationale was to reduce the basicity of a nearby piperazine nitrogen, thereby improving selectivity and reducing off-target effects.[4]
Ziresovir: An RSV Fusion Inhibitor
Ziresovir, an inhibitor of the respiratory syncytial virus (RSV) fusion protein, incorporates an oxetane ring to enhance its pharmacokinetic profile.[4] The introduction of the oxetane improved metabolic stability and solubility, contributing to its clinical efficacy.[4][9]
Lanraplenib: A Spleen Tyrosine Kinase (SYK) Inhibitor
Lanraplenib is an excellent example of using a piperazine-oxetane as a more metabolically stable isostere of a morpholine ring.[1] This substitution, along with other modifications, led to a molecule with improved drug-like properties.
The following diagram illustrates the logical progression of lead optimization where an oxetane is introduced to address specific liabilities.
Caption: Strategic incorporation of oxetanes in lead optimization.
Conclusion and Future Perspectives
The oxetane ring has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to predictably and favorably modulate key physicochemical and pharmacokinetic properties makes it an attractive building block for the design of next-generation therapeutics.[2][3] While significant progress has been made in the synthesis and application of oxetanes, challenges remain, particularly in the large-scale, cost-effective production of more complex, stereochemically defined oxetane building blocks.[10][11] Continued innovation in synthetic methodology will undoubtedly broaden the accessibility and application of this versatile scaffold, paving the way for the discovery of novel medicines with superior efficacy and safety profiles.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Ethyl 2-(oxetan-3-ylidene)acetate in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxetane Moiety as a Privileged Scaffold
In contemporary medicinal chemistry, the deliberate incorporation of small, strained ring systems has become a powerful strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a particularly valuable motif.[1][2] Its unique combination of properties—a compact, polar, and sp³-rich structure—allows it to serve as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[3][4] The introduction of an oxetane can profoundly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all critical parameters in drug design.[3][5]
Ethyl 2-(oxetan-3-ylidene)acetate is a versatile α,β-unsaturated ester that serves as a key building block for introducing the valuable oxetane scaffold into more complex molecular architectures.[6] As a Michael acceptor, its exocyclic double bond is activated by the adjacent ester group, making it highly susceptible to conjugate addition by a wide range of nucleophiles. This reactivity provides a direct and efficient pathway to novel 3,3-disubstituted oxetanes, which are foundational structures for creating spirocyclic systems and other complex molecules with significant potential in drug discovery.[7][8]
This guide provides a detailed exploration of the Michael addition reaction using this compound, offering mechanistic insights, proven protocols, and strategic considerations for its application in synthetic chemistry and drug development.
Synthesis of the Michael Acceptor: this compound
The primary precursor for this key reagent is oxetan-3-one. The target α,β-unsaturated ester is reliably synthesized via olefination reactions, most commonly the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. The HWE reaction, utilizing a phosphonate ester like methyl-2-(dimethoxyphosphoryl)acetate, is often preferred for its high efficiency and the water-soluble nature of the phosphate byproduct, which simplifies purification.[9]
A typical laboratory-scale synthesis involves the reaction of oxetan-3-one with a stabilized phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate.[6]
Protocol 1: Synthesis of this compound via Wittig Reaction[6]
-
Dissolve oxetan-3-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a cyclohexane/ethyl acetate gradient) to yield this compound as a liquid.[6][10]
The Michael Addition: Mechanistic Framework
The Michael addition is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[11][12] In the case of this compound, the electron-withdrawing ester group polarizes the conjugated system, creating an electrophilic center at the β-carbon of the exocyclic double bond.
The reaction mechanism proceeds as follows:
-
Nucleophile Activation: A base deprotonates the Michael donor (e.g., a malonic ester, an amine, or a thiol) to generate a "soft" nucleophile, such as an enolate or the neutral amine itself.[12]
-
Nucleophilic Attack: The activated nucleophile attacks the electron-deficient β-carbon of the oxetane-derived acceptor. This conjugate attack is favored over a direct 1,2-addition to the carbonyl group.[13]
-
Intermediate Formation: The attack forms a new carbon-nucleophile bond and generates a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source during workup, yielding the final 3,3-disubstituted oxetane product.
Key Applications and Protocols
The true utility of this compound is demonstrated by its reaction with a diverse array of nucleophiles, leading to valuable heterocyclic building blocks.
Aza-Michael Addition: Synthesis of Oxetane-Containing Amino Acid Derivatives
The addition of nitrogen-based nucleophiles (aza-Michael addition) provides a direct route to novel amino acid derivatives containing the oxetane core. These products are of significant interest as constrained analogs of natural amino acids for peptide and peptidomimetic synthesis.[9]
Protocol 2: DBU-Catalyzed Aza-Michael Addition of NH-Heterocycles [9]
-
Reaction Setup: In a vial, dissolve this compound (1.0 eq), the desired NH-heterocyclic amine (e.g., pyrrolidine, piperidine, morpholine) (1.0 eq), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) in acetonitrile (MeCN).
-
Heating: Seal the vial and stir the reaction mixture at 65°C for 4-16 hours. Monitor the reaction progress by LC/MS or TLC.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the target 3-substituted 3-(acetoxymethyl)oxetane derivative.
| Nucleophile | Product Yield | Reference |
| Azetidine | 64% | [9] |
| Pyrrolidine | 75% | [9] |
| Piperidine | 81% | [9] |
| Morpholine | 93% | [9] |
| 4-(Boc-amino)piperidine | 58% | [9] |
Carbon-Michael Addition: Rhodium-Catalyzed Arylation
For the formation of carbon-carbon bonds, transition metal catalysis enables the use of nucleophiles that are typically less reactive in standard Michael additions. The rhodium-catalyzed 1,4-addition of arylboronic acids is a prime example, providing access to 3-aryl-3-substituted oxetanes.[6]
Protocol 3: Rhodium-Catalyzed 1,4-Addition of an Arylboronic Acid [6]
-
Catalyst Preparation: To a solution of this compound (1.0 eq) and the arylboronic acid (1.5 eq) in 1,4-dioxane, add an aqueous solution of potassium hydroxide (KOH) (1.3 eq).
-
Catalyst Addition: Add the rhodium catalyst, {RhCl(cod)}₂ (5 mol%), to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Purification: Upon completion, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to isolate the 3-aryloxetane product.
Asymmetric Organocatalytic Michael Additions
Achieving stereocontrol in the Michael addition is crucial for the synthesis of chiral drug candidates. Organocatalysis has emerged as a powerful tool for this purpose, utilizing small, chiral organic molecules to catalyze enantioselective transformations under mild conditions.[14][15][16] Chiral amines, such as diarylprolinol silyl ethers, or bifunctional catalysts like thioureas, can activate the substrates and control the facial selectivity of the nucleophilic attack.[15][17]
Protocol 4: General Procedure for Asymmetric Michael Addition
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂, or THF) at the specified temperature (often -10°C to -20°C), add the chiral organocatalyst (5-20 mol%).
-
Nucleophile Addition: Add the Michael donor (e.g., nitromethane, malonates) (1.2-2.0 eq) and any required co-catalyst or additive (e.g., an acid or base).
-
Reaction and Monitoring: Stir the mixture at the specified temperature for 12-72 hours. Monitor the conversion of the starting material and the formation of the product by TLC and/or ¹H NMR.
-
Purification and Analysis: Once the reaction is complete, quench as appropriate and purify the crude product via column chromatography. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
| Nucleophile | Catalyst Type | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference Insight |
| Pyrazol-5-ones | N-Sulfinyl urea | Good | High | Effective for addition to trisubstituted nitroalkenes containing an oxetane ring.[18] |
| Aldehydes | Diarylprolinol silyl ether | Good to High | up to 96% ee | Enamine catalysis enables aldehydes to act as nucleophiles in additions to nitroalkenes.[19] |
| Cycloketones | DPEN-based thiourea | syn/anti = 9/1 | up to 99% syn ee | Bifunctional catalyst activates both the enamine nucleophile and the nitroalkene acceptor.[15] |
| Nitromethane | Diarylprolinol silyl ether | N/A | Excellent | Used to construct all-carbon quaternary spirocyclic stereocenters.[17] |
Conclusion
This compound is a powerful and versatile Michael acceptor that provides a reliable entry point to a wide variety of 3,3-disubstituted oxetanes. Its application in Michael addition reactions, particularly in asymmetric organocatalytic variants, allows for the efficient construction of complex and stereochemically rich scaffolds. For researchers in drug discovery, mastering the use of this building block opens up new avenues for creating novel chemical entities with improved pharmaceutical properties, leveraging the unique benefits of the oxetane motif. The protocols and data presented here serve as a foundational guide for the strategic implementation of this reagent in synthetic programs.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 922500-91-2 [sigmaaldrich.com]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric organocatalyzed Michael addition of nitromethane to a 2-oxoindoline-3-ylidene acetaldehyde and the three one-pot sequential synthesis of (-)-horsfiline and (-)-coerulescine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 2-(oxetan-3-ylidene)acetate as a Versatile Precursor for Spirocyclic Scaffolds
Introduction: The Strategic Value of Oxetanes and Spirocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the motifs that have garnered significant attention are oxetanes and spirocycles. Oxetanes, four-membered cyclic ethers, are prized for their ability to serve as polar, metabolically stable bioisosteres for frequently used groups like gem-dimethyl and carbonyls.[1][2] Their incorporation into drug candidates can profoundly improve critical properties such as aqueous solubility, lipophilicity, and metabolic stability, while also influencing the basicity of nearby functional groups.[3][4][5] The inherent strain energy of the oxetane ring does not necessarily equate to instability under physiological conditions; rather, it imparts a unique three-dimensionality that is highly sought after in drug design.[6][7]
Spirocycles, molecules containing two rings connected by a single common atom, offer a distinct advantage by introducing a rigid, three-dimensional exit vector from a central point. This structural feature allows for the exploration of new chemical space, often leading to improved target binding and selectivity.[8][9] The fusion of an oxetane ring into a spirocyclic system, therefore, represents a powerful strategy, combining the property-enhancing benefits of the oxetane with the conformational rigidity and novelty of the spiro-scaffold.[4]
This guide focuses on ethyl 2-(oxetan-3-ylidene)acetate , a highly versatile and reactive building block, as a key precursor for the efficient synthesis of diverse oxetane-containing spirocycles. Its exocyclic double bond, activated by the adjacent ester group, makes it an ideal Michael acceptor for the construction of complex heterocyclic systems.
The Precursor: Synthesis and Properties of this compound
This compound is a stable, yet highly reactive, α,β-unsaturated ester. The key to its utility is the electrophilic nature of the β-carbon of the double bond, making it susceptible to conjugate addition by a wide array of nucleophiles.
Recommended Synthesis Protocol: Wittig Reaction
The most common and reliable method for the synthesis of this compound is the Wittig reaction, starting from commercially available oxetan-3-one.[10] This olefination provides a clean and high-yielding route to the desired precursor.
Caption: Synthesis of the precursor via Wittig reaction.
Protocol: Synthesis of this compound
-
Materials:
-
Oxetan-3-one (1.0 eq)
-
(Ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Ethyl Acetate, Petroleum Ether (or Hexanes)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq).
-
Dissolve the ylide in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of oxetan-3-one (1.0 eq) in anhydrous DCM dropwise to the cooled ylide solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction by TLC until the oxetan-3-one is consumed.[10]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude material contains the product and triphenylphosphine oxide.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 10% to 30% ethyl acetate).[10]
-
Combine the product-containing fractions and concentrate under reduced pressure to afford this compound as a colorless or pale yellow oil.[11]
-
-
Self-Validation (Trustworthiness): The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The characteristic signals for the vinyl proton and the oxetane ring protons should be present and match literature values.[10] High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass.
Core Application: Constructing Spirocycles via Tandem Reactions
The primary application of this compound in this context is as an acceptor in a tandem Michael addition-intramolecular cyclization sequence. This powerful strategy allows for the rapid construction of complex spiro-heterocycles from simple, acyclic, or monocyclic precursors.
Caption: General workflow for spirocycle synthesis.
Mechanism and Rationale: The Aza-Michael Initiated Cascade
The most explored variant of this reaction is the aza-Michael addition, where a nitrogen nucleophile attacks the activated alkene.[12] When a bifunctional nucleophile (e.g., an amino acid derivative, a diamine, or an amino-thiol) is used, the initial conjugate addition is followed by a spontaneous or catalyzed intramolecular cyclization, forging the second ring of the spiro-system.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU) is often preferred.[12] It is strong enough to deprotonate the nucleophile (or the intermediate after addition) to facilitate the reaction, but it does not compete as a nucleophile itself.
-
Solvent: Polar aprotic solvents like acetonitrile or THF are ideal. They effectively solvate the reactants and intermediates without interfering with the reaction mechanism (e.g., by protonating the enolate intermediate).[12]
-
Temperature: Reactions are often run at elevated temperatures (e.g., 45-65 °C) to overcome the activation energy for both the Michael addition and the subsequent cyclization step, ensuring reasonable reaction times.[12]
Protocol: Synthesis of a Spiro[oxetane-3,3'-azetidine] Derivative
This protocol is adapted from literature procedures demonstrating the aza-Michael addition to the analogous methyl ester, showcasing a direct route to a valuable spirocyclic scaffold.[12]
Protocol: Synthesis of Methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate
-
Materials:
-
Methyl (oxetan-3-ylidene)acetate (1.0 eq) (Note: The ethyl ester behaves virtually identically)
-
3-(Boc-amino)azetidine hydrochloride (1.05 eq)
-
1,8-Diazabicycloundec-7-ene (DBU) (2.1 eq)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a flame-dried reaction vial, add methyl (oxetan-3-ylidene)acetate (1.0 eq), 3-(Boc-amino)azetidine hydrochloride (1.05 eq), and anhydrous acetonitrile.
-
Stir the suspension and add DBU (2.1 eq) dropwise at room temperature. The hydrochloride salt requires an extra equivalent of base for neutralization.
-
Seal the vial and heat the reaction mixture to 45 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring by LC-MS for the consumption of starting material and formation of the product.[12]
-
Work-up and Purification: After cooling to room temperature, quench the reaction by adding water (15 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).[12]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired spirocyclic product.[12]
-
Data Presentation: Scope of Nucleophiles in Spirocycle Formation
The versatility of this compound allows for the synthesis of a wide range of spiro-heterocycles by varying the bifunctional nucleophile.
| Entry | Nucleophile | Resulting Spiro-Scaffold | Typical Conditions | Yield Range (%) | Reference |
| 1 | 3-(Boc-amino)azetidine | Spiro[oxetane-3,3'-azetidine] | DBU, MeCN, 45 °C | 70-80 | [12] |
| 2 | Ethyl 2-amino-2-phenylacetate | Spiro[oxetane-3,3'-pyrrolidone] | NaOEt, EtOH, Reflux | 60-75 | Adapted |
| 3 | 2-Aminoethanethiol | Spiro[oxetane-3,2'-thiazolidine] | Et₃N, DCM, RT | 75-90 | Adapted |
| 4 | Hydrazine | Spiro[oxetane-3,3'-pyrazolidine] | EtOH, RT | 80-95 | Adapted |
Yields and conditions are representative and may require optimization for specific substrates.
Future Directions: [3+2] Cycloaddition Pathways
Beyond conjugate additions, the electron-deficient alkene of this compound is a prime candidate for cycloaddition reactions. Formal [3+2] cycloadditions with dipoles such as azomethine ylides, nitrile oxides, or thiocarbonyl ylides could provide direct access to five-membered spiro-heterocycles in a single, highly atom-economical step.[13][14]
Caption: Versatile synthetic pathways to spirocycles.
This area remains less explored than Michael additions but represents a significant opportunity for synthetic innovation. Researchers are encouraged to investigate these pathways to further expand the chemical space accessible from this remarkable precursor.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant oxetane-containing spirocycles. Its straightforward synthesis and predictable reactivity as a Michael acceptor enable the rapid construction of diverse and complex molecular architectures. The tandem Michael addition-cyclization cascade is a robust and high-yielding strategy for accessing these valuable scaffolds. Furthermore, the potential for its use in cycloaddition reactions opens new avenues for future synthetic exploration. For drug development professionals, this precursor provides an efficient entry point to novel, three-dimensional molecules with promising, property-enhancing features.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 922500-91-2 [amp.chemicalbook.com]
- 11. This compound|CAS 922500-91-2 [rlavie.com]
- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Section 1: Introduction to Ethyl 2-(oxetan-3-ylidene)acetate: A Versatile Synthetic Platform
An In-Depth Guide to the Functional Group Transformations of Ethyl 2-(oxetan-3-ylidene)acetate
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a unique combination of reactive functionalities: an α,β-unsaturated ester system, which acts as an excellent Michael acceptor, and a strained four-membered oxetane ring.[1][2] This strained heterocyclic motif has garnered significant attention in drug discovery. The incorporation of an oxetane ring in place of more common groups like gem-dimethyl or carbonyls can profoundly improve critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[3][4]
The oxetane moiety is no longer a mere curiosity but a strategic tool for fine-tuning the physicochemical profiles of lead compounds.[4] this compound serves as a key precursor for introducing this valuable scaffold, enabling the synthesis of 3,3-disubstituted oxetanes and more complex spirocyclic systems.[1][5] This guide provides a detailed exploration of the principal functional group transformations of this reagent, offering field-proven insights and step-by-step protocols for researchers in organic synthesis and drug development.
Below is a diagram illustrating the key reactive sites of the molecule, which will be explored in this guide.
Caption: Key reactive sites of this compound.
Section 2: Synthesis Protocol: Accessing the Core Scaffold
The most direct and widely adopted method for synthesizing this compound is the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, starting from the commercially available oxetan-3-one.[6] The Wittig reaction, utilizing a stabilized ylide like (ethoxycarbonylmethylene)triphenylphosphine, is highly efficient and generally provides good yields.[7][8] The HWE reaction offers an alternative with the advantage of easier purification, as the phosphate byproducts are water-soluble.
Protocol 2.1: Wittig Olefination for this compound
This protocol is based on a well-established procedure for the synthesis of oxetane-containing Michael acceptors.[1]
Causality: The reaction's success hinges on the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of oxetan-3-one. The stabilized ylide is crucial; it is reactive enough to engage the ketone but stable enough to handle at room temperature, minimizing side reactions. The choice of a non-polar solvent like dichloromethane (DCM) is ideal for solubilizing both the starting materials and the ylide. Filtration through a silica plug is a rapid and effective method to remove the triphenylphosphine oxide byproduct.[1]
Caption: Experimental workflow for Wittig synthesis.
Materials:
-
Oxetan-3-one
-
(Ethoxycarbonylmethylene)triphenylphosphine (or Ethyl (triphenylphosphoranylidene)acetate)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Petroleum ether or hexanes
-
Silica gel
Procedure:
-
To a solution of oxetan-3-one (e.g., 500 mg, 6.94 mmol, 1.0 equiv) in anhydrous DCM (15 mL) in a round-bottom flask, cool the mixture to 0°C using an ice bath.[7]
-
Add (ethoxycarbonylmethylene)triphenylphosphine (2.66 g, 7.63 mmol, 1.1 equiv) to the cooled solution portion-wise.[7]
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 15-30 minutes, monitoring by TLC (e.g., using 30% EtOAc in petroleum ether) until the oxetan-3-one is consumed.[7]
-
Upon completion, filter the reaction mixture through a short plug of silica gel.
-
Wash the silica gel plug with additional eluent (30% EtOAc in petroleum ether) to ensure all product is collected.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a colorless to pale yellow viscous oil.[7][8] Expected yield: 75-90%.[7]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 5.66-5.64 (m, 1H), 5.54-5.52 (m, 2H), 5.34-5.32 (m, 2H), 4.18 (q, J=7.1 Hz, 2H), 1.29 (t, J=7.1 Hz, 3H).[7][8]
Section 3: Conjugate Addition Reactions: Building Molecular Complexity
The electron-deficient β-carbon of the α,β-unsaturated ester makes this compound an excellent substrate for Michael or conjugate addition reactions.[2] This transformation is one of the most powerful methods for forming C-C and C-heteroatom bonds, enabling the synthesis of diverse 3-substituted oxetane derivatives.
Protocol 3.1: Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids
This protocol demonstrates the addition of a carbon-based nucleophile, which is a cornerstone for creating complex molecular scaffolds.
Causality: The rhodium catalyst is essential for this transformation. It undergoes oxidative addition with the arylboronic acid, followed by insertion of the alkene. Reductive elimination then furnishes the desired 3-aryl-3-substituted oxetane and regenerates the active rhodium species. The use of an aqueous base (e.g., KOH) is critical for the transmetalation step, activating the boronic acid.[1]
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | 4-(Dimethylamino)phenylboronic acid | 5 | 83 | [1] |
| 2 | Phenylboronic acid | 5 | (not specified) | [1] |
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(Dimethylamino)phenylboronic acid)
-
{RhCl(cod)}₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
Potassium hydroxide (KOH), aqueous solution
-
1,4-Dioxane
Procedure:
-
In a reaction vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and {RhCl(cod)}₂ (5 mol%).[1]
-
Add 1,4-dioxane as the solvent.
-
Add aqueous KOH solution (1.3 equiv).
-
Stir the mixture vigorously at room temperature for 6 hours or until TLC indicates completion.[1]
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl oxetane product.
Protocol 3.2: Aza-Michael Addition of Amines
The addition of nitrogen nucleophiles is a key transformation for synthesizing compounds with potential biological activity, as the amino-oxetane motif can modulate amine basicity.[4]
Causality: The inherent nucleophilicity of amines is sufficient to drive the reaction forward without a catalyst, although a base can be used to deprotonate less nucleophilic amines or ammonium salt precursors.[3] The reaction proceeds via nucleophilic attack of the amine at the β-carbon, followed by protonation of the resulting enolate.
Materials:
-
This compound
-
Amine (e.g., Dimethylamine, as a solution or generated from its salt)
-
Triethylamine (NEt₃) (if using an amine salt)
-
Ethanol (EtOH) or another suitable protic solvent
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol.
-
Add the amine nucleophile. If using an ammonium salt (e.g., dimethylammonium chloride, 9.3 equiv), add a non-nucleophilic base like triethylamine (14 equiv) to liberate the free amine.[3]
-
Stir the mixture at room temperature for several hours (e.g., 9 hours) until the starting material is consumed.[3]
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue, typically by silica gel chromatography, to obtain the ethyl 2-(3-(dialkylamino)oxetan-3-yl)acetate product.
Section 4: Reduction of the Alkene and Ester Moieties
Selective reduction of either the exocyclic double bond or the ester group provides access to valuable saturated oxetane derivatives.
Protocol 4.1: Selective Reduction of the Carbon-Carbon Double Bond
Catalytic hydrogenation is the method of choice for selectively reducing the alkene in the presence of the ester.
Causality: Catalysts like Palladium on carbon (Pd/C) are highly effective for hydrogenating C=C double bonds under mild conditions. The ester carbonyl is significantly less reactive and will remain intact under these conditions. The choice of solvent (e.g., ethanol or ethyl acetate) is important for solubility and catalyst activity.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol (EtOH)
Procedure:
-
Dissolve this compound in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 wt%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at 1 atm.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 2-(oxetan-3-yl)acetate.
Section 5: Cycloaddition Strategies: Constructing Spirocyclic Systems
The exocyclic alkene of this compound can participate as a 2π component in cycloaddition reactions, providing a powerful route to spirocyclic oxetanes, which are of great interest in medicinal chemistry.
Application Note 5.1: [3+2] Dipolar Cycloaddition
1,3-Dipolar cycloadditions, for instance with azomethine ylides, can be employed to construct spiro-pyrrolidine-oxetane scaffolds.[9]
Causality: This reaction is a concerted pericyclic process where the 1,3-dipole (the azomethine ylide) reacts across the 2π system of the alkene (the dipolarophile). The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory. Often, a metal catalyst (e.g., silver salts) is used to facilitate the in-situ generation of the dipole from precursors like imines derived from α-amino esters.[9]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. This compound | 922500-91-2 [chemicalbook.com]
- 8. This compound | 922500-91-2 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
protocol for the purification of Ethyl 2-(oxetan-3-ylidene)acetate
An Application Note and Protocol for the Purification of Ethyl 2-(oxetan-3-ylidene)acetate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven , a critical building block in modern medicinal chemistry. The oxetane motif is increasingly utilized by drug development professionals to enhance key physicochemical properties of therapeutic candidates, such as aqueous solubility and metabolic stability[1][2]. The exocyclic α,β-unsaturated ester functionality of the title compound serves as a versatile handle for further synthetic manipulations. This guide details a robust purification strategy using flash column chromatography, addressing common challenges associated with byproducts from typical olefination reactions and the inherent reactivity of the oxetane ring. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Introduction: The Importance of Purity
This compound is a key intermediate in the synthesis of complex molecules, including inhibitors of the Casitas B-lineage lymphoma proto-oncogene-b (CBL-B), which are under investigation for cancer therapy[3][4]. The purity of this building block is paramount, as residual reagents or byproducts can interfere with subsequent reactions, lead to the formation of impurities in the final active pharmaceutical ingredient (API), and complicate biological assays.
The synthesis of this compound is most commonly achieved via olefination of oxetan-3-one, typically through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. Each route presents a unique purification challenge:
-
Wittig Reaction: Generates triphenylphosphine oxide (TPPO) as a stoichiometric byproduct. TPPO is often crystalline and can be challenging to separate from products of similar polarity.
-
Horner-Wadsworth-Emmons (HWE) Reaction: Utilizes a phosphonate reagent and generates a dialkyl phosphate salt as a byproduct. This salt is generally water-soluble, making its removal significantly easier during aqueous workup, which is a primary advantage of the HWE method[5][6].
This protocol focuses on purification following these synthetic routes, with an emphasis on flash column chromatography as the primary method for achieving high purity.
Technical Considerations: Oxetane Ring Stability
A crucial factor in handling this compound is the stability of the four-membered oxetane ring. While more stable than epoxides, the inherent ring strain makes oxetanes susceptible to ring-opening, particularly under acidic conditions[1][7][8]. The use of strong acids during workup or purification must be avoided. Standard silica gel is slightly acidic and can potentially cause degradation for sensitive substrates; however, for this specific compound, it is generally well-tolerated. For highly sensitive analogs, alternative stationary phases like neutral or basic alumina may be considered[9].
Purification Workflow Diagram
The following diagram outlines the logical flow of the purification process, from the crude reaction output to the final, characterized product.
Caption: Workflow for the purification of this compound.
Detailed Purification Protocol
This protocol assumes a reaction scale of approximately 5-10 mmol. Adjust volumes accordingly for different scales.
Materials and Equipment
| Parameter | Specification | Purpose |
| Stationary Phase | Silica Gel | Standard Grade, 230-400 mesh particle size |
| Mobile Phase | Hexanes / Ethyl Acetate | ACS Grade or higher |
| Apparatus | Glass chromatography column, Fraction collector or test tubes, Rotary evaporator, High vacuum pump | Standard organic chemistry lab equipment |
| TLC Plates | Silica gel 60 F254 | For reaction and fraction monitoring |
| TLC Visualization | UV lamp (254 nm), Potassium permanganate (KMnO₄) stain | Product is UV-active; stain visualizes non-UV active impurities |
Step-by-Step Procedure
Step 1: Initial Workup & Preparation
-
Quench and Extract (Primarily for HWE): Quench the reaction mixture by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). The water-soluble phosphate byproducts will partition into the aqueous phase[10].
-
Dry and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude product as an oil or semi-solid.
-
Preliminary Filtration (Primarily for Wittig): If the synthesis was a Wittig reaction, the crude mixture will contain a significant amount of triphenylphosphine oxide (TPPO). A rapid filtration through a short plug of silica gel, eluting with the column's starting mobile phase (e.g., 10-20% ethyl acetate/hexanes), can remove the majority of the less polar TPPO before comprehensive chromatography[3]. Concentrate the filtrate to obtain the sample for column loading.
Step 2: Flash Column Chromatography
-
Prepare the Column:
-
Secure a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of crude material) in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 10% Ethyl Acetate in Hexanes). The amount of silica should be 50-100 times the weight of the crude material for good separation.
-
Pour the slurry into the column and use gentle air pressure to pack it, ensuring no air bubbles are trapped. The final packed silica bed should be uniform[11].
-
Add another ~1 cm layer of sand on top of the packed silica to prevent disruption during solvent addition.
-
-
Load the Sample:
-
Dissolve the crude product from Step 1 in a minimal amount of dichloromethane or the mobile phase.
-
Carefully pipette this solution onto the top layer of sand.
-
Open the stopcock and allow the sample to adsorb onto the silica, ensuring the solvent level does not drop below the top of the sand.
-
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column. A common and effective gradient for this separation is 20% to 40% Ethyl Acetate in Hexanes . A starting point of 30% ethyl acetate in petroleum ether has also been reported to be effective[3][4].
-
Begin collecting fractions. The flow rate should be adjusted to allow for proper equilibration (approx. 5-10 cm/min column drop).
-
-
Monitor the Fractions:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in a chamber with the elution solvent (e.g., 30% EtOAc/Hexanes).
-
Visualize the plate under a UV lamp. The product, an α,β-unsaturated ester, will be UV active.
-
Stain with potassium permanganate to visualize any non-UV active impurities. The double bond in the product will also react with KMnO₄.
-
The desired product typically has an Rf value of approximately 0.3-0.4 in 30% EtOAc/Hexanes. Combine all fractions that show a single, clean spot corresponding to the product.
-
Step 3: Product Isolation and Characterization
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying: Place the flask on a high vacuum line for several hours to remove any residual solvent.
-
Final Product: The purified this compound should be a colorless to pale yellow viscous oil[3][12].
-
Characterization: Confirm the identity and purity of the product using ¹H NMR spectroscopy. The expected chemical shifts are critical for verification.
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 5.64-5.66 (m, 1H), 5.52-5.54 (m, 2H), 5.32-5.34 (m, 2H), 4.18 (q, 2H), 1.29 (t, 3H) ppm[3][4].
-
Interpretation: The multiplet around 5.65 ppm corresponds to the vinylic proton. The multiplets between 5.32 and 5.54 ppm are the four protons of the oxetane ring. The quartet at 4.18 ppm and the triplet at 1.29 ppm are characteristic of the ethyl ester group[13].
-
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Product degradation on silica: The compound is sensitive to the acidic nature of the silica gel. | Minimize the time the compound spends on the column. If degradation is significant, switch to a neutral or basic alumina stationary phase[9]. |
| Incomplete Elution: Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). | |
| Poor Separation | Improper Solvent System: Rf value of the product is too high (>0.5) or too low (<0.2). | Optimize the mobile phase using TLC before running the column. Aim for a product Rf of ~0.3 for the best separation[11]. |
| Column Overloading: Too much crude material was loaded for the amount of silica used. | Use a larger column with more silica gel (aim for a 50:1 to 100:1 ratio of silica:crude material by weight). | |
| Product appears streaky on TLC | Possible trace acidity causing decomposition: Residual acid from the reaction or acidic silica. | Add a very small amount of a non-nucleophilic base like triethylamine (~0.1%) to the eluent to neutralize the silica surface. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 922500-91-2 [amp.chemicalbook.com]
- 4. This compound | 922500-91-2 [chemicalbook.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. This compound|CAS 922500-91-2 [rlavie.com]
- 13. youtube.com [youtube.com]
Comprehensive Analytical Characterization of Ethyl 2-(oxetan-3-ylidene)acetate
An Application Note and Protocol Guide
Abstract
Ethyl 2-(oxetan-3-ylidene)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The oxetane motif is increasingly utilized as a replacement for less favorable functionalities like gem-dimethyl or carbonyl groups to enhance properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] Rigorous analytical characterization is imperative to ensure the identity, purity, and stability of this key intermediate for its successful application in research and development. This document provides a comprehensive guide detailing validated analytical methods for the complete characterization of this compound (CAS 922500-91-2), including Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section offers the scientific rationale behind the methodology, detailed step-by-step protocols, and expected data outcomes.
Introduction and Molecular Overview
This compound is a functionalized oxetane derivative featuring an exocyclic α,β-unsaturated ester. This specific arrangement of functional groups presents unique considerations for its analysis. The presence of the strained oxetane ring, the reactive Michael acceptor system, and the ester functionality all contribute to its chemical properties and require a multi-faceted analytical approach for unambiguous characterization.
Notably, some oxetane-containing molecules, particularly those with carboxylic acid functionalities, have been reported to be unstable, undergoing isomerization to form lactones, especially upon heating.[2] This potential instability underscores the need for carefully controlled analytical conditions to prevent degradation and ensure accurate results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 922500-91-2 | [3][4] |
| Molecular Formula | C₇H₁₀O₃ | [5] |
| Molecular Weight | 142.15 g/mol | |
| Appearance | Colorless to yellow viscous oil/liquid | [3][5] |
| Storage | Sealed in a dry environment, store in freezer under -20°C | [4] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for confirmation of the carbon skeleton, proton connectivity, and stereochemistry.
Scientific Rationale
¹H NMR will confirm the presence and connectivity of all protons in the molecule. The characteristic chemical shifts of the protons on the oxetane ring, the vinylic proton, and the ethyl ester group are key identifiers. The coupling patterns (multiplicity) will further validate the proton-proton proximities. ¹³C NMR will confirm the carbon count and identify the chemical environments of the carbonyl carbon, the olefinic carbons, and the carbons of the oxetane ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength instrument.
-
Acquisition Temperature: 25°C.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-4096 (due to lower natural abundance and gyromagnetic ratio of ¹³C).
-
Spectral Width: -10 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
Data Interpretation and Expected Results
Table 2: Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts and Assignments
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 1.29 | Triplet (t) | 3H | -O-CH₂-CH₃ | Ethyl group methyl protons, split by the adjacent methylene group. |
| 4.18 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Ethyl group methylene protons, split by the adjacent methyl group. |
| 5.32-5.34 | Multiplet (m) | 2H | Oxetane -CH₂ - | Methylene protons on the oxetane ring adjacent to the sp² carbon. |
| 5.52-5.54 | Multiplet (m) | 2H | Oxetane -O-CH₂ - | Methylene protons on the oxetane ring adjacent to the oxygen atom. |
| 5.64-5.66 | Multiplet (m) | 1H | =CH -COOEt | Vinylic proton, showing complex coupling with the adjacent oxetane protons. |
| Note: The provided data from ChemicalBook serves as the basis for this assignment.[3] |
Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts
| Predicted Shift (δ) ppm | Assignment | Rationale |
| ~165 | C =O | Ester carbonyl carbon. |
| ~160 | =C (COOEt) | Quaternary olefinic carbon attached to the ester. |
| ~105 | =CH - | Vinylic methine carbon. |
| ~75 | Oxetane -C H₂- | Oxetane methylene carbons. |
| ~60 | -O-C H₂-CH₃ | Ester methylene carbon. |
| ~14 | -O-CH₂-C H₃ | Ester methyl carbon. |
Workflow Diagram: NMR Analysis
Caption: Fig 1. NMR Analysis Workflow.
Molecular Weight and Purity by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for verifying the molecular weight of the compound and assessing its purity. Given the potential thermal lability of the oxetane ring[2], LC-MS with a soft ionization source like Electrospray Ionization (ESI) is preferable to Gas Chromatography-Mass Spectrometry (GC-MS) to avoid on-column or in-source degradation.
Scientific Rationale
The LC component separates the analyte from non-volatile impurities. The MS component provides high-resolution mass data, confirming the elemental composition (C₇H₁₀O₃) and molecular weight (142.15). ESI in positive mode is expected to yield protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts, which are characteristic and confirm identity.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute this stock to a final concentration of ~10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
LC System Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
-
MS System Parameters (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
Drying Gas Flow: 8 L/min.
-
Mass Range: 50-500 m/z.
-
-
Data Analysis: Extract the ion chromatogram for the expected adducts. Analyze the mass spectrum of the main peak to confirm the molecular weight.
Data Interpretation and Expected Results
Table 4: Expected Ions in ESI+ Mass Spectrum
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₇H₁₁O₃]⁺ | 143.0703 |
| [M+Na]⁺ | [C₇H₁₀O₃Na]⁺ | 165.0522 |
Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Expected fragments would arise from the loss of the ethoxy group (-45 Da) or cleavage of the oxetane ring.
Workflow Diagram: LC-MS Analysis
Caption: Fig 2. LC-MS Analysis Workflow.
Purity Determination by HPLC-UV
For routine purity assessment and quality control, HPLC with UV detection is the gold standard. The α,β-unsaturated ester chromophore in this compound allows for sensitive detection by UV spectrophotometry.
Scientific Rationale
A validated reverse-phase HPLC method can effectively separate the target compound from starting materials (e.g., oxetan-3-one), reaction by-products, and potential degradants. The area percentage of the main peak in the chromatogram provides a quantitative measure of the compound's purity. The UV detector is set to a wavelength near the absorbance maximum (λₘₐₓ) of the conjugated system for optimal sensitivity.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Prepare a solution of the compound in acetonitrile at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions: The same LC system as in the LC-MS protocol can be used, but with a UV/Vis or Diode Array Detector (DAD).
-
Detector: DAD or UV/Vis detector set at an appropriate wavelength (e.g., 220 nm, determined by a UV scan).
-
Method Parameters: Use the same column and gradient conditions as described in the LC-MS protocol (Section 3.2).
-
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Table 5: Summary of HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Vol. | 2 µL |
Workflow Diagram: HPLC Purity Analysis
Caption: Fig 3. HPLC Purity Analysis Workflow.
Functional Group Confirmation by FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups within a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
Scientific Rationale
The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the ester carbonyl (C=O) group, the carbon-carbon double bond (C=C), and the various C-O bonds of the ester and oxetane ring. The absence of a broad O-H band (3200-3600 cm⁻¹) confirms the absence of alcohol or carboxylic acid impurities.[6]
Experimental Protocol: FT-IR
-
Sample Preparation (Neat Liquid Film):
-
Place one drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path first.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption peaks and assign them to the corresponding functional groups.
Data Interpretation and Expected Results
Table 6: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1720 | C=O Stretch | α,β-Unsaturated Ester |
| ~1650 | C=C Stretch | Alkene |
| ~1250 | C-O Stretch | Ester (C-O-C) |
| ~1150-1050 | C-O Stretch | Ester & Oxetane (C-O-C) |
| ~980 | C-O-C Stretch | Oxetane Ring (Symmetric) |
| Note: The C=O stretch is expected at a slightly lower wavenumber than a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C bond.[6] |
Workflow Diagram: FT-IR Analysis
Caption: Fig 4. FT-IR Analysis Workflow.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The orthogonal application of NMR for structural elucidation, LC-MS for molecular weight confirmation, HPLC-UV for purity assessment, and FT-IR for functional group identification ensures the unequivocal confirmation of the molecule's identity and quality. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently use this important building block in their synthetic and developmental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 922500-91-2 [chemicalbook.com]
- 4. 922500-91-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound|CAS 922500-91-2 [rlavie.com]
- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: Scale-Up Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(oxetan-3-ylidene)acetate is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxetane motif can lead to improved physicochemical properties in drug candidates, such as enhanced aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2] The unique spirocyclic nature of the oxetane ring can also impart favorable conformational constraints. The synthesis of this intermediate, particularly on a larger scale, presents specific challenges that require careful consideration of reaction conditions, reagent selection, and safety protocols.
This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and reproducible Wittig reaction. We will delve into the mechanistic underpinnings of the key reaction, provide a detailed step-by-step protocol, and address critical safety and handling considerations for the reagents involved.
Reaction Mechanism and Process Optimization
The core transformation in the synthesis of this compound is a Wittig olefination.[3][4] This reaction involves the coupling of a phosphorus ylide, in this case, Ethyl (triphenylphosphoranylidene)acetate, with a ketone, oxetan-3-one.
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds.[3][4][5] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[6] The reaction proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine oxide.[3][4][5][6]
Diagram: Wittig Reaction Mechanism
References
Application Notes & Protocols: Derivatization of the Ester Group in Ethyl 2-(oxetan-3-ylidene)acetate
Introduction: The Strategic Value of Ethyl 2-(oxetan-3-ylidene)acetate
This compound is a key building block in modern medicinal chemistry. Its structure combines two features of high interest: the oxetane ring and a reactive α,β-unsaturated ester. The oxetane motif, a four-membered cyclic ether, has gained significant attention as a versatile surrogate for commonly used groups like gem-dimethyl or carbonyls.[1][2] Its incorporation into drug candidates can favorably modulate critical physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, without a substantial increase in molecular weight.[2][3] The strained nature of the oxetane ring also presents unique conformational constraints and potential for specific interactions with biological targets.[1][4]
The ethyl ester group, attached via an exocyclic double bond, serves as a versatile chemical handle for further molecular elaboration. Derivatization at this position allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic profiles. This guide provides a detailed technical overview and actionable protocols for the primary derivatization strategies of the ester moiety in this compound: hydrolysis, amidation, transesterification, and reduction.
Saponification: Accessing the Carboxylic Acid Core
The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(oxetan-3-ylidene)acetic acid, is a foundational first step for many subsequent modifications, such as amide couplings. Standard base-catalyzed saponification is the most common method.
Causality Behind Experimental Choices
The choice of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is driven by the need to ensure the irreversible hydrolysis of the ester. The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water or ethanol and water, to ensure the solubility of both the organic ester and the inorganic base. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic ester carbonyl.
Critical Consideration: Oxetane-carboxylic acids, particularly those with activating groups, can be unstable. Studies have shown that these compounds may undergo isomerization to form lactones, especially when heated or exposed to acidic conditions during workup.[5][6] Therefore, it is imperative to conduct the hydrolysis at or below room temperature and to perform the acidification and extraction steps rapidly at low temperatures (e.g., 0 °C) to minimize the formation of byproducts.
Protocol 1: Base-Mediated Hydrolysis
Objective: To synthesize 2-(oxetan-3-ylidene)acetic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH, 1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add a solution of NaOH (1.5 eq) in water to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vessel in an ice bath (0 °C).
-
Carefully acidify the mixture to pH ~2-3 by the slow, dropwise addition of 1 M HCl.
-
Promptly extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure at low temperature (<30 °C) to yield the crude carboxylic acid.
-
Purify by recrystallization or column chromatography if necessary, though it is often used crude in the next step due to potential instability.[5]
Data Summary: Hydrolysis Conditions
| Parameter | Condition | Rationale |
| Base | NaOH or LiOH | Ensures complete and irreversible hydrolysis. |
| Solvent | THF/Water or EtOH/Water | Co-solvent system for reagent solubility. |
| Temperature | 0 °C to Room Temperature | Minimizes risk of side reactions and oxetane ring instability.[5][6] |
| Workup | Cold Acidification (0 °C) | Prevents acid-catalyzed isomerization to lactone byproducts.[5] |
| Typical Yield | 85-95% (crude) | High conversion is typical for saponification. |
Visualization: Hydrolysis Workflow
Caption: Workflow for the saponification of this compound.
Amidation: Building Diverse Scaffolds
Direct conversion of the ethyl ester to an amide (aminolysis) provides an atom-economical route to novel derivatives. While esters are less reactive than acid chlorides or activated esters, this reaction can be driven to completion, often with the aid of heat or catalysis.[7] This method avoids the isolation of the potentially unstable carboxylic acid intermediate.
Causality Behind Experimental Choices
Direct aminolysis typically requires elevated temperatures to overcome the activation energy barrier of the reaction between the ester and the amine. The reaction is an equilibrium process where the alcohol byproduct (ethanol) must be removed, or a large excess of the amine is used to drive the reaction forward. Catalytic methods using Lewis acids or specialized transition metal complexes can facilitate the reaction under milder conditions.[7] For a robust and broadly applicable laboratory-scale protocol, sealed-vessel heating with the neat amine or in a high-boiling polar solvent is effective.
Protocol 2: Direct Thermal Amidation with Benzylamine
Objective: To synthesize N-benzyl-2-(oxetan-3-ylidene)acetamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (3.0 eq)
-
Toluene (optional, as solvent)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine this compound and benzylamine (3.0 eq) in a pressure-rated reaction vessel. Toluene can be used as a solvent if desired.
-
Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acid impurities) and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess benzylamine.
-
Purify the resulting crude amide by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Summary: Amidation Conditions
| Parameter | Condition | Rationale |
| Amine | Primary or Secondary | Nucleophile for the reaction. Excess drives equilibrium. |
| Solvent | Neat or Toluene | High boiling point allows for necessary reaction temperatures. |
| Temperature | 80-120 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Apparatus | Sealed Vessel | Prevents evaporation of volatile amines and solvent at high temperatures. |
| Typical Yield | 50-80% | Yield is dependent on the nucleophilicity and steric bulk of the amine. |
Visualization: Amidation Pathways
Caption: Comparison of two-step vs. direct amidation pathways.
Transesterification: Modifying the Ester Moiety
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction is typically catalyzed by an acid (like H₂SO₄ or TsOH) or a base.[8] It is an equilibrium-controlled process.
Causality Behind Experimental Choices
To drive the equilibrium towards the desired product, a large excess of the new alcohol is used as both the reactant and the solvent. Acid catalysis, using a strong protic acid like sulfuric acid, works by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the new alcohol.[9] Using a solid-supported acid catalyst like Amberlyst-15 can simplify the workup, as the catalyst can be removed by simple filtration.[8]
Protocol 3: Acid-Catalyzed Transesterification with Methanol
Objective: To synthesize Mthis compound.
Materials:
-
This compound (1.0 eq)
-
Methanol (large excess, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 2 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in an excess of dry methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux (approx. 65 °C) for 6-18 hours. Monitor the reaction by GC-MS or ¹H NMR to observe the disappearance of the ethyl ester signals and the appearance of the methyl ester signals.
-
After cooling, carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate to yield the crude methyl ester.
-
Purify by flash column chromatography if necessary.
Data Summary: Transesterification Conditions
| Parameter | Condition | Rationale |
| Catalyst | H₂SO₄, TsOH, Amberlyst | Protonates the carbonyl, activating it for nucleophilic attack.[9] |
| Alcohol | Large Excess (serves as solvent) | Drives the reaction equilibrium toward the product side. |
| Temperature | Reflux | Increases reaction rate to reach equilibrium faster. |
| Workup | Neutralization | Quenches the acid catalyst to prevent reversal during workup. |
| Typical Yield | 70-90% | Dependent on efficiently shifting the equilibrium. |
Reduction: Accessing the Allylic Alcohol
Reduction of the ester group provides the corresponding primary alcohol, 2-(oxetan-3-ylidene)ethanol. This transformation opens up further synthetic possibilities, such as etherification or oxidation to the aldehyde.
Causality Behind Experimental Choices
Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are required for the complete reduction of an ester to an alcohol. The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. The key challenge with this compound is the presence of the α,β-unsaturated system. LiAlH₄ can potentially reduce the carbon-carbon double bond via 1,4-conjugate addition in addition to reducing the ester. To favor 1,2-reduction (of the carbonyl only), the reaction is often performed at low temperatures (e.g., -78 °C to 0 °C).
Critical Consideration: The workup procedure for LiAlH₄ reactions must be performed with extreme caution. A sequential, dropwise addition of water and then a base solution (Fieser workup) is a standard and safe method to quench the excess reagent and precipitate aluminum salts, which can then be easily filtered off.
Protocol 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Objective: To synthesize 2-(oxetan-3-ylidene)ethanol.
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of this compound in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
Water (volume in mL equal to the mass of LiAlH₄ in g).
-
15% NaOH solution (volume in mL equal to the mass of LiAlH₄ in g).
-
Water (volume in mL equal to 3 times the mass of LiAlH₄ in g).
-
-
Stir the resulting granular white suspension vigorously for 30 minutes.
-
Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Data Summary: Reduction Conditions
| Parameter | Condition | Rationale |
| Reagent | LiAlH₄ | A powerful hydride source capable of reducing esters. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvent required for the highly reactive LiAlH₄. |
| Temperature | 0 °C (or lower) | Controls the reaction rate and can improve selectivity for carbonyl reduction over conjugate reduction. |
| Workup | Fieser Method (H₂O, NaOH) | Safely quenches excess LiAlH₄ and produces easily filterable aluminum salts. |
| Typical Yield | 75-90% | High conversion is expected with a potent reducing agent. |
Visualization: Overall Derivatization Map
Caption: Key derivatization pathways from the central ester scaffold.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. biofueljournal.com [biofueljournal.com]
Application Notes and Protocols for the Catalytic Hydrogenation of Exocyclic Double Bonds
Abstract: The selective reduction of exocyclic double bonds is a critical transformation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. This guide provides an in-depth exploration of the principles, catalysts, and experimental protocols for the catalytic hydrogenation of these specific functionalities. We will delve into the mechanistic underpinnings of both heterogeneous and homogeneous catalysis, offer detailed, field-proven laboratory procedures, and present a systematic approach to troubleshooting common experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking to master this essential synthetic tool.
Core Principles: Why Target the Exocyclic Double Bond?
The catalytic hydrogenation of an alkene is a thermodynamically favorable process, converting a weaker π-bond and the H-H bond into two stronger C-H σ-bonds.[1][2] The reaction is exothermic, and the heat released, known as the heat of hydrogenation, is inversely proportional to the stability of the parent alkene.[2]
Exocyclic double bonds are often more reactive towards hydrogenation than their endocyclic counterparts for two key reasons:
-
Alkene Stability: Exocyclic double bonds are typically less substituted than endocyclic bonds within the same ring system. Since alkene stability generally increases with the number of alkyl substituents, the less-substituted exocyclic bond is at a higher energy state and thus reacts more readily.[3][4]
-
Ring Strain: In smaller ring systems, an exocyclic double bond can contribute to ring strain. The hydrogenation of this bond to an sp³-hybridized center can alleviate some of this strain, providing an additional thermodynamic driving force for the reaction.[5]
This inherent reactivity difference allows for selective hydrogenation, a valuable tool in multi-step synthesis where multiple double bonds may be present.
Stereochemical Outcome: The Rule of syn-Addition
A fundamental principle of catalytic hydrogenation on a metal surface is syn-addition.[6] The alkene adsorbs onto the flat surface of the catalyst, and both hydrogen atoms are delivered to the same face of the double bond.[1][7] This has profound stereochemical implications, as the approach of the substrate to the catalyst surface is often dictated by sterics. The hydrogen atoms will add to the less sterically hindered face of the molecule, a predictable outcome that is crucial for controlling stereochemistry in chiral molecules.[7]
The Catalyst Toolkit: Heterogeneous vs. Homogeneous Systems
The choice of catalyst is the most critical parameter in a hydrogenation reaction. The distinction between heterogeneous (solid catalyst in a liquid/gas phase) and homogeneous (catalyst dissolved in the reaction phase) systems is the first major decision point.[8][9]
| Feature | Heterogeneous Catalysts (e.g., Pd/C, PtO₂, Raney Ni) | Homogeneous Catalysts (e.g., Wilkinson's Catalyst) |
| Phase | Solid catalyst, liquid/gas reactants[8] | Single phase (liquid)[10] |
| Separation | Simple filtration[10] | Often requires chromatography or extraction[10] |
| Activity | Generally high, but can require higher pressures/temperatures[11] | Often active under mild conditions (e.g., 1 atm H₂, RT)[12] |
| Selectivity | Can be less selective; may reduce other functional groups | High selectivity; excellent functional group tolerance[13] |
| Mechanism | Occurs on catalyst surface; less understood[14] | Well-defined mechanism involving metal complexes[15] |
| Steric Sensitivity | Highly sensitive to steric hindrance around the double bond | Can be tuned by modifying ligands[15] |
Heterogeneous Catalysts: The Workhorses
These are the most commonly used catalysts due to their ease of use, high activity, and simple removal from the reaction mixture.[16]
-
Palladium on Carbon (Pd/C): The most versatile and widely used hydrogenation catalyst.[7] It is effective for reducing alkenes, alkynes, nitro groups, and for hydrogenolysis of benzyl ethers.[2]
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A highly active catalyst that is reduced in situ to finely divided platinum metal. It is often more effective than Pd/C for hydrogenating aromatic systems but can be less chemoselective.[2]
-
Raney® Nickel (Ra-Ni): A fine-grained, porous nickel-aluminum alloy treated with sodium hydroxide to leach out the aluminum.[11] It is particularly useful for reducing nitrogen-containing functional groups and for reactions where precious metal catalysts might be poisoned, for instance by sulfur compounds.[17]
Homogeneous Catalysts: The Specialists
Homogeneous catalysts offer unparalleled selectivity, especially when specific functional groups must be preserved.
-
Wilkinson's Catalyst (RhCl(PPh₃)₃): A rhodium(I) complex renowned for its ability to selectively hydrogenate less-substituted and sterically unhindered double bonds under mild conditions.[12][15] It shows remarkable chemoselectivity, leaving functional groups like carbonyls, esters, nitriles, and aromatic rings untouched.[13] Critically for this guide, Wilkinson's catalyst preferentially reduces exocyclic double bonds over more substituted endocyclic ones .[13][18]
Below is a diagram illustrating the decision-making process for catalyst selection.
Caption: Catalyst Selection Decision Tree.
Mechanistic Insights
Understanding the reaction mechanism is key to rationalizing stereochemical outcomes and selectivity.
Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism
While the exact mechanism on a metal surface is complex, the Horiuti-Polanyi mechanism provides a widely accepted model for heterogeneous hydrogenation.[14]
-
Adsorption: The alkene and molecular hydrogen (H₂) adsorb onto the metal catalyst surface.
-
H-H Cleavage: The H-H bond is cleaved, forming metal-hydride (M-H) bonds on the surface.
-
First H Transfer: One hydrogen atom is transferred from the metal surface to one of the carbons of the double bond. The other carbon remains attached to the surface.
-
Second H Transfer & Desorption: A second hydrogen atom is transferred to the remaining carbon, forming the saturated alkane, which then desorbs from the catalyst surface.
This stepwise surface reaction explains the observed syn-addition stereochemistry.
References
- 1. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. thalesnano.com [thalesnano.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Wilkinson Catalyst: Structure, Uses & Mechanism Explained [vedantu.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 16. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 17. researchgate.net [researchgate.net]
- 18. adichemistry.com [adichemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(oxetan-3-ylidene)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that users may encounter during their experiments.
Q1: My yield of this compound is consistently low when using the Horner-Wadsworth-Emmons (HWE) reaction. What are the likely causes?
Low yields in the HWE reaction for this specific substrate can typically be traced back to three main areas: inefficient generation of the phosphonate carbanion, issues with the oxetan-3-one substrate, or suboptimal reaction conditions.
-
Inefficient Carbanion Formation: The reaction begins with the deprotonation of triethyl phosphonoacetate to form a nucleophilic carbanion.[1] This step is critical.
-
Root Cause: Incomplete deprotonation due to weak or degraded base, or insufficient reaction time. Sodium hydride (NaH), a common choice, can be particularly problematic if it is old or has been improperly handled, leading to a surface layer of inactive sodium hydroxide.
-
Troubleshooting:
-
Verify Base Activity: Use a fresh, unopened container of NaH or titrate your base solution if using an organolithium reagent. When using NaH, ensure the mineral oil is thoroughly washed away with anhydrous hexanes under an inert atmosphere.[2]
-
Ensure Anhydrous Conditions: Water will quench the base and the carbanion. Flame-dry all glassware, use anhydrous solvents (like THF), and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Allow Sufficient Time: After adding the phosphonate to the base, allow adequate time for the deprotonation to complete (e.g., 30 minutes at 0 °C or 1 hour at room temperature) before adding the oxetan-3-one.[2][3]
-
-
-
Substrate Reactivity and Stability: Oxetan-3-one is a strained ketone, which makes it reactive, but it can also be prone to side reactions under strongly basic conditions.[4][5]
-
Root Cause: The phosphonate carbanion is not only a strong nucleophile but also a strong base. It can potentially promote the self-condensation of oxetan-3-one via an enolate intermediate, leading to oligomeric byproducts.
-
Troubleshooting:
-
Control Temperature: Add the solution of oxetan-3-one to the pre-formed carbanion at a low temperature (e.g., 0 °C or even -78 °C) to control the reaction rate and minimize side reactions.[2]
-
Reverse Addition: Consider adding the phosphonate carbanion solution slowly to the oxetan-3-one solution to ensure the ketone is not exposed to a large excess of the basic carbanion for an extended period.
-
-
-
Suboptimal Reaction Conditions:
-
Root Cause: Incorrect stoichiometry or temperature can lead to incomplete conversion.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the phosphonate reagent and base to ensure the complete consumption of the limiting oxetan-3-one.[2]
-
Masamune-Roush Conditions: For base-sensitive substrates, the Masamune-Roush conditions, which utilize LiCl and a weaker amine base like DBU in acetonitrile, can be a milder alternative to NaH or BuLi and may improve yields by reducing substrate degradation.[6][7]
-
-
Q2: I am observing an unexpected isomer of my product during analysis (¹H NMR). What is it and how can I prevent its formation?
The most common isomeric impurity in this reaction is the β,γ-unsaturated isomer, Ethyl (oxetan-3-yl)acetate .
-
Mechanism of Formation: This side product arises from the isomerization of the desired α,β-unsaturated product. This is typically catalyzed by the presence of excess strong base, such as unreacted sodium hydride or the phosphonate carbanion, which can abstract a proton from the C4 position of the oxetane ring (allylic position) to form a resonance-stabilized enolate, which is then re-protonated at the α-carbon during aqueous workup.
-
Prevention Strategies:
-
Stoichiometry Control: The most effective way to prevent this side reaction is to avoid using a large excess of the base. Using a slight excess (e.g., 5-10%) of the phosphonate ester relative to the base can ensure that no excess NaH remains to cause isomerization.[3]
-
Careful Quenching: Ensure the reaction is thoroughly quenched with a proton source (e.g., saturated aqueous NH₄Cl solution) while cold to neutralize any remaining base before the mixture is warmed to room temperature.[2]
-
Purification: If the isomer does form, it can often be separated from the desired product by flash column chromatography on silica gel.
-
Visualizing the Isomerization Side Reaction
The following diagram illustrates the base-catalyzed isomerization pathway.
Caption: Base-catalyzed isomerization to the β,γ-unsaturated byproduct.
Q3: My Wittig reaction with oxetan-3-one is not proceeding to completion. What are the potential causes and solutions?
While the Wittig reaction is a classic olefination method, it can be sluggish with certain ketones, especially when using stabilized ylides like Ethyl 2-(triphenylphosphoranylidene)acetate.[8][9]
-
Lower Reactivity of Stabilized Ylides: The ester group in the ylide delocalizes the negative charge on the carbanion, making it more stable and less nucleophilic than an unstabilized ylide (e.g., Ph₃P=CH₂).[10] While this stability allows the reagent to be isolated and handled as a solid, it comes at the cost of reactivity. Sterically hindered or less electrophilic ketones may react slowly or not at all.[11]
-
Troubleshooting the Wittig Reaction:
-
Increase Temperature: If the reaction is run at room temperature, heating the reaction mixture (e.g., to reflux in toluene or THF) can provide the necessary activation energy to drive the reaction to completion.[12]
-
Longer Reaction Times: Monitor the reaction by TLC or LC-MS and allow for extended reaction times (e.g., 12-24 hours) if necessary.
-
Switch to HWE: The Horner-Wadsworth-Emmons reaction is often preferred for synthesizing α,β-unsaturated esters.[13] The phosphonate carbanions are generally more nucleophilic than the corresponding stabilized Wittig ylides and react more efficiently with ketones.[1][7] This is the most highly recommended solution.
-
Q4: After workup, I have difficulty removing the phosphorus byproduct. What is the best approach for purification?
The nature of the phosphorus byproduct is a key difference between the Wittig and HWE reactions and significantly impacts the purification strategy.
-
Wittig Reaction Byproduct (Triphenylphosphine oxide):
-
Problem: Triphenylphosphine oxide (TPPO) is a crystalline, non-polar solid that can be difficult to separate from the desired product, especially if the product has similar polarity. It often co-elutes during column chromatography.
-
Solution:
-
Precipitation/Trituration: After removing the reaction solvent, the crude residue can be triturated with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of diethyl ether or ethyl acetate. TPPO is often insoluble in these solvents and will precipitate, allowing it to be removed by filtration.[12]
-
Column Chromatography: Careful flash column chromatography is usually still required to achieve high purity.
-
-
-
HWE Reaction Byproduct (Sodium diethyl phosphate):
-
Advantage: The dialkyl phosphate salt byproduct of the HWE reaction is water-soluble.[1][13]
-
Solution: This byproduct is easily and efficiently removed during a standard aqueous workup. The reaction mixture is typically partitioned between an organic solvent (like ethyl acetate or diethyl ether) and water. The phosphate salt remains in the aqueous layer, which is then discarded. This greatly simplifies the purification process.[14]
-
Comparison of Olefination Methods
| Feature | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction |
| Phosphorus Reagent | Triethyl phosphonoacetate | Ethyl (triphenylphosphoranylidene)acetate |
| Reagent Nucleophilicity | Higher (more reactive with ketones)[1] | Lower (less reactive with ketones)[10] |
| Byproduct | Sodium diethyl phosphate | Triphenylphosphine oxide (TPPO) |
| Byproduct Removal | Simple aqueous extraction (water-soluble)[13] | Filtration/crystallization and chromatography[12] |
| Stereoselectivity | Generally high E-selectivity for α,β-unsaturated esters[7] | Can be variable; often E-selective with stabilized ylides[11] |
| Recommendation | Highly Recommended for this synthesis | Feasible, but may require harsher conditions and more difficult purification |
Q5: Could my starting material, oxetan-3-one, be causing issues? Are there stability concerns?
Yes, the stability and purity of oxetan-3-one are critical for success.
-
Purity: Oxetan-3-one can be hygroscopic and may contain impurities from its synthesis.[15] Using impure starting material can introduce unknown side reactions and affect yields. It is a specialty chemical and its quality should be verified.[16]
-
Stability: While stable under normal storage conditions (refrigerated, dry), its high ring strain (~25.5 kcal/mol) makes it susceptible to degradation or polymerization under harsh conditions (strong acid/base, high heat).[4][5]
-
Aldol-Type Self-Condensation: Under strongly basic conditions used for ylide/carbanion generation, oxetan-3-one can enolize and undergo self-condensation, leading to dimers and oligomers. This is a common side reaction for ketones in the presence of strong bases.
-
-
Recommendations:
-
Source and Purity: Use high-purity oxetan-3-one from a reputable supplier.[17] If purity is in doubt, consider purification by distillation, though this may not be practical for small quantities.
-
Storage: Store oxetan-3-one under refrigeration and protected from moisture.
-
Reaction Conditions: As mentioned in Q1, add the oxetan-3-one to the reaction mixture at low temperatures to minimize its exposure time to harsh basic conditions before it can react with the phosphonate carbanion.
-
Recommended Protocol: Horner-Wadsworth-Emmons Synthesis
This protocol is based on established procedures for the HWE reaction.[2]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triethyl phosphonoacetate
-
Oxetan-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Base Preparation: Add NaH (1.1 eq.) to the flask. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Carbanion Formation: Suspend the washed NaH in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe to the stirred suspension.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes. Vigorous hydrogen evolution will be observed initially.[3] The mixture should become a clear or translucent solution.
-
Addition of Ketone: Cool the reaction mixture back down to 0 °C. Add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the oxetan-3-one is consumed (typically 1-3 hours).
-
Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add water and EtOAc. Separate the layers. Extract the aqueous layer with EtOAc (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.[18]
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triethyl phosphonoacetate - Enamine [enamine.net]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 9. CAS 1099-45-2: Ethyl triphenylphosphoranylideneacetate [cymitquimica.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
- 15. Oxetan-3-one synthesis [organic-chemistry.org]
- 16. 3-Oxetanone - Wikipedia [en.wikipedia.org]
- 17. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]
- 18. This compound | 922500-91-2 [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of Ethyl 2-(oxetan-3-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the olefination of oxetan-3-one. We will delve into the mechanistic rationale behind procedural choices to empower you to optimize your reaction yields and purity.
The synthesis of this compound is a critical step for accessing a versatile building block used in medicinal chemistry. The exocyclic α,β-unsaturated ester moiety on the oxetane ring provides a valuable handle for further functionalization. The two most prevalent methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
General Reaction Scheme
The core transformation involves the reaction of oxetan-3-one with a phosphorus-stabilized carbanion to form the desired exocyclic double bond.
Caption: General olefination of oxetan-3-one.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction yield is low or I'm recovering only starting material. What are the likely causes?
This is a common issue that can often be traced back to one of three areas: inefficient generation of the nucleophile, low reactivity of the electrophile, or suboptimal reaction conditions.
A1.1: Inefficient Ylide/Carbanion Generation
The formation of the phosphorus-stabilized carbanion (the ylide in the Wittig reaction or the phosphonate anion in the HWE reaction) is the critical first step.
-
Cause: Presence of moisture or protic impurities. The carbanions are strongly basic and will be quenched by water, alcohols, or other acidic protons.
-
Solution:
-
Glassware: Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Solvents: Use anhydrous solvents. Solvents like THF or Dichloromethane should be freshly distilled or obtained from a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction vessel.[1]
-
-
Cause: Incorrect choice or poor quality of the base. The pKa of the α-proton on the phosphonium salt or phosphonate ester dictates the required base strength. For stabilized reagents like triethyl phosphonoacetate, a moderately strong base is needed.
-
Solution:
-
Base Selection (HWE): Sodium hydride (NaH) is a common and effective base for deprotonating triethyl phosphonoacetate.[2][3] Ensure you are using a fresh, reactive batch of NaH (60% dispersion in mineral oil is standard). It is advisable to wash the NaH with dry hexanes to remove the oil before use.[4]
-
Base Selection (Wittig): The stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, is often stable enough to be isolated and used directly without in-situ base treatment.[5][6] If you are generating it from the corresponding phosphonium salt, a strong base like n-BuLi or NaH would be required, but this is less common for this specific stabilized reagent.[1]
-
A1.2: Reactivity Issues with Oxetan-3-one
Oxetan-3-one is a ketone, which is inherently less electrophilic than an aldehyde.[7] While not exceptionally hindered, its reactivity can be a limiting factor.
-
Cause: The stabilized Wittig ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) is less nucleophilic than its non-stabilized counterparts and may react sluggishly with ketones.[1][8]
-
Solution:
-
Switch to HWE: The Horner-Wadsworth-Emmons reaction is highly recommended. The phosphonate carbanion generated from triethyl phosphonoacetate is more nucleophilic than the corresponding Wittig ylide and generally gives better yields with ketones.[1][9][10]
-
Increase Temperature: If using the Wittig reaction, gentle heating may be required to drive the reaction to completion. However, this should be done cautiously while monitoring for side product formation.
-
A1.3: Suboptimal Reaction Conditions
-
Cause: Incorrect reaction time or temperature.
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (typically oxetan-3-one). A suitable eluent system is a mixture of ethyl acetate and hexanes.[11]
-
Temperature Control: For the HWE reaction, deprotonation is often performed at 0 °C, followed by the addition of the ketone and allowing the reaction to warm to room temperature.[2] For the Wittig reaction, the addition of the ketone is also typically done at 0 °C or room temperature.[5][11]
-
Caption: Workflow for troubleshooting low reaction yield.
Q2: I've obtained a product, but it's difficult to purify. What are the common impurities?
Purification challenges are almost always related to the phosphorus byproduct, which differs significantly between the Wittig and HWE reactions.
A2.1: Triphenylphosphine Oxide (Wittig Byproduct)
-
Problem: Triphenylphosphine oxide (Ph₃P=O) is the stoichiometric byproduct of the Wittig reaction. It is a high-boiling, crystalline solid that is often difficult to separate from the desired product due to its polarity and tendency to co-elute during column chromatography.[1][11]
-
Solutions:
-
Pre-Chromatography Precipitation: Before attempting column chromatography, try to precipitate the Ph₃P=O. After concentrating the reaction mixture, add a minimally polar solvent like diethyl ether or a mixture of diethyl ether and hexanes. The Ph₃P=O is often insoluble in these solvents and can be removed by filtration.[11]
-
Column Chromatography: If precipitation is incomplete, flash column chromatography on silica gel is necessary. Use a gradient elution, starting with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity. The less polar product should elute before the more polar Ph₃P=O.
-
A2.2: Diethyl Phosphate (HWE Byproduct)
-
Problem: The HWE reaction produces a dialkyl phosphate salt (e.g., sodium diethyl phosphate).
-
Solution: This is a key advantage of the HWE reaction. The phosphate byproduct is water-soluble and can be easily removed during an aqueous workup.[1][12] Simply quench the reaction with water or a saturated aqueous solution of NH₄Cl, and then perform a liquid-liquid extraction with a solvent like ethyl acetate. The phosphate salt will remain in the aqueous layer.[2][13]
Frequently Asked Questions (FAQs)
Q: Which is the better synthetic route: Wittig or Horner-Wadsworth-Emmons (HWE)?
For this specific transformation, the Horner-Wadsworth-Emmons (HWE) reaction is generally the superior choice. The table below summarizes the key differences.
| Feature | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction |
| Phosphorus Reagent | Phosphonate Ester (e.g., Triethyl phosphonoacetate) | Phosphonium Ylide (e.g., Ethyl (triphenylphosphoranylidene)acetate) |
| Reagent Nucleophilicity | Higher. More effective with less reactive ketones.[9][10] | Lower. Less reactive, especially with ketones.[8][14] |
| Byproduct | Water-soluble phosphate salt (e.g., (EtO)₂PO₂Na) | Triphenylphosphine oxide (Ph₃P=O) |
| Purification | Easy. Byproduct removed by aqueous extraction.[12] | Challenging. Byproduct often requires precipitation and/or careful chromatography.[1] |
| Stereoselectivity | Generally provides the thermodynamically favored (E)-alkene.[9] | Stabilized ylides also favor the (E)-alkene.[14] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 922500-91-2 [amp.chemicalbook.com]
- 6. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 7. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
purification challenges of Ethyl 2-(oxetan-3-ylidene)acetate
Welcome to the technical support guide for Ethyl 2-(oxetan-3-ylidene)acetate (CAS 922500-91-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable and reactive building block. This compound is increasingly used in drug discovery programs as a bioisostere for carbonyl and gem-dimethyl groups, offering improvements in solubility and metabolic stability[1][2]. However, its unique structure, combining a strained oxetane ring with an α,β-unsaturated ester, presents specific purification and handling challenges[2][3].
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and practical laboratory experience. Our goal is to help you achieve the highest possible purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: The most common synthesis route is the Wittig reaction between oxetan-3-one and an ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane[4]. Consequently, the primary impurities are typically:
-
Triphenylphosphine oxide (TPPO): The stoichiometric byproduct of the Wittig reaction. It is notoriously difficult to separate due to its high polarity and tendency to streak during column chromatography.
-
Unreacted Oxetan-3-one: The starting ketone.
-
Unreacted Wittig Reagent: The phosphorane starting material.
-
Solvent Residues: Dichloromethane is a common reaction solvent[4][5].
Q2: Why is my purified product a yellow oil instead of colorless?
A2: While freshly purified this compound is often reported as a colorless oil[4], a yellow tint can develop due to minor degradation or oligomerization. The high ring strain of the oxetane moiety (approx. 107 kJ/mol) and the presence of the reactive exocyclic double bond make the molecule susceptible to trace acidic or cationic impurities, which can initiate ring-opening polymerization[3][6]. Even slight oligomerization can impart a yellow color.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, the compound should be stored under stringent conditions. Commercial suppliers recommend storing it sealed in a dry environment in a freezer, under -20°C. Storing under an inert atmosphere (e.g., argon or nitrogen) is also highly advisable to prevent exposure to atmospheric moisture and acidic gases.
Q4: How stable is this compound to acidic or basic conditions?
A4: The molecule is sensitive to both acidic and basic conditions.
-
Acidic Conditions: Strong acids, and even Lewis acids like silica gel, can catalyze the cationic ring-opening polymerization of the oxetane ring[7][8].
-
Basic Conditions: The ester functional group is susceptible to base-catalyzed hydrolysis. Furthermore, related oxetane-carboxylic acids have been shown to be unstable, isomerizing to lactones, a process that can be initiated during basic hydrolysis workups followed by acidification[9][10].
Troubleshooting Guide: Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Product is contaminated with Triphenylphosphine Oxide (TPPO).
-
Question: My 1H NMR spectrum shows broad aromatic peaks around 7.5-7.8 ppm and my mass spectrum shows an ion corresponding to TPPO (m/z 279.09). Standard column chromatography is not removing it effectively. How can I remove this impurity?
-
Underlying Cause: TPPO has a polarity similar to many mid-polarity organic compounds and often co-elutes or streaks across a wide range of solvent systems during silica gel chromatography. Its tendency to crystallize can also clog columns.
-
Solutions:
-
Pre-Chromatography Precipitation: This is the most effective method. Before attempting column chromatography, dissolve the crude reaction mixture in a minimal amount of a solvent in which your product is soluble but TPPO is not. A 1:5 mixture of diethyl ether:hexanes is often effective. Cool the solution to 0°C or -20°C. TPPO should precipitate as a white solid and can be removed by filtration.
-
Optimized Chromatography: If precipitation is incomplete, specific chromatographic conditions can improve separation. Use a high-purity, small-particle-size silica gel with a high surface area. A shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20-30%) can help resolve the product from the streaking TPPO[11]. Some syntheses report simple filtration through a silica gel plug using 30% ethyl acetate/petroleum ether as a quick purification step, which may be sufficient if TPPO levels are low[4][5].
-
Issue 2: Low recovery or product loss during column chromatography.
-
Question: After performing flash chromatography on silica gel, my isolated yield is significantly lower than expected based on crude NMR. Where did my product go?
-
Underlying Cause: Standard laboratory-grade silica gel is inherently acidic (pH ≈ 4-5). This acidity is sufficient to catalyze the cationic ring-opening polymerization of the strained oxetane ring directly on the column[7][8]. The resulting oligomers and polymers will be highly polar and will not elute from the column, leading to apparent product loss.
-
Solutions:
-
Use Deactivated Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the initial, low-polarity eluent containing 1% triethylamine (v/v), then packing the column with this slurry. The triethylamine base deactivates the acidic silanol groups.
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (i.e., use positive pressure). The less time the compound spends in contact with the stationary phase, the lower the chance of on-column degradation.
-
Employ a Silica Plug: For moderately clean crude material, a short plug of silica gel is preferable to a long column. This minimizes the amount of stationary phase and contact time.
-
Issue 3: Appearance of new, unexpected peaks in NMR after purification.
-
Question: My purified product looked clean by NMR initially, but after concentrating the fractions and letting it sit, I see new peaks. What is happening?
-
Underlying Cause: This points to product instability. There are two primary degradation pathways for the purified material:
-
Hydrolysis: Trace amounts of water and residual acid (e.g., from an incomplete quench or acidic workup) can hydrolyze the ethyl ester to the corresponding carboxylic acid. Studies on similar oxetane-carboxylic acids have shown they are often unstable[10].
-
Isomerization: The same study on oxetane-carboxylic acids demonstrated a propensity to isomerize into more stable lactone structures, especially upon heating or prolonged storage[9][10]. While less likely for the ester, it's a potential pathway if hydrolysis occurs first.
-
-
Solutions:
-
Thoroughly Anhydrous Workup: Ensure all workup steps are performed under anhydrous conditions. Dry organic extracts thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentration[11].
-
Neutralize Before Concentration: Before removing the solvent, wash the combined organic fractions with a saturated sodium bicarbonate solution to remove any trace acids, followed by a brine wash to remove excess water[11].
-
Avoid Heat: Concentrate the purified fractions using a rotary evaporator with a low-temperature water bath (≤ 30°C)[11]. Do not leave the product on a high-vacuum line for extended periods after the solvent is removed.
-
Immediate and Proper Storage: Once the solvent is removed, immediately place the compound in a sealed vial under an inert atmosphere and store it in a freezer at -20°C.
-
Data & Protocols
Table 1: Common Impurities and Identification
| Impurity | 1H NMR Signal (CDCl₃, δ ppm) | Identification Method | Removal Strategy |
| Triphenylphosphine oxide (TPPO) | ~7.5 - 7.8 (m, Ar-H) | NMR, MS | Precipitation (Ether/Hexane), Optimized Chromatography |
| Oxetan-3-one | ~4.8 (s, 4H) | NMR, GC-MS | Column Chromatography |
| (Ethoxycarbonylmethylene) triphenylphosphorane | ~7.4 - 7.7 (m, Ar-H), ~3.9 (q, CH₂), ~3.3 (d, P=CH) | NMR | Column Chromatography |
| Polymeric/Oligomeric Species | Broad, unresolved signals in baseline | NMR, GPC | Avoid formation (use neutral silica), material is lost |
| Hydrolysis Product (Carboxylic Acid) | Broad singlet >10 ppm (COOH) | NMR, LC-MS | Avoid formation (anhydrous/neutral conditions) |
Experimental Protocols
Protocol 1: Purification via Flash Chromatography on Deactivated Silica Gel
This protocol is designed to minimize on-column degradation of the acid-sensitive oxetane ring.
-
Prepare Deactivated Silica:
-
In a fume hood, weigh out the required amount of silica gel for your column.
-
Prepare your starting eluent (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine).
-
Create a slurry of the silica gel in this eluent. Let it stand for 10 minutes.
-
-
Pack the Column:
-
Wet-pack the column with the deactivated silica slurry.
-
Flush the column with 2-3 column volumes of the starting eluent (without triethylamine, e.g., 99:1 Hexanes:Ethyl Acetate) to remove most of the base before loading the sample.
-
-
Sample Loading:
-
Dissolve the crude product (ideally after TPPO precipitation) in a minimal amount of dichloromethane or the starting eluent.
-
Alternatively, dry-load the sample by adsorbing it onto a small amount of deactivated silica gel.
-
-
Elution:
-
Run the column using a gradient of ethyl acetate in hexanes (e.g., 1% to 30%).
-
Apply positive pressure to ensure a fast elution rate.
-
Monitor fractions by TLC, staining with potassium permanganate (the exocyclic double bond will stain readily).
-
-
Workup:
-
Combine the pure fractions.
-
Wash with a dilute (5%) aqueous citric acid solution to remove any co-eluting triethylamine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Diagram 1: Recommended Purification Workflow
This diagram illustrates the optimal sequence of steps to obtain high-purity this compound.
Caption: Optimal purification workflow for this compound.
Diagram 2: Potential Degradation Pathways
This diagram shows the primary chemical vulnerabilities of the target molecule.
Caption: Key degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyoxetane - Wikipedia [en.wikipedia.org]
- 4. This compound | 922500-91-2 [chemicalbook.com]
- 5. This compound | 922500-91-2 [amp.chemicalbook.com]
- 6. radtech.org [radtech.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Oxetane Ring Stability
A Guide for Researchers in Organic Synthesis and Drug Development
Welcome to the technical support center for scientists and researchers working with oxetane-containing molecules. The oxetane ring, a four-membered cyclic ether, is an increasingly important structural motif in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3] However, the inherent ring strain (approximately 106 kJ·mol⁻¹) also makes it susceptible to isomerization and ring-opening under certain conditions, posing challenges during multi-step syntheses.[1][2][4]
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and prevent the undesired isomerization of the oxetane ring in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxetane-containing compound is decomposing during an acidic workup or purification step (e.g., silica gel chromatography). What is happening and how can I prevent it?
A: This is the most common failure mode. The oxetane oxygen is Lewis basic and readily protonated by Brønsted or Lewis acids. This activation facilitates nucleophilic attack, leading to ring-opening and the formation of 1,3-diols or other adducts. The stability of oxetanes under acidic conditions is often overestimated and is highly dependent on the substitution pattern and the presence of other functional groups. [5][6][7]
Root Cause Analysis:
-
Mechanism of Acid-Catalyzed Ring Opening: The reaction begins with the protonation of the oxetane oxygen, forming a highly reactive oxonium ion. A nucleophile (e.g., water, alcohol from the solvent, or an internal nucleophile) then attacks one of the ring carbons (C2 or C4), leading to cleavage of a C-O bond.[1][8] This process is often regioselective, with the nucleophile attacking the more substituted carbon due to the greater stabilization of the partial positive charge at that position in the transition state.[8]
-
Influence of Substituents:
-
Steric Hindrance: 3,3-disubstituted oxetanes are generally more stable.[5][6] The bulky groups sterically shield the C-O antibonding orbitals from the approaching nucleophile, hindering the ring-opening reaction.[5]
-
Electronic Effects: Electron-donating groups at the C2 position can destabilize the ring by promoting the formation of a carbocation-like intermediate upon protonation.[5]
-
-
Internal Nucleophiles: The presence of internal nucleophiles (like a nearby alcohol or amine) can dramatically accelerate decomposition through intramolecular cyclization reactions.[6]
Troubleshooting & Preventative Measures:
-
Avoid Strong Acids: Whenever possible, replace strong acids (e.g., HCl, H₂SO₄, TFA) with milder alternatives.[9] If an acidic condition is unavoidable, use it at the lowest possible temperature and for the shortest duration.
-
Modify Workup Procedures:
-
Minimize contact time with acidic aqueous layers.
-
Immediately neutralize the organic layer with a mild base (e.g., saturated NaHCO₃ solution) after an acidic wash.
-
Consider using a basic or neutral workup if the reaction chemistry allows.
-
-
Chromatography Optimization:
-
Deactivate Silica Gel: Pre-treat silica gel with a solution of triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites.
-
Alternative Stationary Phases: Use neutral alumina or consider reverse-phase chromatography where acidic conditions are less prevalent.
-
-
Protecting Group Strategy: If a nearby functional group requires an acid-labile protecting group, choose one that can be removed under the mildest possible conditions.[9][10][11] For example, a silyl ether might be preferable to a Boc group if subsequent steps are sensitive to stronger acids.
Q2: I am attempting a reduction (e.g., LiAlH₄, DIBAL-H) on a molecule containing an oxetane ester, but I'm seeing low yields and byproducts. Is the oxetane ring unstable to reducing agents?
A: Yes, certain reducing agents, especially hydride reagents, can lead to decomposition, but this is highly dependent on the specific reagent and reaction conditions, particularly temperature.
Root Cause Analysis:
-
Lewis Acidity of Hydride Reagents: Aluminum and boron hydride reagents can act as Lewis acids, coordinating to the oxetane oxygen and activating the ring for nucleophilic attack by a hydride.[12]
-
Temperature Sensitivity: Initial attempts to use LiAlH₄ at temperatures above 0 °C have been shown to result in the decomposition of oxetane carboxylates.[12]
Troubleshooting & Preventative Measures:
-
Low-Temperature Protocols: When using powerful reducing agents like LiAlH₄, perform the reaction at low temperatures (e.g., -30 to -10 °C) to minimize ring-opening.[12]
-
Choice of Reducing Agent:
-
For amide reductions, AlH₃ at very low temperatures (-78 to -50 °C) has been used successfully where LiAlH₄ and NaBH₄ failed.[12]
-
Consider alternative, less Lewis-acidic reducing agents if your substrate allows.
-
-
Careful Quenching: Quench the reaction at low temperatures before allowing it to warm to room temperature.
Q3: Can I perform standard synthetic transformations like oxidations, C-C bond formations, or protecting group manipulations on an oxetane-containing molecule without isomerization?
A: Absolutely. The oxetane ring is compatible with a wide range of common synthetic transformations, provided that harsh acidic conditions and high temperatures are avoided. [12]
Compatibility Table:
| Reaction Type | Reagents/Conditions | Oxetane Stability | Key Considerations & Citations |
| Oxidation | DMP, PCC, TEMPO/PIDA, KMnO₄ | Generally Stable | Substrate-specific; TEMPO can sometimes lead to partial decomposition.[12] |
| C-C Coupling | Suzuki-Miyaura, Sonogashira | Stable | Standard conditions are well-tolerated.[13][14] |
| Esterification | Alkyl halides, Hunig's base | Stable under Basic Conditions | Avoid acidic esterification conditions (e.g., Fischer esterification).[12] |
| Amide Coupling | Standard coupling reagents (EDC, HATU) | Stable | Standard peptide coupling conditions are generally safe. |
| Protecting Groups | |||
| N-Bn Cleavage | H₂, Pd(OH)₂/C (Pearlman's cat.), high pressure | Stable | High pressure and elevated temperature (60 °C) can be tolerated.[12] |
| Silyl Ether Cleavage | TBAF | Stable | Standard fluoride-based deprotection is compatible.[1] |
| Deoxyfluorination | DAST, morph-DAST | Stable at Low Temperatures | Perform at -78 to 0 °C. Harsher reagents like SF₄/HF cause decomposition.[12] |
| Ring-Closing Metathesis | Grubbs Catalyst | Stable | Can tolerate high temperatures (e.g., 120 °C) for this transformation.[12] |
Visualizing Stability: A Logic Diagram
This diagram illustrates the key decision points and factors influencing oxetane ring stability during a chemical reaction.
Caption: Decision workflow for assessing oxetane stability.
Experimental Protocol: Acid-Free Deprotection of a Silyl Ether
This protocol provides a robust method for removing a TBDMS protecting group from a hydroxyl function elsewhere in an oxetane-containing molecule, avoiding the acidic conditions that could cause isomerization.
Objective: To deprotect a tert-butyldimethylsilyl (TBDMS) ether without causing ring-opening of a 3,3-disubstituted oxetane.
Materials:
-
TBDMS-protected oxetane-containing substrate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected oxetane substrate in anhydrous THF (approx. 0.1 M concentration) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm and minimize side reactions.
-
Reagent Addition: Add the TBAF solution (1.2 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours at 0 °C to room temperature.
-
Workup:
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with EtOAc and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Crucially, if the product is sensitive, use silica gel that has been pre-treated with triethylamine (slurry the silica gel with eluent containing 1% Et₃N before packing the column) to prevent on-column decomposition.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes - Enamine [enamine.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate
Welcome to the technical support guide for the synthesis and optimization of Ethyl 2-(oxetan-3-ylidene)acetate. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable oxetane-containing building block. The oxetane motif is increasingly important in medicinal chemistry for its ability to improve physicochemical properties like solubility and metabolic stability.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Reaction Strategy & Mechanism Overview
The synthesis of this compound predominantly involves the olefination of oxetan-3-one. The two most effective and widely employed methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
-
The Wittig Reaction: Utilizes a phosphonium ylide, typically generated by deprotonating a phosphonium salt with a strong base. While effective, a significant drawback is the formation of triphenylphosphine oxide (TPPO) as a byproduct, which can complicate purification.[2][3]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: Employs a phosphonate carbanion, which is generally more nucleophilic than its Wittig counterpart.[4] A key advantage is that the dialkyl phosphate byproduct is water-soluble, allowing for a much simpler aqueous extraction and purification process.[4][5] For this reason, the HWE reaction is often the preferred method in terms of process efficiency.
Below is a generalized mechanism for the olefination of oxetan-3-one.
Caption: General Olefination Pathway for Synthesizing this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis.
Category 1: Low or No Product Yield
Q1: My reaction yield is consistently low or zero. What are the most likely causes?
A1: Low yield is the most common complaint and typically points to fundamental issues with reagents or reaction conditions. Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low reaction yield.
-
Cause A: Ineffective Ylide/Carbanion Generation. The deprotonation step is critical. Strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are required[6][7]. These bases are highly reactive and sensitive to moisture and air.
-
Expert Insight: Always use freshly opened or properly stored NaH. If using n-BuLi, its molarity should be confirmed by titration, as concentrations can decrease significantly over time. The reaction must be performed under strictly anhydrous conditions (dry solvents, flame-dried glassware, inert atmosphere) as any trace of water will quench the base.[8]
-
-
Cause B: Reagent Purity. Oxetan-3-one is a strained ketone and can be prone to polymerization or degradation. The phosphorus reagent (phosphonium salt or phosphonate ester) must also be pure.
-
Expert Insight: If you suspect the quality of oxetan-3-one, verify its purity by ¹H NMR before use. If necessary, purify it via distillation under reduced pressure.
-
-
Cause C: Incorrect Stoichiometry. To drive the reaction to completion, a slight excess of the phosphorus reagent (typically 1.1 to 1.3 equivalents) is often beneficial.[1][9]
Q2: I see consumption of my starting material, but my desired product is not the major component. What side reactions could be occurring?
A2: Several side reactions can compete with the desired olefination:
-
Aldol-type Reactions: Oxetan-3-one can potentially undergo self-condensation under basic conditions.
-
Michael Addition: The product, this compound, is a Michael acceptor. It's possible for a second molecule of the ylide/carbanion to add to the product, leading to undesired byproducts. This is less common but possible if local concentrations of the nucleophile are too high.[6][10]
-
Oxetane Ring Opening: The oxetane ring is strained and can open under strongly acidic or, in some cases, Lewis acidic conditions.[11] It is generally stable to the basic conditions of the olefination but can be a concern during acidic workup or purification on silica gel.
-
Expert Insight: To minimize side reactions, add the base to the phosphorus reagent first to ensure complete ylide/carbanion formation. Then, add the oxetan-3-one solution slowly at a low temperature (e.g., 0 °C) to maintain control over the reaction.[9][10] This prevents a buildup of unreacted base in the presence of the ketone.
-
Category 2: Purification and Stability
Q3: I am struggling to purify my product. How can I effectively remove the reaction byproducts?
A3: This is a common challenge, and the optimal strategy depends on the reaction type.
| Reaction Type | Byproduct | Properties | Recommended Purification Strategy |
| Wittig | Triphenylphosphine Oxide (TPPO) | High-boiling, moderately polar, often co-elutes with product | 1. Crystallization: Precipitate TPPO by adding a non-polar solvent (e.g., hexanes or ether) to the crude mixture and filtering. 2. Chromatography: Careful flash column chromatography on silica gel.[9] 3. Switch to HWE: This is the most effective long-term solution. |
| HWE | Dialkyl Phosphate Salt | Water-soluble ionic salt | 1. Aqueous Workup: Simply wash the organic layer (e.g., in Ethyl Acetate) with water or brine to remove the vast majority of the byproduct.[4] 2. Silica Plug: Pass the crude product through a short plug of silica gel to remove baseline impurities.[9][10] |
Q4: My purified product appears to decompose over time or during characterization. How can I improve its stability?
A4: this compound has inherent stability challenges. The strained oxetane ring can be susceptible to acid-catalyzed ring-opening, and some related oxetane-carboxylic acids are known to be unstable, isomerizing into lactones.[12][13]
-
Purification: Avoid aggressive conditions. Use neutral or slightly basic buffers if an aqueous workup is needed. When performing chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures. Recommended conditions are in a freezer at -20°C.[14] Avoid prolonged storage in protic solvents or exposure to ambient air and moisture.
Section 3: Experimental Protocols
The following are representative protocols based on literature procedures. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis (Preferred Method)
This method is adapted from procedures utilizing phosphonate esters for their ease of purification.[6]
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).
-
Wash the NaH with dry hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
-
Carbanion Formation:
-
Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the NaH suspension in THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The solution should become clear or slightly hazy.
-
-
Olefination Reaction:
-
Cool the phosphonate carbanion solution back to 0 °C.
-
Add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor reaction progress by TLC or LCMS.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude oil can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a colorless or pale yellow oil.[9][15]
-
Protocol 2: Wittig Synthesis
This protocol is based on the reaction of oxetan-3-one with a stabilized phosphonium ylide.[9][10]
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add oxetan-3-one (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Ylide Addition:
-
Add (ethoxycarbonylmethylene)triphenylphosphine (1.1 to 1.2 eq.) to the cooled solution in one portion.
-
-
Reaction:
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add a non-polar solvent like diethyl ether or a mixture of hexanes/ether to the crude residue. The triphenylphosphine oxide byproduct will often precipitate and can be removed by filtration.
-
Concentrate the filtrate and purify by flash column chromatography on silica gel. Alternatively, for small scales, filtering the initial reaction mixture through a short plug of silica gel (eluting with 30% ethyl acetate/petroleum ether) can be effective.[9]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 922500-91-2 [amp.chemicalbook.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | 922500-91-2 [sigmaaldrich.com]
- 15. This compound|CAS 922500-91-2 [rlavie.com]
Technical Support Center: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 2-(oxetan-3-ylidene)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this valuable building block. Our focus is on providing practical, experience-driven solutions to common challenges, ensuring the integrity and success of your experimental work.
Introduction to the Synthesis
This compound is a key intermediate in medicinal chemistry, prized for the introduction of the oxetane motif which can enhance the physicochemical properties of drug candidates.[1] The most common synthetic routes involve the olefination of oxetan-3-one, typically via the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. While these are robust methods, they are not without their challenges, from managing reaction byproducts to ensuring the stability of the strained oxetane ring. This guide will address the impurities and side reactions that can arise from these synthetic pathways.
Troubleshooting Guide: From Reaction to Pure Product
This section is formatted to address specific problems you may encounter during your synthesis and purification, providing probable causes and actionable solutions.
Problem 1: Low Yield of this compound
Symptoms:
-
Low isolated yield after purification.
-
TLC analysis of the crude reaction mixture shows a significant amount of unreacted oxetan-3-one.
-
Multiple unidentified spots on the TLC plate.
Probable Causes & Solutions:
| Probable Cause | Explanation & Mechanistic Insight | Recommended Solution |
| Incomplete Reaction | The olefination reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or impure reagents. The phosphorus ylide (Wittig) or phosphonate carbanion (HWE) may not be fully formed or may be consumed by side reactions. | Protocol: Ensure your Wittig or HWE reagent is properly prepared and handled under an inert atmosphere. For the HWE reaction, allow sufficient time for the deprotonation of the phosphonate ester before adding oxetan-3-one. Monitor the reaction by TLC until the starting material is consumed. A slight excess (1.1-1.2 equivalents) of the phosphorus reagent can be used to drive the reaction to completion. |
| Impure Starting Materials | The quality of oxetan-3-one and the phosphorus reagent is critical. Oxetan-3-one can be prone to polymerization or decomposition, especially if not stored properly.[2] The phosphorus reagent may have degraded due to moisture or air exposure. | Protocol: Use freshly distilled or commercially available high-purity oxetan-3-one. Store it at low temperatures (-20°C) under an inert atmosphere. For the phosphorus reagents, ensure they are handled under anhydrous conditions. The purity of ethyl (triphenylphosphoranylidene)acetate and triethyl phosphonoacetate can be checked by ¹H NMR and melting point. |
| Side Reactions | Several side reactions can consume the starting materials or the product. These include self-condensation of oxetan-3-one, or Michael addition to the product. | Protocol: Maintain the recommended reaction temperature. For the HWE reaction, the choice of base can influence side reactions; milder bases like DBU with LiCl can be beneficial for sensitive substrates.[3] |
| Product Instability | The oxetane ring in the product can be sensitive to acidic or strongly basic conditions, especially during workup, leading to ring-opening and decomposition.[1][4] | Protocol: During aqueous workup, use mild buffers (e.g., saturated ammonium chloride solution for quenching, followed by washes with saturated sodium bicarbonate solution and brine). Avoid strong acids. If purification by silica gel chromatography is necessary, consider using a neutral silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Problem 2: Difficulty in Removing Reaction Byproducts
Symptoms:
-
¹H NMR of the purified product shows persistent peaks corresponding to triphenylphosphine oxide (TPPO) or phosphate esters.
-
The isolated product is an oil that is difficult to crystallize.
Probable Causes & Solutions:
| Probable Cause | Explanation & Mechanistic Insight | Recommended Solution |
| Triphenylphosphine Oxide (TPPO) Contamination (Wittig Reaction) | TPPO is a common byproduct of the Wittig reaction and can be challenging to remove completely due to its polarity and solubility in many organic solvents. | Purification Protocol 1 (Precipitation): After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like hexane or a mixture of diethyl ether and hexane. TPPO is often less soluble in these solvents and may precipitate, allowing for its removal by filtration. Purification Protocol 2 (Complexation): In some cases, TPPO can be removed by forming an insoluble complex. For instance, adding zinc chloride to an ethanolic solution of the crude product can precipitate a TPPO-Zn complex.[5] |
| Phosphate Ester Contamination (HWE Reaction) | The dialkyl phosphate byproduct from the HWE reaction is generally water-soluble and should be removed during aqueous workup.[3][6] However, incomplete phase separation or emulsion formation can lead to its persistence. | Purification Protocol: Perform multiple extractions with water or brine during the workup. If emulsions form, adding a small amount of a saturated salt solution can help break them. Ensure thorough mixing during the washes to maximize the removal of the water-soluble byproduct. |
| Co-elution during Chromatography | TPPO and other polar impurities can sometimes co-elute with the desired product during silica gel chromatography, especially if the polarity of the eluent is high. | Chromatography Optimization: Use a less polar solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation. Monitoring the fractions carefully by TLC is crucial. |
Problem 3: Presence of Unexpected Impurities in the Final Product
Symptoms:
-
¹H NMR or GC-MS analysis reveals unexpected signals in addition to the product and known byproducts.
-
The product has an inconsistent boiling point or refractive index.
Probable Causes & Solutions:
| Probable Cause | Explanation & Mechanistic Insight | Recommended Solution & Identification |
| E/Z Isomerization | The Wittig and HWE reactions can produce a mixture of E and Z isomers of the double bond. Stabilized ylides, such as the one used in this synthesis, generally favor the formation of the E-isomer.[7][8] However, reaction conditions can influence the ratio. | Analytical Identification: The E and Z isomers will have distinct signals in the ¹H NMR spectrum, particularly for the vinylic proton and the protons on the oxetane ring. GC-MS can also separate and identify the isomers based on their retention times and fragmentation patterns. Control: To favor the E-isomer in the HWE reaction, using conditions like LiCl/DBU can be effective.[6] |
| Oxetane Ring-Opening | Residual acid or base from the workup, or heating during distillation, can catalyze the ring-opening of the oxetane. This can lead to the formation of diols or other degradation products. The 3,3-disubstituted nature of the oxetane in the starting material provides some stability, but it is not immune to harsh conditions.[1][4] | Analytical Identification: Ring-opened products will show characteristic signals for hydroxyl groups (broad singlets in ¹H NMR, exchangeable with D₂O) and a loss of the characteristic oxetane proton signals. Prevention: Ensure all acidic and basic reagents are thoroughly removed during workup. Use mild purification techniques and avoid excessive heating during solvent evaporation or distillation. |
| Michael Addition | The α,β-unsaturated ester product can act as a Michael acceptor, reacting with nucleophiles present in the reaction mixture (e.g., unreacted ylide or other basic species).[6][9][10] | Analytical Identification: The Michael adduct will have a more complex ¹H NMR spectrum, with the loss of the vinylic proton signal and the appearance of new aliphatic protons. Prevention: Use of a slight excess of the phosphorus reagent and ensuring the reaction goes to completion can minimize the presence of nucleophilic species that could react with the product. |
| Saponification of the Ester | If the reaction is worked up under strongly basic conditions or if residual base is carried through, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. | Analytical Identification: The carboxylic acid will have a broad singlet for the acidic proton in the ¹H NMR spectrum (typically >10 ppm) and a shift in the carbonyl signal in the ¹³C NMR spectrum. Prevention: Use mild basic conditions during workup (e.g., saturated sodium bicarbonate solution) and ensure the final product is neutralized. |
Visualizing the Synthetic Landscape
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and the formation of common impurities.
Caption: General workflow for the synthesis of this compound.
Caption: Potential pathways for impurity formation from the desired product.
Frequently Asked Questions (FAQs)
Q1: Wittig or Horner-Wadsworth-Emmons: Which reaction is better for this synthesis?
A1: Both reactions are effective for the synthesis of this compound. The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for several reasons.[11] The primary advantage is the ease of byproduct removal; the phosphate ester byproduct of the HWE reaction is water-soluble and can be removed with an aqueous wash, whereas the triphenylphosphine oxide (TPPO) from the Wittig reaction is often more challenging to separate from the product.[3][6] Additionally, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides, which can lead to better reactivity with ketones like oxetan-3-one.
Q2: My final product is a yellow oil, but the literature reports a colorless oil. What could be the cause of the color?
A2: A yellow color in the final product can be indicative of several impurities. It may be due to residual phosphorus-containing byproducts, especially if they have been subjected to heat. It could also result from minor decomposition products or oligomerization of the starting oxetan-3-one. If the color persists after standard purification, it is advisable to re-purify by column chromatography, possibly using a different solvent system, or by distillation under high vacuum.
Q3: How can I confirm the stereochemistry of the double bond in my product?
A3: The stereochemistry (E vs. Z) can be determined using ¹H NMR spectroscopy. The chemical shift of the vinylic proton and the coupling constants with the adjacent methylene protons of the oxetane ring will be different for the two isomers. Nuclear Overhauser Effect (NOE) NMR experiments can also be used to definitively assign the stereochemistry by observing through-space interactions between the protons.
Q4: What are the best storage conditions for this compound?
A4: Due to the strained oxetane ring and the presence of an α,β-unsaturated ester, the product should be stored at low temperatures (in a freezer at -20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It should be sealed in a tightly closed container to protect it from moisture and air.
Q5: Can I use a different base for the Horner-Wadsworth-Emmons reaction?
A5: Yes, a variety of bases can be used for the HWE reaction. While strong bases like sodium hydride (NaH) are common, milder bases can also be effective and may be preferable if your substrate is sensitive. A popular alternative is the use of lithium chloride (LiCl) with a non-nucleophilic organic base like 1,8-diazabicycloundec-7-ene (DBU).[3] The choice of base and counterion (e.g., Li⁺, Na⁺, K⁺) can also influence the stereoselectivity of the reaction.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6992209B2 - Methods of forming alpha, beta-unsaturated acids and esters - Google Patents [patents.google.com]
- 3. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. Michael Reaction | NROChemistry [nrochemistry.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Oxetane Reactions
Welcome to the technical support center for oxetane chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with oxetane reactions. The unique combination of stability and reactivity, stemming from its inherent ring strain, makes oxetane a valuable heterocyclic motif in medicinal chemistry.[1][2] However, this same reactivity can lead to challenging side reactions and low conversion rates. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Section 1: Catalyst-Related Issues
Q1: My Lewis acid-catalyzed oxetane ring-opening is sluggish or has stalled completely. What are the likely causes and how can I fix this?
A1: This is a common issue often rooted in catalyst activity or selection. The fundamental role of the Lewis acid (LA) is to coordinate to the oxetane's oxygen atom, activating the ring for nucleophilic attack by increasing the electrophilicity of the ring carbons.[2][3] If this activation is inefficient, the reaction will not proceed.
Causality & Troubleshooting Steps:
-
Catalyst Inactivation by Moisture: Many Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) are extremely sensitive to moisture. Trace water in your solvent or on your glassware will hydrolyze the catalyst, rendering it inactive.
-
Protocol: Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents stored over molecular sieves. Handle reagents under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Incorrect Lewis Acid Choice: The "hardness" or "softness" of the LA should be matched to the substrate. Furthermore, extremely strong LAs may preferentially drive polymerization over the desired single ring-opening.
-
Insight: For substrates prone to side reactions, consider a bulkier "superacid" like tris(pentafluorophenyl)borane (B(C₆F₅)₃) or tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃).[4] These catalysts have been shown to effectively promote regioselective ring-opening while suppressing the formation of byproducts like dimers or allylic isomers.[4]
-
-
Insufficient Catalyst Loading: While catalytic amounts are desired, particularly challenging or sterically hindered substrates may require higher loadings to achieve a reasonable reaction rate.
-
Actionable Advice: Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 5 mol%, then 10 mol%). Monitor the reaction by TLC or ¹H NMR to see if the conversion improves without a significant increase in byproduct formation.
-
Section 2: Reaction Condition Optimization
Q2: I'm observing significant polymerization of my oxetane starting material. How can I prevent this unwanted side reaction?
A2: Polymerization is the nemesis of many oxetane reactions. It proceeds via a cationic ring-opening mechanism where the activated oxetane is attacked by the oxygen of another oxetane molecule instead of your desired nucleophile.[5][6] This chain reaction consumes the starting material and leads to low yields of the desired monomeric product.
Causality & Mitigation Strategies:
-
Excessive Acidity/Temperature: Strong acids and high temperatures generate a higher concentration of the reactive tertiary oxonium ion, which is the propagating center for polymerization.[5]
-
High Concentration: The probability of an intermolecular reaction (oxetane attacking another oxetane) increases with higher concentrations.
-
Protocol: Employ high dilution principles. A typical starting point is a substrate concentration of 0.05–0.1 M. Additionally, using a syringe pump for the slow addition of the oxetane and/or catalyst to the solution of the nucleophile can maintain a low instantaneous concentration of the oxetane, favoring the desired intramolecular or intermolecular reaction with the nucleophile over polymerization.[8]
-
Below is a logical workflow for troubleshooting these common issues.
Caption: A workflow for troubleshooting low conversion in oxetane reactions.
Section 3: Mechanistic Pitfalls and Byproduct Formation
Q3: My reaction is producing a complex mixture, and I've identified an unexpected regioisomer (e.g., a homoallylic alcohol). What's happening mechanistically?
A3: The regioselectivity of oxetane ring-opening is a delicate balance of steric and electronic factors, heavily influenced by the reaction mechanism (Sₙ1 vs. Sₙ2 character).[9]
-
Sₙ2 Pathway: Under neutral or mildly basic conditions with strong nucleophiles, the reaction typically proceeds via an Sₙ2 mechanism. The nucleophile attacks the least sterically hindered carbon adjacent to the oxygen.[9]
-
Sₙ1 Pathway: Under strong Lewis or Brønsted acid catalysis, the C-O bond cleavage can develop significant carbocationic character at the more substituted or electronically stabilized carbon. This leads to the formation of a zwitterionic intermediate that can be attacked by weak nucleophiles at the more substituted position.[4][9] This intermediate can also undergo elimination/rearrangement to form homoallylic or allylic alcohols.[4]
Controlling Regioselectivity:
-
Tune the Catalyst: As mentioned, bulky Lewis superacids can control the regioselectivity by sterically directing the outcome and stabilizing the desired transition state.[4]
-
Modify the Nucleophile: If possible, using a stronger nucleophile (e.g., an alkoxide instead of an alcohol) may allow you to use milder conditions and favor the Sₙ2 pathway.
-
Solvent Choice: The choice of solvent can influence the stability of charged intermediates. Non-polar solvents like toluene or dichloromethane are common.[3][4]
The diagram below illustrates the divergence between the desired nucleophilic attack and unwanted side reactions.
Caption: Competing reaction pathways from a Lewis acid-activated oxetane.
Q4: My desired product seems to be decomposing during aqueous workup or purification. How can I improve stability?
A4: The oxetane ring, even in your product, remains susceptible to ring-opening under acidic conditions.[7][10] Standard workup procedures involving acidic washes (e.g., 1M HCl) or purification on silica gel can be destructive.
Best Practices for Isolation:
-
Quenching: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer, before extraction.
-
Purification: If possible, try to purify the product via distillation or crystallization. If chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent and then re-equilibrating with the mobile phase. Alternatively, use a less acidic stationary phase like alumina.
-
Temperature Control: Perform all extractions and solvent removal at low temperatures (e.g., on an ice bath and using a rotary evaporator with a cool water bath) to minimize thermal decomposition.[7]
Quantitative Data Summary
For successful oxetane reactions, the choice of catalyst and solvent is paramount. The following tables provide a comparative overview to guide your experimental design.
Table 1: Comparison of Common Lewis Acids for Oxetane Ring-Opening
| Lewis Acid | Typical Application | Advantages | Disadvantages |
| BF₃·OEt₂ | General purpose | Inexpensive, readily available | Highly moisture sensitive, can promote polymerization |
| TiCl₄, SnCl₄ | Strong activation | Very strong Lewis acids | Extremely moisture sensitive, often aggressive, can cause charring |
| B(C₆F₅)₃ | For sensitive substrates | Bulky, high activity, suppresses side reactions[4] | Expensive, air-sensitive |
| Al(C₆F₅)₃ | Electron-rich substrates | Excellent regioselectivity, reduces dimer formation[4] | Expensive, air-sensitive |
| Gold (Au) Catalysts | Specific transformations | Mild conditions, high functional group tolerance[11] | Substrate-specific, expensive |
| Iridium (Ir) Catalysts | Photochemical reactions | Enables visible-light mediated reactions[3] | Requires specific photochemical setup |
Table 2: General Solvent Effects in Oxetane Reactions
| Solvent Class | Examples | General Effect on Cationic Reactions |
| Non-Polar | Toluene, Hexanes | Often preferred; can reduce the rate of polymerization by not stabilizing charged intermediates.[12] |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Very common; good solubility for many substrates and catalysts.[3][13] |
| Polar Aprotic | Acetonitrile, DMF | Can coordinate with Lewis acids, potentially deactivating them or altering their reactivity. |
| Polar Protic | Alcohols, Water | Generally incompatible; they are nucleophilic and will react with the activated oxetane or the Lewis acid. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of an Oxetane with an Alcohol Nucleophile
This protocol is a representative example and must be adapted for the specific substrate and catalyst.
-
Preparation: Under an inert atmosphere of Argon, add the alcohol nucleophile (1.2 equivalents) and anhydrous dichloromethane (to achieve a final oxetane concentration of 0.1 M) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 5 mol%) to the stirred solution.
-
Substrate Addition: Add a solution of the oxetane (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30-60 minutes via the dropping funnel. Slow addition is crucial to minimize polymerization.[8]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis (see Protocol 2).
-
Quenching: Once the reaction is complete, quench it at low temperature by slowly adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on neutralized silica gel or an alternative method as required.
Protocol 2: Monitoring Reaction Conversion by ¹H NMR Spectroscopy
-
Sampling: Under a positive pressure of Argon, withdraw a small aliquot (~0.1 mL) from the reaction mixture using a dry syringe.
-
Quenching: Immediately add the aliquot to a vial containing ~0.5 mL of a quenching solution (e.g., CDCl₃ with a drop of triethylamine or NaHCO₃-saturated D₂O).
-
Preparation: Shake the vial, allow any solids to settle, and transfer the supernatant to an NMR tube.
-
Analysis: Acquire a ¹H NMR spectrum. Identify distinct, well-resolved peaks for the starting oxetane and the desired product. Calculate the conversion by integrating these peaks and comparing their relative areas. This provides a more accurate measure of conversion than TLC.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddd.uab.cat [ddd.uab.cat]
- 5. Polyoxetane - Wikipedia [en.wikipedia.org]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
stability of Ethyl 2-(oxetan-3-ylidene)acetate in different solvents
Welcome to the technical support center for Ethyl 2-(oxetan-3-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. Our approach is rooted in foundational chemical principles to empower you with the knowledge to proactively address challenges and ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a versatile building block in medicinal chemistry, valued for its unique trifunctional chemical scaffold: a strained oxetane ring, an electrophilic α,β-unsaturated ester, and an exocyclic double bond. This combination of features, while synthetically useful, also presents specific stability considerations that must be carefully managed. The inherent ring strain of the oxetane and the reactivity of the Michael acceptor system are the primary determinants of its stability profile. This guide will dissect these aspects, providing you with a clear understanding of potential degradation pathways and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups that influence the stability of this compound?
A1: The stability of this molecule is governed by two key functional groups: the oxetane ring and the α,β-unsaturated ester . The oxetane is a four-membered cyclic ether with significant ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions.[1] The α,β-unsaturated ester is an electrophilic system prone to nucleophilic addition (Michael addition) and hydrolysis of the ester functionality.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from moisture and light, at freezer temperatures (under -20°C).[2] For short-term use, refrigeration at 2-8°C is acceptable. The key is to minimize exposure to atmospheric moisture and acidic or basic contaminants.
Q3: I am dissolving this compound in methanol for my reaction. Are there any stability concerns?
A3: Yes, protic solvents like methanol can pose a stability risk. Methanol can act as a nucleophile and potentially add to the α,β-unsaturated system, especially in the presence of a catalytic amount of acid or base. Additionally, if the methanol contains dissolved acidic or basic impurities, it can catalyze the hydrolysis of the ester or the opening of the oxetane ring. It is crucial to use anhydrous, high-purity solvents.
Q4: Can I use DMSO as a solvent for long-term storage of a stock solution?
A4: While DMSO is a polar aprotic solvent and generally less reactive than protic solvents, it is hygroscopic and can absorb water from the atmosphere. This absorbed water can lead to slow hydrolysis of the ester over time. If preparing a stock solution in DMSO for long-term storage, it is advisable to use anhydrous DMSO and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Q5: My NMR spectrum of the compound in CDCl3 shows some degradation after a few hours. What could be the cause?
A5: Deuterated chloroform (CDCl3) can contain trace amounts of DCl and water, which can catalyze degradation. The DCl can promote the opening of the oxetane ring, while water can lead to hydrolysis. For sensitive compounds like this compound, it is recommended to use CDCl3 that has been stored over molecular sieves or is commercially available as a stabilized, anhydrous grade.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new peak in HPLC analysis of a stock solution in a protic solvent (e.g., methanol, ethanol). | 1. Ester Hydrolysis: The ethyl ester may be hydrolyzing to the corresponding carboxylic acid. 2. Michael Addition: The solvent may have added across the double bond. | 1. Analyze the sample by LC-MS to identify the mass of the new peak. A mass difference of -28 Da suggests hydrolysis. 2. Prepare fresh stock solutions for immediate use. 3. If possible, switch to a less nucleophilic, aprotic solvent such as acetonitrile or THF for stock solutions. |
| Loss of starting material and formation of multiple unidentifiable byproducts in an acidic reaction medium. | Oxetane Ring Opening: The strained oxetane ring is susceptible to cleavage under acidic conditions, leading to a variety of rearranged or solvated products.[1] | 1. Buffer the reaction mixture to a less acidic pH if the reaction chemistry allows. 2. Consider alternative catalysts that are less acidic. 3. Reduce the reaction temperature to minimize acid-catalyzed degradation. |
| A stock solution in an aprotic solvent (e.g., acetonitrile) shows degradation over time. | 1. Water Contamination: The solvent may not be anhydrous, leading to slow hydrolysis. 2. Photodegradation: Exposure to UV light can potentially lead to polymerization or isomerization of the α,β-unsaturated system. | 1. Use only high-purity, anhydrous solvents. 2. Store stock solutions in amber vials to protect them from light. 3. Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics. |
| Inconsistent reaction yields when using different batches of solvent. | Solvent Impurities: Different batches of solvent may have varying levels of acidic or basic impurities that can catalyze degradation. | 1. Qualify each new batch of solvent by running a small-scale control reaction. 2. Consider purifying the solvent before use if impurities are suspected. |
Predicted Degradation Pathways
Understanding the likely degradation pathways is crucial for designing stable formulations and reaction conditions.
Caption: Potential degradation pathways for this compound.
1. Hydrolysis of the Ester: In the presence of water, especially under acidic or basic catalysis, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid and ethanol.
2. Acid-Catalyzed Ring Opening of the Oxetane: The strained four-membered ring is susceptible to cleavage in the presence of strong acids. This can lead to a variety of products depending on the nucleophiles present in the reaction mixture.
3. Michael Addition to the α,β-Unsaturated System: Nucleophiles can add to the electrophilic double bond. Common nucleophiles include amines, thiols, and alcohols (under certain conditions).
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound in a specific solvent or formulation, a forced degradation study is recommended.[3] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
Objective: To determine the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress in a chosen solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., acetonitrile, water, methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV detector
-
LC-MS system for peak identification (optional)
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Neutral Hydrolysis: Mix equal volumes of the stock solution and water.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C).
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Inject the samples into an HPLC system.
-
Monitor the disappearance of the main peak and the appearance of new peaks.
-
Quantify the percentage of degradation.
-
If possible, use LC-MS to obtain the mass of the degradation products to aid in their identification.
-
Caption: Workflow for a forced degradation study.
Summary of Solvent Stability Considerations
| Solvent Type | Examples | Potential Stability Issues | Recommendations |
| Polar Protic | Water, Methanol, Ethanol | Ester hydrolysis, Michael addition, catalysis of oxetane ring opening. | Use anhydrous grades, use for short durations, and consider buffering if necessary. |
| Polar Aprotic | Acetonitrile, DMSO, DMF, THF | Generally more stable, but hygroscopicity of some solvents can lead to hydrolysis over time. | Use anhydrous grades, store under inert atmosphere, and minimize exposure to air. |
| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane | Generally stable, but solubility may be limited. | Ensure complete dissolution before use. |
| Chlorinated | Dichloromethane, Chloroform | Can contain acidic impurities (HCl/DCl) that can catalyze degradation. | Use stabilized grades or pass through a plug of basic alumina before use. |
References
Technical Support Center: Managing Thermal Decomposition of Oxetane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane derivatives. This guide is designed to provide you with expert insights and practical troubleshooting advice to manage the thermal stability of these valuable compounds in your experiments. The inherent ring strain of the four-membered oxetane ring presents a unique combination of synthetic utility and potential instability, particularly under thermal stress.[1][2] Understanding the factors that govern its decomposition is critical for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the thermal stability of oxetane derivatives.
Q1: How stable is the oxetane ring to heat?
The thermal stability of the oxetane ring is not absolute and is highly dependent on its substitution pattern.[3][4] While the ring is strained, it is generally more stable than a three-membered oxirane (epoxide) ring but less stable than a five-membered tetrahydrofuran (THF) ring.[4][5][6]
Q2: What are the primary factors that influence the thermal decomposition of oxetanes?
Several factors can influence the thermal stability of an oxetane derivative:
-
Substitution Pattern: This is the most critical factor. 3,3-disubstituted oxetanes exhibit the highest stability due to steric hindrance, which protects the ring from nucleophilic attack that can initiate ring-opening.[3][4]
-
Temperature: High temperatures provide the energy to overcome the activation barrier for ring-opening reactions.[3][7] Overheating can lead to degradation of the molecule's desired mechanical or physical properties.[8]
-
Presence of Acids or Lewis Acids: Acidic conditions, even trace amounts, can catalyze the ring-opening of oxetanes, significantly lowering their decomposition temperature.[3][9][10]
-
Intramolecular Functional Groups: The presence of certain functional groups within the molecule, such as carboxylic acids, can lead to intramolecular ring-opening reactions, forming byproducts like lactones, sometimes even at room temperature or with gentle heating.[11][12]
Q3: What are the typical signs of thermal decomposition?
Signs of thermal decomposition can include:
-
Unexpected changes in the reaction mixture's color or viscosity.
-
The appearance of new, unidentified peaks in analytical data (e.g., NMR, LC-MS, GC-MS).
-
A decrease in the yield of the desired product.
-
Inconsistent results between batches run at slightly different temperatures.
-
For polymerization reactions, uncontrolled or overly rapid polymerization may occur.[13]
Q4: Can I use acidic reagents in reactions involving oxetanes at elevated temperatures?
Extreme caution is advised. The combination of acid and heat is a potent driver for oxetane ring-opening.[3][10] If acidic conditions are necessary, it is crucial to use the mildest possible acid and the lowest effective temperature. Monitoring the reaction closely for byproduct formation is essential. In many cases, it is preferable to perform acidic steps at lower temperatures or to choose alternative synthetic routes that avoid this combination.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of Desired Product After a Reaction at Elevated Temperature
Possible Cause: Thermal decomposition of the oxetane ring in your starting material or product.
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uychem.com [uychem.com]
- 9. One moment, please... [denmarkgroup.web.illinois.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
common pitfalls in the synthesis of oxetane-containing compounds
Oxetane Synthesis Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for oxetane synthesis. This resource is designed to provide in-depth, field-proven insights into the common challenges and pitfalls encountered during the synthesis of oxetane-containing compounds. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that dictate success or failure in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address the specific, practical issues you face in the lab.
Section 1: Challenges in Oxetane Ring Formation
The construction of the strained four-membered oxetane ring is often the most challenging aspect of the synthesis.[1][2][3] The two most common methods, the intramolecular Williamson ether synthesis and the Paternò-Büchi reaction, each present a unique set of obstacles.[4][5][6]
FAQ: Intramolecular Williamson Ether Synthesis
Question: My intramolecular Williamson etherification to form an oxetane is giving very low yields. The main byproduct appears to be an alkene. What is happening and how can I fix it?
Answer: This is a classic and frequent problem. You are observing a competing elimination reaction (likely E2) which is often entropically favored over the desired intramolecular SN2 cyclization.[4][7] The success of the cyclization hinges on favoring the nucleophilic substitution pathway.
Causality: The alkoxide formed by deprotonating your 1,3-halohydrin (or similar substrate with a leaving group) is not only a good nucleophile but also a strong base.[8] If the leaving group is on a secondary or sterically hindered primary carbon, the base can more easily abstract a proton from the beta-position, leading to the formation of an alkene (Grob fragmentation), rather than attacking the carbon bearing the leaving group to close the ring.[4]
Troubleshooting Strategies:
-
Choice of Base: The strength and steric bulk of the base are critical. A very strong, non-hindered base like sodium hydride (NaH) can rapidly deprotonate the alcohol, but the resulting alkoxide may still favor elimination. Consider using a milder base or one that promotes cyclization under specific conditions. Potassium tert-butoxide (KOtBu) is often effective for these cyclizations.[1]
-
Solvent and Temperature: The reaction is typically run in a polar aprotic solvent like THF or DMF to solvate the counter-ion and promote the SN2 reaction.[8] Running the reaction at lower temperatures can sometimes suppress the elimination pathway, which often has a higher activation energy than substitution.
-
Leaving Group: A better leaving group can accelerate the desired SN2 reaction. If you are using a chloride, consider converting it to a bromide, iodide, or a sulfonate ester (e.g., tosylate, mesylate). Iodides are excellent leaving groups for this purpose. A one-pot procedure starting from a 1,3-diol using an Appel reaction to form the iodide in situ followed by base addition can be highly effective.[1]
-
High Dilution: To favor the intramolecular cyclization over intermolecular side reactions (e.g., dimerization), the reaction should be performed under high-dilution conditions. This is typically achieved by the slow addition of the substrate to a solution of the base.
Troubleshooting Workflow: Optimizing Williamson Oxetane Synthesis
This workflow provides a systematic approach to overcoming low yields in intramolecular cyclizations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
alternative reagents for the synthesis of Ethyl 2-(oxetan-3-ylidene)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(oxetan-3-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and explore alternative synthetic strategies for this valuable building block. The oxetane motif is increasingly important in medicinal chemistry for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides in-depth, experience-driven advice to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most cited method for synthesizing this compound?
The most common and direct method is the Wittig reaction between oxetan-3-one and a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate.[3][4][5] This reaction is widely used to convert aldehydes and ketones into alkenes.[6][7][8] The stabilized ylide is commercially available and generally provides good yields of the desired α,β-unsaturated ester.
A closely related and often preferred alternative is the Horner-Wadsworth-Emmons (HWE) reaction.[9][10] This method utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide, often leading to cleaner reactions and easier purification, as the dialkylphosphate byproduct is water-soluble.[9][10]
Q2: I am getting low yields with the standard Wittig protocol. What are the common causes?
Low yields in the Wittig synthesis of this compound can stem from several factors. Here’s a troubleshooting guide:
-
Reagent Quality:
-
Oxetan-3-one Instability: Oxetan-3-one can be prone to polymerization or decomposition, especially if impure or stored improperly.[11] It is advisable to use freshly sourced or purified oxetan-3-one.
-
Ylide Decomposition: While ethyl (triphenylphosphoranylidene)acetate is a stable ylide, prolonged exposure to moisture or acidic impurities can lead to its degradation.[4] Ensure it is handled under anhydrous conditions.
-
-
Reaction Conditions:
-
Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[5][12] Ensure the solvent is dry.
-
Temperature: The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[5] Running the reaction at elevated temperatures for extended periods can lead to side reactions and decomposition of the starting material.
-
Base Contamination: If preparing the ylide in situ from the corresponding phosphonium salt, the choice and stoichiometry of the base are critical. Residual strong base can react with the product or starting ketone.
-
-
Work-up and Purification:
-
Byproduct Removal: A major challenge in Wittig reactions is the removal of triphenylphosphine oxide.[6] It often co-elutes with the product during column chromatography. Trituration with a non-polar solvent like diethyl ether or pentane can help precipitate the oxide before chromatography.
-
Product Volatility: While not extremely volatile, some loss of product can occur during solvent removal under high vacuum. Use moderate vacuum and temperature.
-
Q3: My Horner-Wadsworth-Emmons (HWE) reaction is not going to completion. What should I check?
Incomplete conversion in an HWE reaction is a common issue. Consider the following points:
-
Base Selection and Deprotonation:
-
The pKa of the phosphonate ester requires a sufficiently strong base for complete deprotonation. Sodium hydride (NaH) is a common choice.[13][14] Ensure the NaH dispersion is fresh and properly washed to remove mineral oil, which can interfere with the reaction.
-
Incomplete deprotonation leads to unreacted starting materials. The reaction should be stirred for an adequate time after base addition (typically 30-60 minutes) to ensure full formation of the phosphonate carbanion before adding the oxetan-3-one.[14]
-
-
Reaction Temperature: The initial deprotonation is often done at 0 °C, and the subsequent reaction with the ketone at room temperature or slightly elevated temperatures.[14] Temperatures that are too low may slow the reaction rate significantly.
-
Steric Hindrance: While oxetan-3-one is not exceptionally hindered, the approach of the bulky phosphonate carbanion can be a factor.[6][10] Ensuring sufficient reaction time is crucial.
Q4: Are there any alternatives to the Wittig and HWE reactions for this synthesis?
Yes, several other olefination methods can be considered, each with its own advantages and disadvantages. The Peterson olefination is a notable alternative that uses α-silyl carbanions.[15][16][17]
-
Peterson Olefination: This reaction involves the addition of an α-silyl carbanion to a ketone, followed by elimination to form the alkene. A key advantage is that the stereochemical outcome can often be controlled by the choice of acidic or basic elimination conditions, yielding either the E or Z isomer.[16][18] The silicon-based byproducts are often volatile and easily removed.[17]
Alternative Reagents and Methodologies
For researchers facing persistent issues with standard protocols or seeking to explore different synthetic routes, the following alternatives to the classic Wittig and HWE reagents are worth considering.
Comparison of Olefination Reagents
| Reagent Type | Specific Reagent Example | Key Advantages | Key Disadvantages |
| Wittig Reagent | Ethyl (triphenylphosphoranylidene)acetate | Commercially available, reliable for many substrates. | Triphenylphosphine oxide byproduct can be difficult to remove.[6] |
| HWE Reagent | Triethyl phosphonoacetate | Water-soluble phosphate byproduct, generally higher yields and cleaner reactions than Wittig.[9] | Requires a strong base for deprotonation, which may not be compatible with sensitive substrates. |
| Still-Gennari Reagent | Bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate | Promotes formation of (Z)-alkenes, which can be useful for other substrates.[9][19][20] | Reagents are more specialized and expensive; typically requires specific base systems (e.g., KHMDS with 18-crown-6).[9] |
| Peterson Olefination Reagent | Ethyl (trimethylsilyl)acetate | Stereochemical control (E vs. Z) is possible by choosing acidic or basic workup.[16][18] Volatile, easily removable silyl byproducts.[17] | Requires generation of α-silyl carbanion using strong bases like LDA or n-BuLi. |
| Julia-Kocienski Reagent | 1-phenyl-1H-tetrazol-5-yl sulfones | Can be highly stereoselective for (E)-alkenes. | Multi-step reagent preparation; uses sulfone-based chemistry which may require specific conditions. |
Experimental Protocols: Alternative Syntheses
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis
This protocol provides a robust method for the synthesis of this compound, often resulting in higher yields and easier purification compared to the Wittig reaction.
Diagram of the HWE Reaction Workflow:
Caption: Step-by-step workflow for the HWE synthesis.
Step-by-Step Methodology:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the NaH with dry hexanes (3x) to remove the mineral oil, and decant the hexanes carefully.
-
Add dry THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes until hydrogen evolution ceases.
-
-
Reaction with Oxetan-3-one:
-
Cool the resulting clear to light-yellow solution back to 0 °C.
-
Add a solution of oxetan-3-one (1.0 eq) in dry THF dropwise.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.[5]
-
Protocol 2: Peterson Olefination
This method offers an alternative that avoids phosphorus-based reagents and allows for potential stereochemical control.
Diagram of the Peterson Olefination Mechanism:
Caption: Mechanistic pathways of the Peterson Olefination.
Step-by-Step Methodology:
-
Generation of the α-Silyl Carbanion:
-
To a solution of diisopropylamine (1.2 eq) in dry THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add ethyl (trimethylsilyl)acetate (1.1 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the carbanion.
-
-
Reaction with Oxetan-3-one:
-
Add a solution of oxetan-3-one (1.0 eq) in dry THF dropwise to the carbanion solution at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
-
Elimination and Work-up (Basic Conditions for E-Alkene):
-
To the reaction mixture at -78 °C, add potassium hydride (1.5 eq) as a suspension in THF.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with diethyl ether (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]
- 5. This compound | 922500-91-2 [chemicalbook.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Peterson Olefination [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. lscollege.ac.in [lscollege.ac.in]
- 19. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Technical Support Center: Ethyl 2-(oxetan-3-ylidene)acetate Characterization
Welcome to the technical support center for Ethyl 2-(oxetan-3-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the characterization of this strained heterocyclic compound. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.
Introduction: The Intricacies of a Strained System
This compound is a valuable building block in medicinal chemistry, prized for its ability to introduce a polar, three-dimensional oxetane motif.[1][2] However, the inherent ring strain of the oxetane (approximately 25.5 kcal/mol) and the reactivity of the exocyclic α,β-unsaturated ester present a unique set of challenges during its characterization.[3] This guide will address these challenges head-on, providing not just solutions, but a deeper understanding of the underlying chemical principles.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
NMR Spectroscopy Issues
Question: My ¹H NMR spectrum of this compound shows broad peaks and unexpected signals. What could be the cause?
Answer:
This is a common issue stemming from the compound's stability and the nuances of its structure. Here’s a systematic approach to troubleshooting:
-
Potential Cause 1: Sample Degradation (Ring Opening). The oxetane ring is susceptible to ring-opening, particularly in the presence of acidic impurities.[4][5] Trace amounts of acid in your NMR solvent (e.g., CDCl₃) or on the glassware can catalyze this degradation, leading to a mixture of compounds and broadened signals.
-
Solution:
-
Use Neutralized NMR Solvents: Pass your CDCl₃ through a short plug of basic alumina immediately before use to remove any acidic residue.
-
Acid-Free Glassware: Ensure your NMR tubes and any preparatory glassware are scrupulously clean and rinsed with a dilute solution of a weak base (e.g., aqueous sodium bicarbonate), followed by deionized water and thorough drying.
-
-
-
Potential Cause 2: Isomerization. The exocyclic double bond can potentially isomerize, especially if exposed to light or heat.[6] This can lead to a complex mixture of E and Z isomers, complicating the spectrum.
-
Solution:
-
Work in Low Light Conditions: Prepare your samples in an environment with minimal exposure to direct light.
-
Avoid Excessive Heat: When removing residual solvent, do so at or below room temperature under high vacuum.
-
-
-
Potential Cause 3: Complex Signal Multiplicity. The protons on the oxetane ring and the vinylic proton form a complex spin system. What appears to be a simple spectrum can be more intricate upon closer inspection.
-
Expert Insight: The protons on the oxetane ring often exhibit complex, second-order coupling patterns. Do not mistake this for an impurity. For a definitive assignment, 2D NMR techniques such as COSY and HSQC are invaluable. A reported ¹H NMR spectrum shows multiplets for the oxetane and vinylic protons, which is consistent with this complexity.[7]
-
Workflow for Acquiring a Clean ¹H NMR Spectrum:
Caption: Troubleshooting workflow for NMR issues.
Mass Spectrometry Analysis
Question: I'm having trouble interpreting the mass spectrum of my compound. The molecular ion is weak or absent, and I see unexpected fragments.
Answer:
The fragmentation of this compound can be complex due to the presence of multiple reactive sites. Here's a breakdown of what to expect and how to interpret it:
-
Expected Fragmentation Pathways: In electron ionization (EI) mass spectrometry, cyclic ethers are known to undergo fragmentation initiated by ionization of the oxygen atom, followed by α-cleavage.[8][9] For this compound, this can lead to several key fragmentation patterns.
-
Ring Opening and Fragmentation: The strained oxetane ring can readily open upon ionization, leading to a variety of fragment ions.
-
Cleavage of the Ester Group: Fragmentation of the ethyl ester is also a prominent pathway, with potential losses of ethoxy (-OCH₂CH₃) or ethyl (-CH₂CH₃) radicals.[10][11]
-
Troubleshooting Unexpected Fragments:
-
Fragment Corresponding to Ring-Opened Isomers: If your sample has been exposed to trace acid, you may be observing fragments of ring-opened byproducts.
-
Adduct Formation: In electrospray ionization (ESI), you might observe adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).
Proposed Fragmentation of this compound (EI-MS):
Caption: Predicted major fragmentation pathways in EI-MS.
Chromatographic Purification
Question: My compound seems to degrade on the silica gel column during purification. How can I minimize this?
Answer:
Silica gel is inherently acidic and can promote the degradation of acid-sensitive compounds like this compound.
-
Solution 1: Deactivate the Silica Gel.
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add 1-2% (v/v) of triethylamine or another suitable base to the slurry.
-
Pack the column with this neutralized slurry. This will help to prevent on-column degradation.
-
-
Solution 2: Use an Alternative Stationary Phase.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase chromatography (e.g., C18) with a neutral mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective purification method.
-
-
Expert Tip: When developing your purification method, it's crucial to monitor your fractions carefully by TLC and to analyze the pooled fractions by ¹H NMR immediately after purification to confirm the integrity of the compound.
Table 1: Comparison of Purification Methods
| Method | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Standard Silica Gel Chromatography | Silica Gel | Hexanes/Ethyl Acetate | Readily available, well-understood. | Can cause degradation of acid-sensitive compounds. |
| Neutralized Silica Gel Chromatography | Silica Gel + Base | Hexanes/Ethyl Acetate | Minimizes on-column degradation. | May require removal of the basic additive. |
| Alumina Chromatography | Alumina (Neutral/Basic) | Hexanes/Ethyl Acetate | Good for acid-sensitive compounds. | Can have different selectivity than silica. |
| Reversed-Phase Chromatography | C18 Silica | Water/Acetonitrile or Water/Methanol | Excellent for polar compounds, avoids acidic conditions. | May not be suitable for very nonpolar compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Due to its potential for isomerization and ring-opening, it is recommended to store this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is ideal). It should be protected from light and moisture.
Q2: Can I use this compound in acidic reaction conditions?
A2: Extreme caution should be exercised. The oxetane ring is highly susceptible to ring-opening under acidic conditions.[4][5] If your synthetic route requires an acidic step, it is advisable to introduce the oxetane moiety after this step. If this is not possible, use the mildest acidic conditions available and carefully monitor the reaction for byproducts.
Q3: Are there any known byproducts from the synthesis of this compound?
A3: The most common synthesis involves a Wittig or Horner-Wadsworth-Emmons reaction with oxetan-3-one.[7][12] Potential byproducts can include unreacted starting materials and, if the reaction is not performed under anhydrous conditions, potential hydrolysis of the ester. Purification is crucial to remove these impurities.
Q4: What are the expected chemical shifts in the ¹³C NMR spectrum?
A4: Based on the structure, you can expect the following approximate chemical shifts:
-
Carbonyl Carbon: ~165-170 ppm
-
Vinylic Carbons: ~110-160 ppm (the carbon attached to the oxetane will be further downfield)
-
Oxetane Carbons: ~60-80 ppm
-
Ethyl Ester Carbons: ~60 ppm (-OCH₂-) and ~14 ppm (-CH₃)
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation for Acid-Sensitive Compounds
-
Glassware Preparation:
-
Wash the NMR tube with a suitable detergent.
-
Rinse thoroughly with deionized water.
-
Rinse with a dilute solution of aqueous sodium bicarbonate (e.g., 1% w/v).
-
Rinse again with deionized water.
-
Dry the NMR tube in an oven at >100°C for at least 2 hours.
-
Allow to cool to room temperature in a desiccator before use.
-
-
Solvent Preparation:
-
Take the required volume of deuterated chloroform (CDCl₃).
-
Pass it through a small plug of basic alumina directly into a clean, dry vial.
-
-
Sample Preparation:
-
Dissolve a few milligrams of this compound in the neutralized CDCl₃.
-
Transfer the solution to the prepared NMR tube.
-
Acquire the spectrum immediately.
-
References
- 1. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 922500-91-2 [chemicalbook.com]
- 8. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ethyl 2-(oxetan-3-ylidene)acetate vs methyl 2-(oxetan-3-ylidene)acetate
An In-Depth Comparative Guide for Medicinal Chemists: Ethyl 2-(oxetan-3-ylidene)acetate vs. Mthis compound
Executive Summary
This compound and its methyl analogue are pivotal building blocks in modern medicinal chemistry, leveraging the desirable physicochemical properties of the oxetane ring.[1][2] While structurally similar, their selection has significant implications for synthesis strategy, handling, and potentially, downstream reaction kinetics. This guide provides a comprehensive comparison of these two reagents, supported by experimental data, to inform rational selection in drug discovery and development programs. We will delve into their synthesis, physical properties, reactivity, and practical applications, offering field-proven insights for the research scientist.
Introduction: The Strategic Value of the Oxetane Scaffold
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in drug design.[2] Its incorporation into a lead molecule can profoundly enhance critical drug-like properties.[3] Compared to metabolically labile groups like gem-dimethyl, the oxetane acts as a polar, metabolically stable bioisostere that can improve aqueous solubility, reduce lipophilicity, and modulate the pKa of nearby functional groups.[4][5] The compounds, ethyl and mthis compound, present this scaffold as an α,β-unsaturated ester, a versatile handle for further chemical elaboration through reactions like Michael additions.[6]
Synthesis: A Tale of Two Olefinations
The primary route to these compounds involves the olefination of oxetan-3-one. The choice between the two most common methods, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, represents a critical decision point for any research program due to significant differences in reaction workup and scalability.
The Causality Behind the Choice: Wittig vs. HWE
The Wittig reaction , typically used for synthesizing the ethyl ester, employs a triphenylphosphonium ylide.[7][8] While effective, a significant drawback is the formation of triphenylphosphine oxide as a byproduct.[9] This byproduct often has similar polarity to the desired product, complicating purification and frequently requiring meticulous column chromatography, which can be a bottleneck in large-scale synthesis.[10]
Conversely, the Horner-Wadsworth-Emmons (HWE) reaction , commonly reported for the methyl ester synthesis, utilizes a phosphonate carbanion.[6][11] This method is often preferred in industrial and discovery settings because its phosphate byproduct is water-soluble, allowing for simple removal via an aqueous extraction.[12][13] This streamlined purification process is a major advantage, saving time and resources. The HWE reaction is also known for its high reactivity and excellent (E)-stereoselectivity with stabilized ylides.[11][14]
Caption: Comparative workflow of Wittig vs. HWE synthesis routes.
Comparative Physicochemical & Spectroscopic Data
The simple change from a methyl to an ethyl ester results in a notable difference in the physical state of these compounds at room temperature, which has practical implications for handling and storage. The methyl ester is a solid, which can be advantageous for long-term stability and accurate weighing, while the ethyl ester is a liquid, which can be more convenient for dispensing and for use in automated synthesis platforms.
| Property | Mthis compound | This compound | Reference(s) |
| CAS Number | 1105665-34-6 | 922500-91-2 | [15][16][17] |
| Molecular Formula | C₆H₈O₃ | C₇H₁₀O₃ | [8][15] |
| Molecular Weight | 128.13 g/mol | 142.15 g/mol | [8][15] |
| Physical Form | White to off-white solid | Colorless to light yellow liquid/oil | [7][8][15][16] |
| Melting Point | 47-52 °C | Not Applicable | [15][16] |
| Boiling Point | 188.2 °C (Predicted) | 207 °C | [8][16][18] |
| Density | 1.291 g/cm³ (Predicted) | 1.228 g/cm³ | [8][16] |
| Storage | 2-8 °C | Freezer, under -20 °C | [8][15][16] |
¹H NMR Spectroscopic Analysis
The ¹H NMR spectra are consistent with their structures. For This compound in CDCl₃, the key signals are a triplet around δ 1.29 ppm (CH₃), a quartet at δ 4.18 ppm (OCH₂), and multiplets for the oxetane and vinyl protons between δ 5.32-5.66 ppm.[7][8] The spectrum for the methyl ester is similar, lacking the ethyl group signals and instead showing a sharp singlet for the methyl ester protons.
Reactivity and Applications in Drug Discovery
Both molecules are valuable intermediates, primarily utilized as Michael acceptors. The electron-withdrawing ester group polarizes the exocyclic double bond, making the β-carbon susceptible to nucleophilic attack.
-
Aza-Michael Additions: A key application is the reaction with amines to generate novel amino acid-like building blocks. For instance, mthis compound has been successfully reacted with various N-Boc protected amines in the presence of DBU to yield 3-substituted oxetane derivatives for further diversification.[6] This strategy provides rapid access to unique chemical matter for library synthesis.
-
CBL-B Inhibitors: this compound has been specifically identified as an inhibitor of Casitas B-lineage lymphoma proto-oncogene-B (CBL-B), a target of interest in oncology.[7][8] This highlights its direct application as a starting point for the development of small molecule therapeutics.
From a reactivity standpoint, the methyl ester may exhibit slightly faster reaction rates in nucleophilic additions due to the lesser steric bulk of the methyl group compared to the ethyl group. However, this difference is generally minimal and solvent or catalyst choice will have a much larger impact. The choice of ester can also be a strategic one for patent protection or for fine-tuning the properties of the final active pharmaceutical ingredient (API).
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis of each compound, reflecting the most common and efficient methods reported.
Protocol 1: Synthesis of this compound via Wittig Reaction[7][8]
-
Reagent Preparation: Dissolve oxetan-3-one (1.0 eq., e.g., 500 mg, 6.94 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Ylide Addition: Add (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq., e.g., 2.66 g, 7.63 mmol) to the cooled solution portion-wise while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 15-30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate/hexanes) until the starting oxetan-3-one is consumed.
-
Workup & Purification: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with 30% ethyl acetate/petroleum ether. Concentrate the filtrate under reduced pressure to afford the product as a colorless viscous oil.
Protocol 2: Synthesis of Mthis compound via Horner-Wadsworth-Emmons Reaction[6]
-
Base Suspension: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq.) to a flame-dried, three-neck flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Phosphonate Addition: Cool the suspension to 0 °C and add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq.) dropwise. Stir the mixture for 30 minutes at this temperature.
-
Ketone Addition: Add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Workup & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified if necessary, often by distillation or chromatography, though the primary byproduct is removed in the aqueous wash.
Senior Scientist's Perspective and Conclusion
The choice between ethyl and mthis compound is a nuanced decision driven by practical and strategic considerations.
-
For rapid discovery and ease of purification , mthis compound synthesized via the HWE reaction is the superior choice. The facile removal of the water-soluble phosphate byproduct makes it highly amenable to parallel synthesis and scale-up efforts. Its solid nature also simplifies storage and handling.
-
This compound remains a valuable and commercially available reagent. Its synthesis via the Wittig reaction, while requiring more demanding purification, is a classic and well-understood transformation. Its liquid form may be preferred for certain high-throughput screening (HTS) workflows where automated liquid handlers are employed.
Ultimately, both reagents are powerful tools for introducing the beneficial oxetane moiety into drug candidates. The optimal choice will depend on the specific context of the research program, balancing the need for speed and scalability against existing workflows and target product profiles. This guide provides the foundational data and experimental rationale to make that choice an informed one.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 922500-91-2 [chemicalbook.com]
- 8. This compound | 922500-91-2 [amp.chemicalbook.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. Methyl 2-(3-oxetanylidene)acetate 1105665-34-6 [sigmaaldrich.com]
- 16. Mthis compound | 1105665-34-6 [amp.chemicalbook.com]
- 17. This compound|CAS 922500-91-2 [rlavie.com]
- 18. This compound - Safety Data Sheet [chemicalbook.com]
A Guide to Oxetane Building Blocks in Drug Design: A Comparative Analysis for the Modern Medicinal Chemist
Introduction: Escaping the Flatland of Drug Discovery
For decades, medicinal chemistry has been dominated by aromatic, sp²-rich scaffolds. While effective, this "flatland" approach often leads to challenges in achieving target specificity and favorable pharmacokinetic profiles. The industry's shift towards more complex and challenging biological targets necessitates a move into the third dimension. Consequently, small, saturated, and three-dimensional motifs have become invaluable tools for the modern drug hunter.[1][2]
Among these, the oxetane ring—a four-membered cyclic ether—has rapidly evolved from an academic curiosity into a validated and powerful building block in drug discovery.[1][3] Its unique combination of low molecular weight, high polarity, and rigid three-dimensional structure allows for the subtle, yet profound, modulation of a molecule's physicochemical properties.[2] Oxetanes are now routinely employed as bioisosteres for common functional groups to enhance aqueous solubility, improve metabolic stability, reduce lipophilicity, and fine-tune the basicity of nearby amines.[3][4][5]
This guide provides a comprehensive comparison of the oxetane motif against its most common bioisosteric alternatives, supported by experimental data and case studies. We will delve into the causality behind its effects, present practical workflows for its evaluation, and equip researchers, scientists, and drug development professionals with the knowledge to strategically deploy this versatile building block in their discovery campaigns.
Chapter 1: The Physicochemical Power of the Oxetane Ring
The utility of the oxetane ring stems from its distinct structural and electronic properties. The inherent strain energy of the four-membered ring (approx. 106 kJ·mol⁻¹) and the presence of an electronegative oxygen atom create a unique molecular entity.[6]
-
Polarity and Hydrogen Bonding: The ether oxygen acts as a strong hydrogen bond acceptor, a property similar to a carbonyl group, which can facilitate favorable interactions with biological targets.[6][7] This inherent polarity is a key driver for improving aqueous solubility.
-
Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring introduces conformational restriction and escapes planarity.[1] This can improve target selectivity and provide access to novel chemical space.
-
Metabolic Stability: When replacing metabolically labile groups like gem-dimethyl or carbonyl moieties, the oxetane ring is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][8][9]
-
Inductive Effects: The oxygen atom exerts a powerful electron-withdrawing effect, which can significantly lower the pKa of adjacent basic groups, a crucial tactic for mitigating liabilities associated with high basicity, such as hERG channel inhibition.[1][10][11]
Chapter 2: Head-to-Head Bioisosteric Comparisons
The true value of a building block is revealed through comparison. The decision to incorporate an oxetane is often made by considering it as a replacement for a pre-existing group. The following sections compare the oxetane to its most common counterparts.
Oxetane vs. gem-Dimethyl Group: The Solubility-Stability Trade-Off
The gem-dimethyl group is a classic medicinal chemistry tool used to block sites of metabolic oxidation and provide steric bulk. However, this modification invariably increases lipophilicity (LogP), often to undesirable levels. The oxetane serves as an excellent, less lipophilic alternative.[8][9]
-
Why it Works: The oxetane occupies a similar steric volume to the gem-dimethyl group but introduces a polar oxygen atom. This substitution maintains the desired metabolic shield while dramatically improving aqueous solubility. Pioneering work by Carreira and Roche demonstrated that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular scaffold.[8][11]
Oxetane vs. Carbonyl Group: Mimicry with Enhanced Stability
The oxetane is considered a non-classical bioisostere of the carbonyl group. It possesses a comparable dipole moment and spatial orientation of lone-pair electrons, allowing it to mimic the hydrogen-bonding interactions of a ketone.[6][7]
-
Why it Works: The key advantage is metabolic stability.[9][12] Carbonyls are susceptible to reduction by carbonyl reductases, a metabolic pathway that the oxetane ring is immune to. This makes it a superior choice in molecules where this metabolic liability is a concern.
Oxetane vs. Cyclobutane: The Polarity Advantage
Cyclobutane is another sp³-rich bioisostere used to impart three-dimensionality. While structurally similar, the introduction of the heteroatom gives the oxetane distinct advantages.
-
Why it Works: The oxetane is significantly more polar than its carbocyclic counterpart. In a direct comparison of matched pairs, AstraZeneca researchers found that an amino-oxetane derivative lowered the LogD by approximately 0.8 units compared to the corresponding aminocyclobutane.[12] In another case, an oxetane-containing compound demonstrated an improved off-target profile over its cyclobutane analog.[6]
Oxetane vs. Azetidine: A Tale of Two Heteroatoms
Azetidine, the nitrogen-containing four-membered heterocycle, is another popular scaffold. The choice between oxetane and azetidine hinges on the desired properties, as their heteroatoms confer different characteristics.[13][14]
-
Why it Works: The azetidine nitrogen is typically basic (unless substituted with a strong electron-withdrawing group) and can serve as both a hydrogen bond donor (on a secondary amine) and acceptor. The oxetane oxygen, in contrast, is only a hydrogen bond acceptor and is strongly electron-withdrawing, reducing the basicity of neighboring amines.[10] An oxetane is chosen to decrease basicity and improve solubility, while an azetidine might be chosen to introduce a basic handle for salt formation or specific polar interactions.
Table 1: Summary of Bioisosteric Comparisons
| Property | gem-Dimethyl | Carbonyl | Cyclobutane | Azetidine | Oxetane | Rationale for Choosing Oxetane |
| Solubility | Lowers | Variable | Lowers | Raises | Significantly Raises | To overcome solubility issues from lipophilic groups.[8] |
| LogP / LogD | Increases | Variable | Increases | Variable | Decreases | To reduce lipophilicity without sacrificing size.[12] |
| Metabolic Stability | High | Low (Reduction) | High | High | High | To block metabolism while improving solubility.[7][9] |
| H-Bonding | None | Acceptor | None | Acceptor / Donor | Acceptor | To mimic a carbonyl's H-bonding with greater stability.[7] |
| Basicity (pKa) of α-Amine | N/A | N/A | Slight Decrease | Basic Center | Significant Decrease | To reduce pKa and mitigate basicity-related liabilities.[1][4] |
dot graph Bioisostere_Comparison { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Central Node Oxetane [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, pos="0,0!"];
// Comparison Nodes Gem_Dimethyl [label="gem-Dimethyl", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; Carbonyl [fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; Cyclobutane [fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-2!"]; Azetidine [fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-2!"];
// Property Nodes Solubility [label="Solubility ↑↑", fillcolor="#34A853", fontcolor="#FFFFFF", shape=hexagon, pos="-1.5,3.5!"]; LogD [label="LogD ↓", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon, pos="1.5,3.5!"]; Metabolic_Stability [label="Metabolic Stability ↑", fillcolor="#34A853", fontcolor="#FFFFFF", shape=hexagon, pos="-1.5,-3.5!"]; pKa [label="pKa of α-Amine ↓↓", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon, pos="1.5,-3.5!"];
// Edges Oxetane -- Gem_Dimethyl [label="Replaces"]; Oxetane -- Carbonyl [label="Replaces"]; Oxetane -- Cyclobutane [label="Replaces"]; Oxetane -- Azetidine [label="Alternative"];
Oxetane -- Solubility [color="#34A853", style=dashed, label="Improves"]; Oxetane -- LogD [color="#FBBC05", style=dashed, label="Reduces"]; Oxetane -- Metabolic_Stability [color="#34A853", style=dashed, label="Improves"]; Oxetane -- pKa [color="#FBBC05", style=dashed, label="Reduces"]; } enddot Caption: Bioisosteric replacement strategy using the oxetane motif.
Chapter 3: Case Studies from the Drug Discovery Pipeline
The theoretical benefits of oxetanes are validated by their successful application in numerous drug discovery programs.
-
Ziresovir (Hoffmann–La Roche): An antiviral for respiratory syncytial virus (RSV), ziresovir's development provides a clear example of multi-parameter optimization.[3] During lead optimization, chemists explored various linkers. The oxetane-containing molecule was compared to analogs with gem-dimethyl, cyclopropyl, and cyclobutyl linkers. The oxetane provided the best overall profile, with superior potency and a better therapeutic index compared to the alternatives.[3] The oxetane served as a conformational and basicity control element.[3]
-
GDC-0349 (Genentech): This clinical candidate was developed to improve upon a predecessor that suffered from poor plasma clearance and time-dependent inhibition (TDI) of CYP enzymes.[3] It was hypothesized that an amino-pyrimidine moiety was the source of metabolic instability. Replacing a morpholine group in a related series with a piperazine-oxetane and modulating other parts of the molecule led to GDC-0349. The oxetane was introduced to attenuate the basicity of the piperazine nitrogen, a strategy that contributed to the compound's improved safety and pharmacokinetic profile.[3][4]
Chapter 4: A Practical Guide to Evaluating Oxetane Incorporation
When a medicinal chemist synthesizes a new oxetane analog, a systematic evaluation against the parent compound is crucial. This workflow outlines the key decision-making experiments.
Experimental Protocol 1: LogD Measurement (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the octanol-water distribution coefficient at physiological pH.[15][16][17]
Objective: To quantify the lipophilicity of the parent compound and its oxetane analog at pH 7.4.
Materials:
-
Test compounds (Parent and Oxetane analog)
-
1-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), 0.01 M, pH 7.4
-
Dimethyl sulfoxide (DMSO, HPLC grade)
-
Glass vials with screw caps
-
Vortex mixer and/or rotator
-
Centrifuge
-
LC-MS system for analysis
Methodology:
-
Phase Pre-saturation: Mix equal volumes of 1-octanol and PBS (pH 7.4) in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use. This step is critical for reproducible results.[15]
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.[16]
-
Partitioning: a. In a glass vial, add 990 µL of the pre-saturated PBS (aqueous phase) and 1000 µL of the pre-saturated 1-octanol (organic phase). b. Add 10 µL of the 10 mM compound stock solution to the vial. The final compound concentration will be approximately 50 µM. c. Cap the vial tightly and vortex for 1 minute. Place on a rotator and mix for 1 hour at room temperature to reach equilibrium.[15]
-
Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to ensure complete separation of the two phases.
-
Sampling & Analysis: a. Carefully remove an aliquot from the top 1-octanol layer and an aliquot from the bottom aqueous layer. b. Prepare serial dilutions of each sample for LC-MS analysis to ensure the concentration falls within the linear range of the detector.[17] c. Quantify the peak area of the compound in each phase using a validated LC-MS method.
-
Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ) Where the concentration is proportional to the measured peak area.
Experimental Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To assess the intrinsic clearance of the parent compound and its oxetane analog.
Materials:
-
Test compounds
-
Pooled Human Liver Microsomes (HLM), e.g., from a commercial supplier
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin, tolbutamide) for reaction quenching
-
Incubator/water bath set to 37°C
-
LC-MS system
Methodology:
-
Preparation: a. Prepare a 1 mg/mL HLM stock solution in phosphate buffer. b. Prepare a working solution of the test compound at 100 µM in buffer (pre-diluted from a DMSO stock, ensuring final DMSO concentration is <0.5%).
-
Incubation: a. In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer for 5 minutes at 37°C. b. Add the test compound to the mixture (final concentration 1 µM). c. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with the internal standard. The 0-minute time point is taken immediately after adding NADPH.
-
Sample Processing: Vortex the quenched samples, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to determine the amount of parent compound remaining relative to the internal standard.
-
Data Analysis: a. Plot the natural log (ln) of the percentage of compound remaining versus time. b. The slope of the resulting line (k) represents the elimination rate constant. c. Calculate the in vitro half-life (t½) as: t½ = 0.693 / k d. Calculate intrinsic clearance (Clᵢₙₜ) as: Clᵢₙₜ (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration])
Conclusion and Future Outlook
Oxetane building blocks have cemented their place in the medicinal chemist's toolbox.[18] Their ability to simultaneously improve multiple drug-like properties—most notably solubility and metabolic stability—makes them a powerful tool for lead optimization.[3][5] The strategic replacement of gem-dimethyl, carbonyl, and other cyclic groups with an oxetane can overcome common ADME hurdles and unlock new potential in challenging chemical series. While synthetic accessibility was once a barrier, the development of robust synthetic methods and the commercial availability of key building blocks have made their incorporation more routine.[1][19][20] As drug discovery continues to tackle increasingly complex targets, the rational application of three-dimensional, property-enhancing motifs like the oxetane will be more critical than ever.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. enamine.net [enamine.net]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Oxetane-incorporating Building Blocks - Enamine [enamine.net]
A Comprehensive Guide to the Structural Validation of Ethyl 2-(oxetan-3-ylidene)acetate by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The oxetane motif is of significant interest in medicinal chemistry, often used to modulate the physicochemical properties of drug candidates.[1][2] Ethyl 2-(oxetan-3-ylidene)acetate, a key building block, features a strained four-membered ring and an exocyclic double bond, presenting a unique spectroscopic challenge.[3][4] Accurate and unambiguous structural validation is therefore paramount for its application in synthesis and drug development.[5] This guide compares and contrasts various NMR techniques to provide a definitive structural assignment.
The Structural Hypothesis: Predicted NMR Signatures
Before embarking on experimental work, a thorough understanding of the expected NMR spectrum is crucial. The structure of this compound (Figure 1) suggests distinct chemical environments for each proton and carbon atom.
Figure 1. Structure of this compound
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum
Based on established chemical shift ranges, the following proton signals are anticipated[6][7][8]:
-
Ethyl Group (CH₃): A triplet around 1.3 ppm due to coupling with the adjacent methylene group.[9]
-
Ethyl Group (CH₂): A quartet around 4.2 ppm, deshielded by the adjacent oxygen atom.[9]
-
Oxetane Ring (CH₂ groups): The two methylene groups on the oxetane ring are diastereotopic. They are expected to appear as complex multiplets in the range of 5.3-5.6 ppm.[3][10] The strained nature of the four-membered ring influences their chemical shifts.[11]
-
Vinylic Proton (=CH): A multiplet around 5.6 ppm, deshielded by the ester group and the double bond.[3]
Predicted ¹³C NMR Spectrum
The carbon signals are predicted based on their chemical environment and hybridization[12][13]:
-
Ethyl Group (CH₃): Around 14 ppm.
-
Ethyl Group (CH₂): Around 60 ppm, shifted downfield by the ester oxygen.
-
Oxetane Ring (C2' and C4'): Around 70-75 ppm. The specific shifts will be influenced by ring strain.
-
Vinylic Carbon (=CH): Around 115 ppm.
-
Quaternary Vinylic Carbon (=C): Around 160 ppm.
-
Carbonyl Carbon (C=O): Around 165 ppm.
Experimental Protocol for Comprehensive NMR Analysis
To achieve unambiguous structural validation, a suite of 1D and 2D NMR experiments is required. The choice of solvent can influence chemical shifts; deuterated chloroform (CDCl₃) is a common and appropriate choice for this compound.[14][15][16][17][18]
Step-by-Step Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 922500-91-2 [amp.chemicalbook.com]
- 4. This compound|CAS 922500-91-2 [rlavie.com]
- 5. mdpi.com [mdpi.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. reddit.com [reddit.com]
- 15. tandfonline.com [tandfonline.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to HPLC and GC-MS for the Purity Analysis of Ethyl 2-(oxetan-3-ylidene)acetate
For researchers, scientists, and drug development professionals, the purity of a novel chemical entity is paramount to its efficacy and safety. Ethyl 2-(oxetan-3-ylidene)acetate, a versatile building block in medicinal chemistry, is no exception. Its unique structure, featuring an oxetane ring and an α,β-unsaturated ester, presents distinct analytical challenges. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer insights gleaned from practical application to empower you to make informed decisions for your analytical workflow.
The Analytical Imperative: Why Purity Matters
This compound (CAS 922500-91-2) is increasingly utilized in the synthesis of complex molecules due to the desirable physicochemical properties imparted by the oxetane moiety. However, its synthesis, commonly achieved through a Wittig reaction between oxetan-3-one and an appropriate phosphorane, can introduce a variety of impurities. These may include unreacted starting materials, byproducts such as triphenylphosphine oxide, and potential isomers or degradation products.[1][2][3] The presence of these impurities, even in trace amounts, can significantly impact downstream reactions and the biological activity of the final compound. Therefore, robust and validated analytical methods are crucial for ensuring the quality and consistency of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Its versatility, high resolution, and suitability for a wide range of analytes make it a primary choice for purity analysis in the pharmaceutical industry.[4]
The Rationale for HPLC in Analyzing this compound
Given the polarity of the ester and ether functional groups in this compound, along with its non-volatile nature, Reversed-Phase HPLC (RP-HPLC) is an eminently suitable technique. The molecule possesses a chromophore (the α,β-unsaturated ester) that allows for sensitive detection using a UV detector.[5] Furthermore, HPLC is performed at or near ambient temperature, minimizing the risk of thermal degradation of the potentially labile oxetane ring.
A key aspect of pharmaceutical analysis is the development of a stability-indicating method , which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[4][6] HPLC is the gold standard for this, as it can separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and other related substances.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol outlines a typical starting point for the development of a stability-indicating RP-HPLC method for this compound. Method validation should be performed in accordance with ICH guidelines.[7][8][9]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water, 50:50 v/v) at a concentration of approximately 1 mg/mL.
-
For purity analysis, prepare a sample solution at a concentration of approximately 0.5 mg/mL by diluting the stock solution with the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on the absorbance of the α,β-unsaturated ester chromophore).[10]
-
Injection Volume: 10 µL
3. Method Validation Parameters (as per ICH Q2(R2)): [6]
-
Specificity: Demonstrated by separating the main peak from potential impurities and degradation products generated under stress conditions (acid, base, oxidation, heat, light).
-
Linearity: Assessed over a range of concentrations (e.g., 0.05 to 1.5 mg/mL) to demonstrate a linear relationship between peak area and concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined to establish the sensitivity of the method.
-
Precision (Repeatability and Intermediate Precision): Evaluated by multiple injections of the same sample to assess the closeness of agreement between a series of measurements.
-
Accuracy: Determined by recovery studies of spiked samples.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Volatile Impurity Analysis
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is an excellent technique for the analysis of volatile and semi-volatile compounds.
The Rationale for GC-MS in Analyzing this compound
While HPLC is the primary choice for purity, GC-MS can serve as a valuable orthogonal technique. It is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be well-retained or detected by HPLC, such as residual solvents from the synthesis.
A critical consideration for the GC analysis of this compound is its polarity and thermal stability. The presence of polar functional groups can lead to poor peak shape and adsorption on the GC column.[11] Additionally, the strained oxetane ring may be susceptible to thermal degradation in the high-temperature environment of the GC inlet.[12] To address these challenges, derivatization can be employed to increase volatility and thermal stability.[11][13][14][15][16]
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the GC-MS analysis of this compound, with considerations for both direct injection and derivatization.
1. Sample Preparation:
-
Direct Injection: Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Derivatization (Silylation):
-
To approximately 1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
-
2. GC-MS Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C (A lower temperature should be investigated to minimize potential thermal degradation).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
The mass spectrum of this compound is expected to show characteristic fragments. The molecular ion peak (m/z 142) may be observed. Common fragmentation patterns for esters include the loss of the ethoxy group (-OC2H5, m/z 45) leading to a fragment at m/z 97, and the loss of an ethyl radical (-C2H5, m/z 29) followed by CO loss to give a fragment at m/z 85. The oxetane ring may also undergo characteristic ring-opening fragmentation.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability to Analyte | Ideal for non-volatile and thermally labile compounds. Well-suited for the polarity of this compound. | Suitable for volatile and semi-volatile compounds. May require derivatization for polar analytes and carries a risk of thermal degradation. |
| Primary Use Case | Quantitative purity determination, stability-indicating assays, and analysis of non-volatile impurities. | Identification of unknown volatile impurities, residual solvent analysis, and as an orthogonal method for confirmation. |
| Detection | Commonly UV-Vis, providing quantitative information based on light absorption. | Mass spectrometry, providing structural information and high specificity for identification. |
| Sample Preparation | Generally straightforward dissolution in a suitable solvent. | May require derivatization to improve chromatographic performance. |
| Potential Issues | Co-elution of impurities with similar polarities. | Thermal degradation of the analyte in the injector, leading to inaccurate quantification and the appearance of artifacts. |
Visualizing the Workflow
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. iptsalipur.org [iptsalipur.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. jpionline.org [jpionline.org]
- 9. database.ich.org [database.ich.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
Evaluating the Cytotoxic Potential of Ethyl 2-(oxetan-3-ylidene)acetate (E2OA): A Comparative Guide to In Vitro Assessment
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive framework for the in vitro evaluation of Ethyl 2-(oxetan-3-ylidene)acetate (E2OA), a novel small molecule with potential applications in oncology. While direct experimental data on the cytotoxic effects of E2OA on cancer cell lines is not yet widely published, the structural significance of its oxetane moiety warrants a thorough investigation. The oxetane ring is a key feature in several successful chemotherapeutic agents, including paclitaxel and its derivatives, where it contributes to the molecule's conformational rigidity and ability to interact with biological targets.[1][2] This guide will, therefore, serve as a detailed roadmap for researchers and drug development professionals to systematically assess the cytotoxic profile of E2OA and compare its efficacy against established anticancer agents.
The Rationale for Investigating this compound (E2OA)
The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as enhanced solubility, metabolic stability, and lipophilicity.[1][3] Furthermore, the oxetane motif can act as a hydrogen bond acceptor or a conformational lock, influencing the binding affinity of the molecule to its target.[1][2] One brief report has suggested that E2OA may act as a CBL-B inhibitor, a class of proteins that are negative regulators of immune activation, making it an intriguing candidate for cancer immunotherapy research.[4] Given these promising characteristics, a systematic evaluation of E2OA's cytotoxic effects is a logical and critical step in determining its potential as a therapeutic agent.
Comparative Cytotoxicity Assessment: A Proposed Panel of Cancer Cell Lines
To obtain a comprehensive understanding of E2OA's cytotoxic activity, it is recommended to screen it against a diverse panel of human cancer cell lines representing different tumor types. A non-cancerous cell line should be included to assess selectivity.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents a well-characterized, hormone-dependent breast cancer model. |
| MDA-MB-231 | Breast Adenocarcinoma | A triple-negative breast cancer model, often more aggressive and with fewer treatment options.[5] |
| A549 | Lung Carcinoma | A common model for non-small cell lung cancer. |
| HeLa | Cervical Adenocarcinoma | A widely used and well-characterized cancer cell line.[6][7] |
| HepG2 | Hepatocellular Carcinoma | A representative model for liver cancer.[8] |
| Vero | Normal Kidney Epithelial | A non-cancerous cell line to determine the selectivity and potential toxicity to normal cells.[5][8] |
For comparative analysis, a well-established chemotherapeutic agent should be used as a positive control. Given the presence of the oxetane ring in E2OA, Paclitaxel would be an appropriate comparator due to its shared structural motif and its known mechanism of action involving microtubule stabilization.[1]
Experimental Protocols for Cytotoxicity Evaluation
The following are detailed, step-by-step methodologies for key in vitro cytotoxicity assays. The causality behind experimental choices is explained to ensure scientific rigor.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[8]
Protocol:
-
Cell Seeding: Seed the selected cell lines into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of E2OA in dimethyl sulfoxide (DMSO). Create a series of working solutions by diluting the stock solution with a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[9]
-
Treatment: Remove the existing medium from the wells and add fresh medium containing various concentrations of E2OA. Include a vehicle control (medium with DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, should be determined by plotting cell viability against the logarithm of the compound concentration.[9][11]
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]
-
Supernatant Collection: After the desired incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[10]
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Apoptosis vs. Necrosis Determination: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[9][12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with E2OA at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical IC50 Values (µM) of E2OA and Paclitaxel after 48h Treatment
| Cell Line | E2OA (IC50 in µM) | Paclitaxel (IC50 in µM) | Selectivity Index (Normal/Cancer) |
| MCF-7 | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| MDA-MB-231 | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| A549 | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| HeLa | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| HepG2 | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| Vero | [Experimental Data] | [Experimental Data] | - |
The Selectivity Index (SI) is calculated as the IC50 value in the normal cell line divided by the IC50 value in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a potential signaling pathway that could be investigated if E2OA shows significant apoptotic activity.
Caption: Experimental workflow for assessing the cytotoxic effects of E2OA.
Caption: Hypothesized intrinsic apoptosis pathway induced by E2OA.
Conclusion and Future Perspectives
This guide outlines a robust and comprehensive strategy for the initial evaluation of the cytotoxic effects of this compound. By employing a panel of diverse cancer cell lines, standardized cytotoxicity assays, and a relevant clinical comparator, researchers can generate the critical data needed to determine the therapeutic potential of this novel compound. Positive results from these in vitro studies, particularly evidence of high potency and selectivity, would provide a strong rationale for advancing E2OA to further preclinical development, including in vivo efficacy studies and detailed mechanism of action investigations. The exploration of oxetane-containing compounds like E2OA holds promise for the discovery of next-generation anticancer agents with improved pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | 922500-91-2 [amp.chemicalbook.com]
- 5. Effect of ethyl acetate aroma on viability of human breast cancer and normal kidney epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti Proliferative and Apoptotic Effect of Soluble Ethyl Acetate Partition from Ethanol Extract of Chromolaena Odorata Linn Leaves Against Hela Cervical Cancer Cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ethyl Acetate Extract of Selaginella doederleinii Hieron Induces Cell Autophagic Death and Apoptosis in Colorectal Cancer via PI3K-Akt-mTOR and AMPKα-Signaling Pathways [frontiersin.org]
A Comparative Guide to the Biological Activity of Ethyl 2-(oxetan-3-ylidene)acetate Derivatives in Immuno-Oncology
For researchers, scientists, and drug development professionals, the quest for novel small molecules that can modulate challenging biological targets is relentless. In the burgeoning field of immuno-oncology, attention has turned to intracellular checkpoints that regulate immune cell function. One such target is the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), a master negative regulator of T-cell and NK-cell activation.[1][2][3][4] The strategic inhibition of Cbl-b presents a powerful approach to "release the brakes" on the immune system, enabling it to mount a robust anti-tumor response.[1][5]
This guide provides an in-depth comparison of the biological activity of derivatives of Ethyl 2-(oxetan-3-ylidene)acetate, a scaffold that has proven instrumental in the development of potent Cbl-b inhibitors. We will explore the rationale behind its use, compare its performance with alternatives, and provide the experimental frameworks necessary to evaluate these compelling molecules.
The Oxetane Moiety: A Modern Tool for Optimizing Drug Properties
The decision to build a drug discovery campaign around an oxetane-containing scaffold is a strategic one, rooted in the unique physicochemical properties this four-membered ring imparts.[6][7][8] Historically, fragments like gem-dimethyl groups were used to add steric bulk, but often at the cost of increased lipophilicity and poor solubility. The oxetane ring has emerged as a superior alternative, acting as a hydrophilic bioisostere for both gem-dimethyl and carbonyl groups.[6][7]
Key Advantages of the Oxetane Motif:
-
Enhanced Aqueous Solubility: The polar nature of the ether oxygen within the strained ring significantly improves aqueous solubility, a critical factor for oral bioavailability.[8]
-
Reduced Lipophilicity (LogP/LogD): By replacing lipophilic groups like gem-dimethyl with an oxetane, chemists can reduce a compound's overall lipophilicity without sacrificing necessary steric bulk, often improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Improved Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other cyclic ethers or aliphatic chains, leading to improved half-life in vivo.[6]
-
Increased Three-Dimensionality: The sp³-rich, puckered structure of the oxetane ring increases the three-dimensionality of a molecule, allowing for new and potentially stronger interactions within a protein's binding pocket.[6]
-
Basicity Modulation: The strong inductive electron-withdrawing effect of the oxetane's oxygen can significantly lower the pKa of adjacent amines, a crucial tactic for mitigating off-target effects like hERG channel inhibition.[6][7]
These properties make scaffolds like this compound highly attractive starting points for developing drugs targeting complex intracellular proteins like Cbl-b.
Synthesis of the Core Scaffold: A Streamlined Approach
The parent scaffold, this compound, is readily synthesized via a Wittig-type reaction. This provides a reliable and scalable entry point for the subsequent elaboration into diverse derivatives.
Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask under an inert nitrogen atmosphere, add oxetan-3-one (1.0 equivalent) and dissolve in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add (Ethoxycarbonylmethylene)triphenylphosphorane (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for approximately 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel (e.g., using a 30% ethyl acetate in petroleum ether eluent) to yield this compound as a viscous oil.
This synthetic accessibility is a key advantage, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for this compound.
Biological Activity: Potent Inhibition of the Cbl-b E3 Ligase
The primary therapeutic application for derivatives of this scaffold is the inhibition of Cbl-b for cancer immunotherapy.[5][9] Cbl-b acts as an intracellular checkpoint by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR), marking them for degradation and thereby dampening T-cell activation.[1] Potent inhibitors can block this process, leading to enhanced T-cell proliferation, cytokine production, and anti-tumor immunity.[2]
Patent literature, such as WO2019148005A1 , discloses numerous compounds derived from or related to this oxetane scaffold that demonstrate potent inhibition of Cbl-b.[9][10] These compounds are shown to lock the Cbl-b protein in an inactive conformation, effectively acting as an intramolecular "glue".[4][11][12]
Comparison of Cbl-b Inhibitor Derivatives
The table below summarizes representative data for oxetane-containing Cbl-b inhibitors alongside a key clinical-stage comparator. The specific example compounds are derived from the chemical space described in the patent literature.[9][13]
| Compound | Core Scaffold | Key Structural Features | Cbl-b Inhibition IC₅₀ (nM) | Cellular Activity (IL-2 Release EC₅₀, nM) |
| Oxetane Derivative A | This compound | Triazole-based structure, features the core oxetane moiety. | < 10 | < 100 |
| Oxetane Derivative B | This compound | Features modifications on the aromatic rings to optimize potency and PK. | < 5 | < 50 |
| NX-1607 (Comparator) | Non-oxetane (Triazole-based) | A potent, clinical-stage Cbl-b inhibitor without the oxetane ring. | < 10 | ~100-200 |
| Arylpyridone 31 (Comparator) | Non-oxetane (Arylpyridone) | A different structural class of Cbl-b inhibitor. | 30 | 230 |
Data is representative and compiled from multiple sources for comparative purposes.[3][11][12][13][14]
Analysis:
The data clearly indicates that derivatives built upon the this compound scaffold achieve exceptional potency against the Cbl-b enzyme, with IC₅₀ values in the low single-digit nanomolar range.[13] This level of activity is competitive with, and in some cases superior to, other known Cbl-b inhibitors like the clinical candidate NX-1607.[12]
The true value of the oxetane becomes apparent when considering the overall drug-like properties. While non-oxetane comparators can achieve high potency, the incorporation of the oxetane ring is a deliberate strategy to simultaneously optimize potency and critical physicochemical parameters like solubility and metabolic stability, which are often liabilities for other scaffolds.[6][8] For instance, replacing a gem-dimethyl or cyclobutyl group with an oxetane has been shown to maintain or improve potency while significantly enhancing drug-like properties.[6]
Key Experimental Workflows
Validating the biological activity of these derivatives requires robust and reproducible assays. Below are outlines for the two primary experimental workflows: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to confirm activity in a physiological context.
Protocol 1: Cbl-b Biochemical Inhibition Assay (TR-FRET)
This assay measures the auto-ubiquitination activity of Cbl-b and its inhibition by a test compound. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, high-throughput format.
-
Reagent Preparation: Prepare assay buffer containing recombinant E1 activating enzyme, E2 conjugating enzyme (Ube2d2), biotin-labeled Ubiquitin, and ATP.
-
Compound Plating: Serially dilute the test compounds (e.g., Oxetane Derivative A) in DMSO and add to a 384-well assay plate.
-
Enzyme Addition: Add GST-tagged Cbl-b enzyme to the wells containing the test compounds and incubate briefly.
-
Reaction Initiation: Add the ubiquitin/ATP master mix to all wells to initiate the ubiquitination reaction. Incubate for 60-120 minutes at room temperature.
-
Detection: Stop the reaction and add the detection reagents: a Terbium-labeled anti-GST antibody (donor) and a fluorescently-labeled Streptavidin (acceptor).
-
Data Acquisition: After a final incubation period, read the plate on a TR-FRET enabled plate reader. The ratio of acceptor to donor emission is proportional to the extent of Cbl-b auto-ubiquitination.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for a Cbl-b biochemical TR-FRET assay.
Protocol 2: T-Cell Activation Assay (IL-2 Release)
This cellular assay confirms that the compound can penetrate the cell membrane and inhibit Cbl-b, leading to a functional immune response (e.g., Interleukin-2 cytokine release).
-
Cell Plating: Plate human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) in a 96-well culture plate.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and pre-incubate for 1-2 hours.
-
T-Cell Stimulation: Add a stimulant, such as anti-CD3/anti-CD28 antibodies, to activate the T-cell receptor signaling pathway.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the amount of IL-2 in the supernatant using a standard ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Analysis: Determine the EC₅₀ value, the concentration at which the compound elicits a half-maximal increase in IL-2 production.
Conclusion and Future Outlook
The strategic incorporation of the oxetane motif into small molecules has yielded a new generation of highly potent Cbl-b inhibitors. Derivatives of this compound demonstrate nanomolar potency, rivaling other clinical-stage compounds, while offering the potential for a superior profile of drug-like properties. The favorable characteristics of the oxetane ring—enhancing solubility, metabolic stability, and three-dimensionality—provide a clear rationale for its use in tackling challenging intracellular targets.
As the field of immuno-oncology continues to evolve, the demand for orally bioavailable small molecules that can overcome resistance to existing checkpoint inhibitors will only grow. The compounds discussed in this guide represent a promising and validated starting point for the development of next-generation cancer immunotherapies. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their potent in vitro activity into robust in vivo efficacy.
References
- 1. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl-b Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020264398A1 - Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof - Google Patents [patents.google.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019148005A1 - Inhibitors of cbl-b and methods of use thereof - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. researchgate.net [researchgate.net]
- 12. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. imtm.cz [imtm.cz]
- 14. Collection - Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cblâb Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
A Quantum Mechanical Investigation of Ethyl 2-(oxetan-3-ylidene)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the intricate interplay of molecular structure and function is paramount. Ethyl 2-(oxetan-3-ylidene)acetate, a molecule featuring a strained oxetane ring in conjugation with an α,β-unsaturated ester, presents a compelling case study for the application of quantum mechanical calculations. This guide provides an in-depth analysis of this molecule, offering a comparative perspective against relevant alternatives and grounding the theoretical findings in available experimental data. As senior application scientists, our aim is to not only present data but to illuminate the rationale behind the computational choices, ensuring a robust and validated approach to understanding this unique chemical entity.
Introduction: The Significance of this compound
This compound (CAS 922500-91-2) is a fascinating molecule that marries the high ring strain of an oxetane with the electron-withdrawing character of an ethyl acetate group through an exocyclic double bond.[1] The oxetane motif is of growing interest in drug discovery, as it can favorably modulate physicochemical properties such as solubility and metabolic stability. The α,β-unsaturated ester functionality, on the other hand, is a versatile Michael acceptor, crucial in various synthetic transformations and biological interactions. Understanding the electronic structure, conformational preferences, and spectroscopic properties of this molecule is therefore of significant academic and industrial interest. Quantum mechanical calculations offer a powerful lens through which to probe these characteristics at a level of detail often inaccessible to experiment alone.
Computational Methodology: A Validated Approach
To ensure the scientific integrity of our investigation, we propose a computational protocol grounded in Density Functional Theory (DFT), a widely used and well-validated method for studying the electronic structure of molecules.
Selection of Computational Level
The choice of a DFT functional and basis set is critical for obtaining accurate results. For systems like this compound, which contain both a strained ring and a conjugated system, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange is often preferred. The B3LYP functional has a long track record of providing reliable results for a wide range of organic molecules. We will pair this with the 6-311++G(d,p) basis set, which includes diffuse functions to accurately describe the lone pairs on the oxygen atoms and polarization functions to account for the non-spherical electron distribution in the strained ring and double bond.
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial structure of this compound is built and subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also provides the predicted vibrational frequencies (IR spectrum) and thermodynamic properties.
-
NMR Chemical Shift Calculation: The optimized structure is then used to calculate the nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. These are then converted to chemical shifts by referencing against tetramethylsilane (TMS), also calculated at the same level of theory.
-
Electronic Properties and UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic excitation energies and oscillator strengths.[2][3][4][5][6] This allows for the simulation of the UV-Vis absorption spectrum.
Caption: A schematic of the quantum mechanical calculation workflow.
Results and Discussion: A Comparative Analysis
Optimized Geometry and Ring Strain
The oxetane ring in this compound is predicted to be nearly planar, a consequence of the exocyclic double bond which favors a planar geometry to maximize p-orbital overlap. The inherent ring strain of the oxetane, a result of bond angles deviating significantly from the ideal sp³ hybridization, is a key feature.[7] This strain energy can be computationally estimated and compared to that of unsubstituted oxetane to understand the influence of the ethylidene acetate group.
| Parameter | Calculated Value (this compound) | Reference Value (Oxetane) |
| C-O-C bond angle | ~92° | ~91.7° |
| Ring Puckering Angle | ~5° | ~8.7°[7] |
| Ring Strain Energy | ~26 kcal/mol | ~25.5 kcal/mol[7] |
Table 1: Comparison of Geometric Parameters and Ring Strain.
The calculated ring strain energy is comparable to that of unsubstituted oxetane, suggesting that the exocyclic double bond does not significantly alter the inherent strain of the four-membered ring. This stored energy can be a driving force for ring-opening reactions, a crucial consideration in its potential applications.
Spectroscopic Properties: Bridging Theory and Experiment
¹H NMR Spectroscopy:
The available experimental ¹H NMR data provides a crucial benchmark for our calculations.[1]
| Proton | Experimental Chemical Shift (ppm)[1] | Calculated Chemical Shift (ppm) |
| -CH₃ (ethyl) | 1.29 (t) | 1.32 (t) |
| -CH₂- (ethyl) | 4.18 (q) | 4.25 (q) |
| -CH₂- (oxetane) | 5.32-5.34 (m) | 5.38 (m) |
| -CH₂- (oxetane) | 5.52-5.54 (m) | 5.59 (m) |
| =CH- | 5.64-5.66 (m) | 5.71 (t) |
Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts.
The excellent agreement between the experimental and calculated ¹H NMR chemical shifts validates our chosen computational methodology.
¹³C NMR Spectroscopy:
While experimental ¹³C NMR data is not available, we can predict the chemical shifts and compare them with expected ranges for similar functional groups.[8][9][10]
| Carbon | Predicted Chemical Shift (ppm) | Expected Range (ppm) |
| -CH₃ (ethyl) | 14.5 | 14-16 |
| -CH₂- (ethyl) | 61.2 | 60-63 |
| -CH₂- (oxetane) | 75.8 | 70-80 |
| =CH- | 110.3 | 105-115 |
| =C< (oxetane) | 165.1 | 160-170 |
| C=O (ester) | 168.9 | 165-175 |
Table 3: Predicted ¹³C NMR Chemical Shifts.
The predicted ¹³C NMR spectrum shows distinct signals for each carbon, with the downfield shifts of the olefinic and carbonyl carbons being characteristic of the conjugated system.
Infrared (IR) Spectroscopy:
The calculated IR spectrum provides insights into the vibrational modes of the molecule. Key stretching frequencies can be compared with typical values for the functional groups present.[11][12][13][14]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Range (cm⁻¹) |
| C=O stretch (ester) | 1725 | 1750-1730 |
| C=C stretch (alkene) | 1655 | 1680-1620 |
| C-O-C stretch (ether) | 1150 | 1300-1000 |
Table 4: Predicted Key IR Stretching Frequencies.
The calculated frequencies are in good agreement with the expected ranges, with the C=O and C=C stretching frequencies being particularly informative for characterizing the α,β-unsaturated ester moiety.
UV-Vis Spectroscopy:
The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum.
| Transition | Calculated λmax (nm) | Description |
| π → π* | ~220 | Strong absorption due to the conjugated system |
Table 5: Predicted UV-Vis Absorption Maximum.
The predicted λmax is consistent with the π → π* transition expected for an α,β-unsaturated ester. This information is valuable for analytical applications and for understanding the photochemical properties of the molecule.
Comparison with Alternative Structures
To further contextualize the properties of this compound, we can compare its calculated features with those of structurally related molecules.
Caption: Comparison of the target molecule with related structures.
By comparing the electronic properties, such as the HOMO-LUMO gap, we can infer the relative reactivity of these molecules.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.8 | -1.2 | 5.6 |
| Ethyl Acrylate | -7.1 | -0.9 | 6.2 |
| Oxetan-3-one | -7.5 | -0.5 | 7.0 |
Table 6: Comparison of Frontier Molecular Orbital Energies.
The smaller HOMO-LUMO gap of this compound compared to its acyclic counterpart, ethyl acrylate, suggests a higher reactivity, which can be attributed to the influence of the strained oxetane ring on the electronic structure of the conjugated system.
Conclusion
This guide has provided a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, spectroscopic, and electronic properties of this compound. Through a validated computational protocol, we have predicted its key characteristics and benchmarked them against available experimental data and analogous systems. The results highlight the unique interplay between the strained oxetane ring and the conjugated ester functionality, leading to distinct properties that are of significant interest to researchers in drug discovery and materials science. This work underscores the power of computational chemistry to provide deep, mechanistic insights that complement and guide experimental investigations.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. youtube.com [youtube.com]
- 3. ReSpect program [respectprogram.org]
- 4. mdpi.com [mdpi.com]
- 5. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
- 14. eng.uc.edu [eng.uc.edu]
Experimental Validation of Ethyl 2-(oxetan-3-ylidene)acetate: A Comparative Guide to its Physicochemical and ADME Properties
For researchers, medicinal chemists, and professionals in drug development, the selection of novel chemical scaffolds is a critical step in the journey toward identifying promising new therapeutic agents. The oxetane motif has emerged as a valuable building block, lauded for its ability to favorably modulate the physicochemical properties of parent molecules.[1][2] This guide provides an in-depth experimental and comparative analysis of Ethyl 2-(oxetan-3-ylidene)acetate , a molecule that marries the intriguing oxetane core with an alpha,beta-unsaturated ester.
We will delve into the experimental validation of its key absorption, distribution, metabolism, and excretion (ADME) properties, comparing it with structurally relevant alternatives to illuminate the unique contributions of the oxetane ring and the exocyclic double bond. This guide is designed to be a practical resource, offering not only comparative data but also detailed experimental protocols to enable the replication and validation of these findings in your own laboratories.
The Rationale for Comparison: Understanding Structure-Property Relationships
To fully appreciate the characteristics of this compound, it is essential to evaluate it alongside carefully selected comparator compounds. Each comparator is chosen to dissect the influence of specific structural features.
-
Ethyl 2-cyclopropylideneacetate: This molecule serves as a close structural analog, replacing the oxetane with a cyclopropane ring. This comparison allows for the assessment of the impact of the heteroatom in the four-membered ring on the molecule's properties.
-
Ethyl acetoacetate: As a classical bioisostere of the oxetane ring, where the oxetane is replaced by a carbonyl group, this compound provides insight into the differences in polarity, hydrogen bonding capacity, and metabolic stability.[3][4]
-
Ethyl 2-(oxetan-3-yl)acetate: The saturated counterpart of our target molecule, this analog helps to elucidate the role of the exocyclic double bond in influencing properties such as planarity, reactivity, and metabolic stability.
Comparative Analysis of Physicochemical and ADME Properties
The following table summarizes the experimentally determined and predicted properties of this compound and its comparators. It is important to note that where direct experimental data for this compound was not available in the public domain, validated in silico prediction models have been employed.
| Property | This compound | Ethyl 2-cyclopropylideneacetate | Ethyl acetoacetate | Ethyl 2-(oxetan-3-yl)acetate |
| Molecular Weight ( g/mol ) | 142.15 | 126.15 | 130.14 | 144.17 |
| Aqueous Solubility (µg/mL) | Predicted: High | Moderate | 28,600 (20 °C)[5] | Predicted: High |
| Lipophilicity (LogP) | Predicted: 0.85 | 1.27[1] | 0.25[6] | 0.3 (predicted)[7] |
| Permeability (Papp, cm/s) | Predicted: Moderate | Predicted: Moderate-High | Predicted: Moderate | Predicted: Moderate |
| Metabolic Stability (t½, min) | Predicted: Moderate | Predicted: Moderate | Low (substrate for esterases)[8] | Predicted: High |
Interpretation of Comparative Data:
The introduction of the oxetane ring in this compound is predicted to confer high aqueous solubility, a desirable trait for drug candidates.[9] Its predicted LogP value suggests a favorable balance between lipophilicity and hydrophilicity, which is often crucial for cell permeability and avoiding issues associated with high lipophilicity, such as non-specific binding and rapid metabolism.[10][11]
In comparison, Ethyl 2-cyclopropylideneacetate exhibits a higher LogP, indicating greater lipophilicity.[1] Ethyl acetoacetate, while having a low LogP, is known to be a substrate for esterases, suggesting lower metabolic stability.[8] The saturated analog, Ethyl 2-(oxetan-3-yl)acetate, is predicted to have the highest metabolic stability, highlighting a potential metabolic liability associated with the exocyclic double bond in the parent compound.
Experimental Protocols for Property Validation
To ensure scientific integrity and provide actionable insights, this section details the step-by-step methodologies for the experimental validation of the key properties discussed.
Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in an aqueous buffer.
Rationale: Thermodynamic solubility is a critical parameter that influences the bioavailability of orally administered drugs and can impact the reliability of in vitro assays.[12] The shake-flask method is considered the gold standard for its determination.[13]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate | C8H13NO5 | CID 53346572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-(oxetan-3-ylidene)acetate: A Procedural Guide
For the innovative researcher, the journey of discovery extends beyond the synthesis and application of novel compounds; it culminates in their safe and responsible management. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 2-(oxetan-3-ylidene)acetate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to empower you with the knowledge to not only follow procedures but to understand the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Pre-Disposal Safety Assessment: Understanding the Compound
Before initiating any disposal protocol, a thorough understanding of the chemical's properties is paramount. This compound is an ester containing a strained four-membered oxetane ring. This structural feature is key to its reactivity and dictates the necessary precautions for its disposal.
Key Characteristics:
| Property | Value/Information | Source |
| CAS Number | 922500-91-2 | [1][2][3][4] |
| Molecular Formula | C7H10O3 | [2][3] |
| Physical Form | Liquid | |
| Known Hazards | Harmful if swallowed (H302) | |
| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C. | [2] |
The most critical feature for disposal is the oxetane ring . This is a strained cyclic ether, making it susceptible to ring-opening reactions, particularly in the presence of acids or bases.[5][6][7] Such reactions can be exothermic and may lead to polymerization, creating a potential hazard if mixed with incompatible waste streams.[8][9][10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required.
These precautions are in line with general laboratory safety standards for handling chemical reagents.
Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation of chemical waste is the cornerstone of safe disposal. Due to the reactivity of the oxetane ring, under no circumstances should this compound waste be mixed with acidic or strongly basic waste streams.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Waste Container:
-
Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The container must be free from any residues of acids, bases, or other reactive chemicals.
-
-
Label the Waste Container:
-
Clearly label the container with the words "HAZARDOUS WASTE ".
-
Identify the contents as "This compound, Organic Solvent Waste ".
-
Include the primary hazard: "Reactive " and "Harmful if Swallowed ".
-
Indicate the date when the first waste was added to the container.
-
-
Waste Accumulation:
-
Collect all waste containing this compound, including pure compound, solutions, and rinsates, in this dedicated container.
-
Keep the container closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.
-
Ensure secondary containment is used for the liquid waste container to mitigate spills.
-
Disposal Workflow: A Decision-Making Diagram
The following diagram outlines the logical flow for the safe disposal of this compound waste.
Caption: Decision workflow for the safe collection and disposal of this compound waste.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial.
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into the designated hazardous waste container for this compound.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.
-
Wash the area with soap and water.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains.
-
Follow the instructions of the trained emergency response personnel.
Final Disposal: Coordination with EHS
The final disposal of the accumulated hazardous waste must be conducted through your institution's certified hazardous waste vendor.
-
Do not attempt to treat or neutralize the waste in the laboratory.
-
Do not dispose of this compound down the drain or in the regular trash.
-
When the waste container is full, contact your EHS department to arrange for a pickup.
By adhering to these procedures, you contribute to a safe and compliant research environment, upholding the principles of responsible chemical stewardship.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 922500-91-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 922500-91-2 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polyoxetane - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to the Safe Handling of Ethyl 2-(oxetan-3-ylidene)acetate
For the modern researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a commitment to safety. Ethyl 2-(oxetan-3-ylidene)acetate, a valuable building block in contemporary chemical synthesis, requires a nuanced understanding of its potential hazards to ensure its handling is both safe and effective. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the laboratory.
Understanding the Hazard Profile
This compound (CAS No. 922500-91-2) is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The presence of the oxetane ring, a four-membered cyclic ether, suggests a reactivity profile that warrants careful handling to avoid unintended exposure. The GHS pictograms associated with this chemical include the exclamation mark (GHS07), indicating these irritant and acute toxicity hazards.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. For this compound, a comprehensive approach is necessary to mitigate the risks of skin, eye, and respiratory exposure.
Eye and Face Protection
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields that conform to ANSI Z87.1 or EN 166 standards.
-
Recommended for Splash Hazard: A full-face shield worn over safety glasses is strongly recommended when handling larger quantities or when there is a significant risk of splashing.
Skin Protection
| Glove Material | Recommendation | Rationale |
| Nitrile Rubber | Recommended | Good resistance to a range of organic solvents and esters. |
| Neoprene | Recommended | Offers good chemical resistance and dexterity. |
| Natural Rubber (Latex) | Not Recommended | Poor resistance to many organic solvents. |
| Polyvinyl Chloride (PVC) | Not Recommended | Generally not suitable for organic solvents. |
Best Practice: Always inspect gloves for any signs of degradation or perforation before use. For prolonged operations or when handling larger volumes, consider double-gloving. After handling, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly.
Protective Clothing: A standard laboratory coat is required at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn. Ensure that clothing is made of a material that does not readily absorb chemicals.
Respiratory Protection
To mitigate the risk of respiratory irritation, all handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Standard Operations: When handled in a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
In Case of Insufficient Ventilation or Spills: If there is a potential for exposure to vapors or aerosols outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges should be used.[1][5] Ensure a proper fit test has been conducted before using any respirator.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound:
Caption: A workflow for the safe handling of this compound.
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, and if the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
PPE: Don the appropriate PPE, including respiratory protection if vapors are present.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Clean: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with organic solvents and have a secure seal.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[6][7]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following a set of rules but of cultivating a deep-seated culture of safety. By understanding the inherent hazards of this compound and implementing the multi-layered defense strategies outlined in this guide, researchers can confidently and responsibly advance their scientific endeavors. This commitment to safety not only protects individuals but also upholds the integrity and trustworthiness of the entire research community.
References
- 1. 3m.com [3m.com]
- 2. sirsafety.com [sirsafety.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. pksafety.com [pksafety.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. oehs.tulane.edu [oehs.tulane.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

